Methyl 5-methyl-2-hexenoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl (E)-5-methylhex-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-7(2)5-4-6-8(9)10-3/h4,6-7H,5H2,1-3H3/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSMNULJDOTFMN-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC=CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C/C=C/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5071751 | |
| Record name | 2-Hexenoic acid, 5-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5071751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68797-67-1, 75513-56-3 | |
| Record name | 2-Hexenoic acid, 5-methyl-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068797671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hexenoic acid, 5-methyl-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Hexenoic acid, 5-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5071751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5-methylhex-2-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.715 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 75513-56-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of Methyl 5-methyl-2-hexenoate
Foreword: The Utility of a Versatile Synthon
In the landscape of modern organic chemistry and drug discovery, the α,β-unsaturated ester moiety stands as a cornerstone functional group. Its unique electronic properties, characterized by a conjugated system, render it a versatile tool for a myriad of chemical transformations. Methyl 5-methyl-2-hexenoate, with its simple aliphatic chain, embodies a fundamental yet highly useful scaffold. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, properties, and potential applications of this compound. We will delve into the mechanistic underpinnings of its preparation, explore its physicochemical and spectroscopic characteristics, and discuss its relevance as a building block in complex molecular architectures.
I. Strategic Approaches to the Synthesis of this compound
The construction of the α,β-unsaturated ester system in this compound can be achieved through several reliable and well-established synthetic methodologies. The choice of a particular route is often dictated by factors such as starting material availability, desired stereoselectivity, and scalability. The primary retrosynthetic disconnections lead us to three main strategies: olefination reactions, and the esterification of a pre-synthesized unsaturated carboxylic acid.
The Horner-Wadsworth-Emmons (HWE) Olefination: A Preferred Route for (E)-Selectivity
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the stereoselective synthesis of alkenes, and it is particularly well-suited for the preparation of (E)-α,β-unsaturated esters.[1][2] The reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone.[1] For the synthesis of this compound, the key precursors are isovaleraldehyde and a phosphonate ester such as trimethyl phosphonoacetate.
The mechanism of the HWE reaction begins with the deprotonation of the phosphonate ester by a suitable base to form a nucleophilic carbanion.[3] This carbanion then adds to the carbonyl carbon of isovaleraldehyde, leading to a tetrahedral intermediate. Subsequent elimination of a phosphate byproduct yields the desired alkene.[3] The HWE reaction generally favors the formation of the thermodynamically more stable (E)-isomer, which is a significant advantage for controlling the stereochemistry of the final product.[2]
Experimental Protocol: Horner-Wadsworth-Emmons Synthesis of (E)-Methyl 5-methyl-2-hexenoate
Materials:
-
Trimethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Isovaleraldehyde (3-methylbutanal)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Phosphonate Anion Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C using an ice bath. To this, add a solution of trimethyl phosphonoacetate (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel. Allow the mixture to stir at 0 °C for 30 minutes, and then at room temperature for an additional 30 minutes, or until the evolution of hydrogen gas ceases.
-
Olefination: Cool the resulting solution of the phosphonate anion back to 0 °C. Add a solution of freshly distilled isovaleraldehyde (1.0 equivalent) in anhydrous THF dropwise. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield pure (E)-Methyl 5-methyl-2-hexenoate.
The Wittig Reaction: A Classic Olefination Strategy
The Wittig reaction provides another robust method for the synthesis of alkenes from carbonyl compounds.[4] This reaction utilizes a phosphorus ylide, typically generated from a triphenylphosphonium salt, to react with an aldehyde or ketone.[5] For the synthesis of this compound, the ylide (carbomethoxymethylene)triphenylphosphorane would be reacted with isovaleraldehyde.
The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides, such as the one required for this synthesis (due to the presence of the ester group), generally lead to the formation of the (E)-alkene as the major product.[5]
Experimental Protocol: Wittig Synthesis of (E)-Methyl 5-methyl-2-hexenoate
Materials:
-
(Carbomethoxymethylene)triphenylphosphorane (stabilized ylide)
-
Anhydrous Toluene
-
Isovaleraldehyde (3-methylbutanal)
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve (carbomethoxymethylene)triphenylphosphorane (1.0 equivalent) in anhydrous toluene.
-
Addition of Aldehyde: To this solution, add isovaleraldehyde (1.1 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 24 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Work-up and Purification: Cool the reaction mixture to room temperature. The triphenylphosphine oxide byproduct will precipitate out of the solution. Filter the mixture and wash the solid with hexane. Combine the filtrate and the hexane washings and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by fractional distillation.
Fischer Esterification: A Two-Step Approach
An alternative strategy involves the initial synthesis of 5-methyl-2-hexenoic acid, followed by its esterification with methanol. This two-step approach can be advantageous if the carboxylic acid is readily available or can be synthesized efficiently.
5-Methyl-2-hexenoic acid can be prepared via a Knoevenagel condensation between isovaleraldehyde and malonic acid.[6][7]
The subsequent esterification is typically carried out under acidic conditions, a process known as the Fischer esterification.[3][8][9] This is an equilibrium-controlled reaction where a carboxylic acid is treated with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[3]
Experimental Protocol: Fischer Esterification of 5-methyl-2-hexenoic Acid
Materials:
-
5-methyl-2-hexenoic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 5-methyl-2-hexenoic acid (1.0 equivalent) in a large excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure. Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution (until effervescence ceases), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude this compound, which can be further purified by distillation.
II. Physicochemical and Spectroscopic Characterization
A thorough characterization of this compound is essential for its identification, purity assessment, and for predicting its behavior in various applications.
Physicochemical Properties
The physical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₄O₂ | [10][11] |
| Molecular Weight | 142.20 g/mol | [10] |
| Appearance | Colorless liquid | |
| Boiling Point | 95-100 °C at 26 mmHg | [12] |
| Density | 0.899 g/cm³ | [12] |
| Refractive Index | 1.4363 | [12] |
| CAS Number | 68797-67-1 | [10] |
Spectroscopic Data
Spectroscopic analysis provides a detailed fingerprint of the molecular structure.
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of this compound is expected to show characteristic signals for the protons of the α,β-unsaturated ester and the isobutyl group. The vinylic protons will appear as multiplets in the downfield region (typically δ 5.5-7.0 ppm), with a characteristic coupling constant for the trans-alkene. The methyl ester protons will be a sharp singlet at around δ 3.7 ppm. The protons of the isobutyl group will appear in the upfield region.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum will show distinct peaks for each of the eight carbon atoms. The carbonyl carbon of the ester will be the most downfield signal (around δ 166 ppm). The olefinic carbons will resonate in the δ 120-150 ppm region. The methoxy carbon will appear around δ 51 ppm, and the aliphatic carbons of the isobutyl group will be in the upfield region. A simplified table of expected chemical shifts can be a useful reference.[13][14]
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band for the C=O stretching of the conjugated ester at approximately 1720-1730 cm⁻¹. A C=C stretching vibration for the alkene will be observed around 1650 cm⁻¹. C-H stretching vibrations for the sp² and sp³ hybridized carbons will be present in the 2800-3100 cm⁻¹ region. A characteristic C-O stretching band for the ester will also be present around 1150-1250 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 142. Key fragmentation patterns would include the loss of the methoxy group (-OCH₃) to give a peak at m/z = 111, and further fragmentation of the aliphatic chain. A GC-MS spectrum is available in the PubChem database.[10]
III. Chemical Reactivity and Stability
The reactivity of this compound is primarily governed by the α,β-unsaturated ester functionality. This conjugated system makes the β-carbon electrophilic and susceptible to nucleophilic attack in a process known as conjugate or Michael addition.[15][16] This reactivity is a key feature that makes this class of compounds valuable in organic synthesis.
The double bond can also undergo typical alkene reactions such as hydrogenation, epoxidation, and dihydroxylation. The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.
In terms of stability, α,β-unsaturated esters are generally stable compounds under neutral conditions. However, they can be sensitive to strong acids, bases, and certain nucleophiles. Prolonged exposure to light and air may lead to polymerization or oxidation.
IV. Applications in Research and Development
Fragrance and Flavor Industry
Esters with structures similar to this compound often possess fruity or green odors and are used in the formulation of fragrances and flavors.[17] The related compound, methyl 2-hexenoate, is known for its fruity and pineapple-like aroma and is used as a flavoring agent.[17][18] It is plausible that this compound also has applications in this industry, contributing to complex scent and taste profiles.
Organic Synthesis and Medicinal Chemistry
The true value of this compound for researchers in drug development lies in its utility as a versatile building block. The α,β-unsaturated ester moiety serves as a Michael acceptor, allowing for the covalent modification of biological nucleophiles, such as the cysteine residues in proteins.[4][15] This property is increasingly being exploited in the design of targeted covalent inhibitors, a class of drugs that can offer enhanced potency and duration of action.[4]
The simple aliphatic structure of this compound makes it an ideal starting point for the synthesis of more complex molecules. The isobutyl group can mimic the side chain of the amino acid leucine, which could be of interest in the design of peptidomimetics or enzyme inhibitors. Furthermore, the double bond can be functionalized in a variety of ways to introduce new chemical diversity.
V. Conclusion
This compound is a readily accessible and synthetically versatile α,β-unsaturated ester. Its preparation can be achieved with high stereocontrol using established methods like the Horner-Wadsworth-Emmons reaction. The compound's well-defined physicochemical and spectroscopic properties make it a straightforward molecule to work with and characterize. Beyond its potential use in the fragrance industry, its true potential for the scientific community lies in its role as a Michael acceptor and a building block for the synthesis of more complex and biologically active molecules. As the field of covalent drug design continues to expand, the utility of simple, well-characterized synthons like this compound will undoubtedly grow in importance.
VI. Visualizations
Figure 1: Overview of synthetic routes to this compound.
Figure 2: Simplified mechanism of the Horner-Wadsworth-Emmons reaction.
VII. References
-
MySkinRecipes. Methyl 5-Hexenoate. Available at: [Link].
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National Center for Biotechnology Information. PubChem Compound Summary for CID 5702852, this compound. Available at: [Link].
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Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Journal of Medicinal Chemistry. Available at: [Link].
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The Tunable Functionality of α,β‐Unsaturated Carbonyl Compounds Enables Their Differential Application in Biological Systems. ResearchGate. Available at: [Link].
-
Fischer Esterification Procedure. University of Missouri–St. Louis. Available at: [Link].
-
Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics. PubMed Central. Available at: [Link].
-
methyl (E)-2-hexenoate. The Good Scents Company. Available at: [Link].
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National Center for Biotechnology Information. PubChem Compound Summary for CID 520082, Methyl 5-Hexenoate. Available at: [Link].
-
pregabalin. Thieme. Available at: [Link].
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Method for synthesizing Pregabalin by taking isovaleraldehyde as raw material. Google Patents. Available at: .
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Michael acceptor molecules in natural products and their mechanism of action. PubMed Central. Available at: [Link].
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interpreting C-13 NMR spectra. Chemguide. Available at: [Link].
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Fischer Esterification. University of California, Irvine. Available at: [Link].
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Horner-Wadsworth-Emmons Reaction. NROChemistry. Available at: [Link].
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NMR Chemical Shifts. University of Wisconsin-Madison. Available at: [Link].
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RIFM fragrance ingredient safety assessment, methyl hexanoate, CAS Registry Number 106-70-7. ScienceDirect. Available at: [Link].
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methyl 2-hexenoate. The Good Scents Company. Available at: [Link].
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Fischer Esterification-Typical Procedures. OperaChem. Available at: [Link].
-
Horner–Wadsworth–Emmons reaction. Wikipedia. Available at: [Link].
-
Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Beilstein Journal of Organic Chemistry. Available at: [Link].
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Crystalline forms of pregabalin. Google Patents. Available at: .
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Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link].
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1H NMR Spectrum (1D, 300 MHz, D2O, predicted). Human Metabolome Database. Available at: [Link].
-
CHEM 51LC SPRING 2013: EXPERIMENT 3 HORNER-EMMONS-WITTIG SYNTHESIS OF METHYL-E-4-METHOXYCINNAMATE REACTION. University of California, Irvine. Available at: [Link].
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CHEM254 Experiment 06 Synthesis of Novel Esters. Dominican University. Available at: [Link].
-
1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link].
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Fischer Esterification. Organic Chemistry Portal. Available at: [Link].
-
5-Methyl-2-hexanone - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link].
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 61310, Methyl 2-hexenoate. Available at: [Link].
-
13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link].
-
Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. Lupine Publishers. Available at: [Link].
-
A process for the preparation of pregabalin. Google Patents. Available at: .
-
The Aromatic Appeal: Methyl 2-hexenoate in Flavor & Fragrance Applications. NINGBO INNO PHARMCHEM CO., LTD. Available at: [Link].
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An In-Depth Technical Guide to Methyl 5-Methyl-2-hexenoate: Synthesis, Characterization, and Applications
Introduction
Methyl 5-methyl-2-hexenoate is an α,β-unsaturated ester that holds significance as a synthetic intermediate and a molecule of interest in the flavor and fragrance industry. Its structure, featuring a conjugated system and a chiral center at the 5-position (in its hydrogenated form), makes it a versatile building block for more complex molecular architectures. This guide provides a comprehensive technical overview of its chemical profile, spectroscopic signature, synthesis, and potential applications, with a particular focus on its relevance to researchers in organic synthesis and drug development.
Part 1: Chemical Profile and Structural Elucidation
Core Chemical Identity
A clear and unambiguous identification of a chemical entity is paramount for scientific discourse and application. The fundamental identifiers for this compound are summarized below.
| Identifier | Value | Source(s) |
| IUPAC Name | methyl (E)-5-methylhex-2-enoate | [1] |
| CAS Number | 75513-56-3, 68797-67-1 | [1] |
| Molecular Formula | C₈H₁₄O₂ | [1] |
| Molecular Weight | 142.20 g/mol | [1] |
| Canonical SMILES | CC(C)CC=CC(=O)OC | |
| InChI Key | KNSMNULJDOTFMN-GQCTYLIASA-N |
The presence of the double bond at the 2-position gives rise to geometric isomerism. The trans or (E)-isomer is the more thermodynamically stable and commonly synthesized form, a direct consequence of the synthetic routes typically employed, which will be discussed in detail.
Physicochemical Properties (Predicted)
While extensive experimental data for this specific ester is not widely published, its properties can be reliably predicted based on its structure and comparison to analogous compounds.
| Property | Predicted Value | Notes |
| Appearance | Colorless liquid | Typical for esters of this molecular weight. |
| Odor | Fruity, green, pineapple-like | Based on profiles of similar unsaturated esters used in the fragrance industry.[2] |
| Boiling Point | ~170-180 °C | Extrapolated from similar esters. |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether, acetone); sparingly soluble in water. | The hydrophobic alkyl chain dominates its solubility profile. |
| XLogP3 | 2.2 | A measure of lipophilicity, indicating good potential for membrane permeability.[1] |
Part 2: Spectroscopic Characterization
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
The proton NMR spectrum is expected to provide a clear fingerprint of the molecule's hydrogen environments.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-2 | ~5.8 | d | ~15.6 | Olefinic proton α to the carbonyl, deshielded. Large J value confirms trans geometry. |
| H-3 | ~6.9 | dt | ~15.6, ~7.0 | Olefinic proton β to the carbonyl, strongly deshielded by conjugation and the ester group. Coupled to H-2 and H-4. |
| -OCH₃ | ~3.7 | s | - | Methyl ester protons. |
| H-4 | ~2.2 | t | ~7.0 | Methylene protons adjacent to the double bond. |
| H-5 | ~1.8 | m | - | Methine proton, coupled to H-4 and the two methyl groups. |
| -CH(CH₃)₂ | ~0.9 | d | ~6.5 | Diastereotopic methyl protons of the isobutyl group. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
The carbon NMR spectrum provides insight into the electronic environment of each carbon atom.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-1 (C=O) | ~167 | Carbonyl carbon of the ester. |
| C-2 (=CH) | ~122 | Olefinic carbon α to the carbonyl. |
| C-3 (=CH) | ~148 | Olefinic carbon β to the carbonyl, deshielded by conjugation. |
| -OCH₃ | ~51 | Methyl ester carbon. |
| C-4 (-CH₂-) | ~41 | Methylene carbon. |
| C-5 (-CH-) | ~28 | Methine carbon. |
| C-6, C-7 (-CH₃) | ~22 | Methyl carbons of the isobutyl group. |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is crucial for identifying the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration | Rationale |
| ~2960-2850 | C-H (sp³) stretch | Aliphatic C-H bonds in the isobutyl and methyl groups. |
| ~3030 | C-H (sp²) stretch | Olefinic C-H bonds. |
| ~1725 | C=O stretch | Strong, sharp absorption characteristic of an α,β-unsaturated ester carbonyl. Conjugation lowers the frequency from a typical saturated ester (~1740 cm⁻¹). |
| ~1650 | C=C stretch | Absorption for the conjugated double bond. |
| ~1250 & ~1170 | C-O stretch | Characteristic stretches for the ester C-O bonds. |
| ~980 | =C-H bend | Out-of-plane bend for the trans disubstituted alkene, a key diagnostic peak. |
Part 3: Synthesis of Methyl (E)-5-methyl-2-hexenoate
The synthesis of α,β-unsaturated esters is a cornerstone of modern organic chemistry. The Horner-Wadsworth-Emmons (HWE) reaction stands out as a superior method for preparing (E)-alkenes with high stereoselectivity.[3][4] This is attributed to the thermodynamic control of the reaction, where the intermediate leading to the trans product is more stable.
The logical and field-proven approach to Methyl (E)-5-methyl-2-hexenoate is the HWE reaction between isovaleraldehyde (3-methylbutanal) and a phosphonate reagent, such as trimethyl phosphonoacetate.
Caption: Horner-Wadsworth-Emmons reaction workflow for the synthesis of Methyl (E)-5-methyl-2-hexenoate.
Experimental Protocol: Horner-Wadsworth-Emmons Olefination
This protocol is a robust, self-validating system designed for high yield and stereoselectivity.
Materials:
-
Trimethyl phosphonoacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Isovaleraldehyde (3-methylbutanal)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of the Phosphonate Ylide: a. To a flame-dried, three-necked flask under an argon atmosphere, add sodium hydride (1.1 equivalents). b. Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, and carefully decant the hexanes. c. Add anhydrous THF via cannula to the flask and cool the suspension to 0 °C in an ice bath. d. Slowly add trimethyl phosphonoacetate (1.0 equivalent) dropwise to the stirred suspension. e. Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases, indicating complete formation of the phosphonate carbanion.
-
Olefination Reaction: a. Cool the ylide solution back down to 0 °C. b. Add isovaleraldehyde (1.05 equivalents) dropwise to the reaction mixture. c. After the addition is complete, allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: a. Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl. b. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). c. Combine the organic layers, wash with water and then brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. e. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure Methyl (E)-5-methyl-2-hexenoate.
Causality of Choices:
-
Sodium Hydride: A strong, non-nucleophilic base is required to deprotonate the phosphonoacetate without competing side reactions.
-
Anhydrous Conditions: The phosphonate carbanion is highly basic and will be quenched by water.
-
(E)-Selectivity: The HWE reaction with stabilized ylides (like that from trimethyl phosphonoacetate) is under thermodynamic control, favoring the formation of the more stable trans (E)-alkene.[3]
Part 4: Reactivity and Applications
Reactivity as a Michael Acceptor
The core reactivity of this compound, which is of significant interest to drug development professionals, is its nature as a Michael acceptor . The electron-withdrawing character of the ester group polarizes the conjugated system, rendering the β-carbon (C-3) electrophilic and susceptible to nucleophilic attack. This is known as a conjugate or 1,4-addition.
Caption: Mechanism of Michael addition to this compound.
This reactivity is particularly relevant in a biological context, where nucleophilic residues in proteins, such as the thiol group of cysteine, can covalently bind to such Michael acceptors.[5] This mechanism is the basis for the action of several covalent inhibitor drugs.
Applications in Drug Development
The α,β-unsaturated ester moiety is a "warhead" that can be incorporated into drug candidates to form a covalent bond with a target protein, often leading to irreversible inhibition. This strategy has been successfully employed to overcome drug resistance and achieve prolonged therapeutic effects.[6]
-
Covalent Inhibitors: By designing a molecule where the core structure provides selectivity for a specific enzyme's active site, the this compound fragment can act as the reactive handle to covalently modify a nearby nucleophilic residue (e.g., cysteine, lysine).
-
Probe for Target Identification: Molecules containing this reactive group can be used as chemical probes to identify new drug targets. By observing which proteins in a complex biological sample are covalently modified by the probe, potential therapeutic targets can be discovered.
While α,β-unsaturated carbonyl compounds have been historically viewed with caution due to potential off-target reactivity, modern drug design focuses on tuning the electrophilicity of the Michael acceptor to achieve a balance between target reactivity and systemic stability.[5][6]
Applications in Flavor and Fragrance
Esters, particularly those with some degree of unsaturation, are well-known for their pleasant, fruity aromas. This compound and related compounds are used in the formulation of artificial flavors and fragrances, contributing notes often described as fruity, green, and reminiscent of pineapple.[2] Its synthesis and purification are therefore of commercial interest to this industry.
References
-
Design and synthesis of alpha,beta-unsaturated carbonyl compounds as potential ACE inhibitors. PubMed. Available at: [Link]
-
(E)-5-methylhex-2-enoic acid | C7H12O2 | CID 12407019 - PubChem. PubChem. Available at: [Link]
-
Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions | Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]
-
The Tunable Functionality of α,β‐Unsaturated Carbonyl Compounds Enables Their Differential Application in Biological Systems - ResearchGate. ResearchGate. Available at: [Link]
-
Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics - PMC. PubMed Central. Available at: [Link]
-
Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams - Beilstein Journals. Beilstein Journals. Available at: [Link]
-
Horner-Wadsworth-Emmons Reaction - NROChemistry. NROChemistry. Available at: [Link]
-
Methyl 2-hexenoate | C7H12O2 | CID 61310 - PubChem. PubChem. Available at: [Link]
-
Horner–Wadsworth–Emmons reaction - Wikipedia. Wikipedia. Available at: [Link]
-
5-methyl-5-hexen-2-one, 3240-09-3 - The Good Scents Company. The Good Scents Company. Available at: [Link]
-
Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products - CONICET. CONICET. Available at: [Link]
-
methyl (E)-5-methylhex-2-enoate - Stenutz. Stenutz. Available at: [Link]
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This compound | C8H14O2 | CID 5702852 - PubChem. PubChem. Available at: [Link]
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methyl 2-hexenoate, 2396-77-2 - The Good Scents Company. The Good Scents Company. Available at: [Link]
-
CAS No : 96914-67-9 | Product Name : Methyl (E)-2-cyano-5-methylhex-2-enoate | Pharmaffiliates. Pharmaffiliates. Available at: [Link]
-
methyl (E)-2-hexenoate, 13894-63-8 - The Good Scents Company. The Good Scents Company. Available at: [Link]
-
The Aromatic Appeal: Methyl 2-hexenoate in Flavor & Fragrance Applications. NINGBO INNO PHARMCHEM CO., LTD. Available at: [Link]
-
Highly E -Selective Solvent-free Horner-Wadsworth-Emmons Reaction for the Synthesis of α-Methyl-α,β-unsaturated Esters Using Either LiOH·H 2 O or Ba(OH) 2 ·8H 2 O | Request PDF - ResearchGate. ResearchGate. Available at: [Link]
-
Ethyl 5-methylhex-2-enoate | C9H16O2 - BuyersGuideChem. BuyersGuideChem. Available at: [Link]
-
Methyl (E)-5-Methylhex-2-enoate - Optional[MS (GC)] - Spectrum - SpectraBase. SpectraBase. Available at: [Link]
-
ethyl (E)-2-acetyl-5-methylhex-2-enoate - PubChem. PubChem. Available at: [Link]
-
(E)-5-hydroxy-2-methylhex-2-enoate - PubChem. PubChem. Available at: [Link]
-
5-Methyl-2-hexene, (2Z)- | C7H14 | CID 5364850 - PubChem. PubChem. Available at: [Link]
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"physicochemical properties of Methyl 5-methyl-2-hexenoate"
An In-depth Technical Guide to the Physicochemical Properties of Methyl 5-methyl-2-hexenoate
Executive Summary
This technical guide provides a comprehensive overview of the physicochemical properties of this compound (CAS No. 68797-67-1). As a member of the α,β-unsaturated ester class, this compound presents unique characteristics relevant to researchers in organic synthesis, flavor and fragrance chemistry, and drug development. This document moves beyond a simple data sheet, offering insights into the structural reasoning behind its properties and detailing the experimental methodologies required for its robust characterization. The guide is structured to logically flow from fundamental molecular identity to complex reactivity and analytical workflows, providing both reference data and practical, field-proven protocols.
Molecular Identity and Structural Analysis
The foundation of understanding any chemical entity lies in its precise identification and structure. This compound is an organic ester with a branched alkyl chain and a conjugated double bond system, which dictates its chemical behavior.
-
IUPAC Name: methyl (E)-5-methylhex-2-enoate[1]
-
Synonyms: 5-Methyl-2-hexenoic Acid Methyl Ester, Methyl 5-methylhex-2-enoate[4][5]
The structure features an ester functional group conjugated with a carbon-carbon double bond at the α and β positions. This conjugation significantly influences the molecule's electronic distribution, reactivity, and spectroscopic properties. The isobutyl group at the 5-position provides a non-polar, sterically hindered tail.
Caption: 2D Structure of this compound.
Core Physicochemical Properties
Precise experimental data for this specific compound is not widely published. Therefore, the following table includes values computed by established algorithms, which are invaluable for predictive modeling, alongside experimental data for analogous compounds to provide context.
| Property | Value / Description | Source (Citation) | Significance for Researchers |
| Molecular Weight | 142.20 g/mol | PubChem (Computed)[6] | Essential for all stoichiometric calculations, solution preparation, and interpretation of mass spectrometry data. |
| XLogP3 | 2.2 | PubChem (Computed)[6] | A positive LogP value indicates a preference for non-polar environments. This suggests good solubility in organic solvents like ethers and hydrocarbons, and low solubility in water. |
| Boiling Point | No experimental data available. (Analog: Methyl 2-hexenoate, 168-170 °C) | (Analog Data)[7] | The boiling point is expected to be in a similar range, allowing for purification by distillation. The additional methyl group may slightly increase the boiling point. |
| Density | No experimental data available. (Analog: Methyl 2-hexenoate, 0.911-0.916 g/mL @ 25°C) | (Analog Data)[7] | Useful for converting between mass and volume. The value is expected to be slightly less than water. |
| Hydrogen Bond Donors | 0 | PubChem (Computed)[6] | The molecule cannot act as a hydrogen bond donor, which limits its interaction with protic solvents and affects its chromatographic behavior. |
| Hydrogen Bond Acceptors | 2 (Carbonyl and Ether Oxygens) | PubChem (Computed)[6] | The two oxygen atoms can accept hydrogen bonds, allowing for some interaction with protic solvents and influencing its behavior on polar stationary phases in chromatography. |
Spectroscopic & Chromatographic Analysis
Characterization is paramount for confirming the identity and purity of a synthesized compound. The following sections detail the expected spectral features and a robust analytical protocol.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the definitive technique for analyzing volatile compounds like this compound. It provides both retention time for chromatographic separation and a mass spectrum for structural confirmation.
Interpretation of Mass Spectrum: The mass spectrum for methyl (E)-5-methylhex-2-enoate is available and provides a unique fragmentation pattern for identification.[6][8]
-
Molecular Ion (M⁺): The peak corresponding to the molecular weight (m/z = 142) should be visible, confirming the compound's mass.
-
Key Fragments: Expect to see fragmentation patterns characteristic of esters and branched alkanes. Common losses include the methoxy group (-OCH₃, m/z = 31) leading to a peak at m/z = 111, and cleavage at the branched isobutyl group.
Protocol: Purity and Identity Verification by GC-MS
This protocol is designed to provide excellent separation and clear mass spectral data for volatile esters.
-
Sample Preparation:
-
Rationale: Dilution is critical to avoid column overloading and detector saturation.
-
Step: Prepare a 100 ppm solution by dissolving ~10 mg of the compound in 100 mL of a suitable solvent like ethyl acetate or hexane.
-
-
Instrumentation Setup:
-
GC System: Agilent 7890 GC or equivalent.
-
MS Detector: Agilent 5977 MSD or equivalent.
-
Column Selection:
-
Rationale: A mid-polarity column is ideal for esters, balancing interaction with the polar ester group and the non-polar alkyl chain. A DB-624 or similar phase (6% cyanopropylphenyl / 94% dimethylpolysiloxane) is a superior choice to a non-polar DB-5 for this class of compounds.[9]
-
Specification: 30 m x 0.25 mm ID x 1.4 µm film thickness.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
GC Method Parameters:
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 (adjust as needed for concentration).
-
Oven Program:
-
Rationale: This program starts at a low temperature to trap volatile compounds at the head of the column and then ramps up to elute the analyte in a sharp peak.
-
Steps:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 240°C.
-
Hold: Hold at 240°C for 5 minutes.
-
-
-
-
MS Method Parameters:
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 250°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Scan Range: m/z 35-350.
-
-
Data Analysis:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Predicted ¹H NMR Spectrum (Solvent: CDCl₃):
-
~ 6.9 ppm (dt): 1H, vinyl proton at C3, coupled to the vinyl proton at C2 and the allylic protons at C4.
-
~ 5.8 ppm (dt): 1H, vinyl proton at C2, coupled to the vinyl proton at C3 and showing a small coupling to the ester methyl group.
-
~ 3.7 ppm (s): 3H, singlet from the methyl ester protons (-OCH₃).
-
~ 2.2 ppm (t): 2H, triplet from the allylic protons at C4 (-CH₂-).
-
~ 1.8 ppm (m): 1H, multiplet from the proton at C5 (-CH-).
-
~ 0.9 ppm (d): 6H, doublet from the two equivalent methyl groups at C6.
-
-
Predicted ¹³C NMR Spectrum (Solvent: CDCl₃):
-
~ 166 ppm: Carbonyl carbon of the ester (C1).
-
~ 148 ppm: Vinyl carbon at C3.
-
~ 122 ppm: Vinyl carbon at C2.
-
~ 51 ppm: Methyl ester carbon (-OCH₃).
-
~ 45 ppm: Methylene carbon at C4.
-
~ 28 ppm: Methine carbon at C5.
-
~ 22 ppm: The two equivalent methyl carbons at C6.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups. The spectrum of this compound is expected to show several characteristic absorption bands.
-
~2960-2850 cm⁻¹ (Strong): C-H stretching from the alkyl parts of the molecule.
-
~1725 cm⁻¹ (Very Strong): C=O stretching of the α,β-unsaturated ester. Conjugation typically lowers this frequency slightly compared to a saturated ester (~1740 cm⁻¹).[12]
-
~1650 cm⁻¹ (Medium): C=C stretching of the conjugated alkene.
-
~1250-1150 cm⁻¹ (Strong): C-O stretching of the ester group.[12]
Chemical Reactivity and Stability
The reactivity is dominated by the α,β-unsaturated ester moiety. This system has two primary electrophilic sites: the carbonyl carbon and the β-carbon.[13]
-
Nucleophilic Attack: The compound is susceptible to nucleophilic attack.
-
1,2-Addition: Strong, hard nucleophiles (like organolithium reagents) may attack the carbonyl carbon directly.
-
1,4-Addition (Conjugate or Michael Addition): Softer nucleophiles (like cuprates, amines, or enolates) will preferentially attack the β-carbon. This is a common and synthetically useful reaction for this class of compounds.[13]
-
-
Electrophilic Addition: The electron-withdrawing nature of the carbonyl group deactivates the C=C double bond towards typical electrophilic addition (e.g., HBr, Br₂).[14]
-
Hydrogenation: The C=C double bond can be readily hydrogenated, often selectively over the carbonyl group, using catalysts like Palladium on carbon (Pd/C).[13]
-
Stability and Storage:
-
The compound is a flammable liquid.[6]
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and strong bases.
-
As with many unsaturated compounds, there is a potential for polymerization, especially upon exposure to heat or light.
-
Master Experimental Workflow
The logical flow for handling and characterizing a new batch of this compound involves a multi-step process to ensure identity, purity, and quality.
Caption: Workflow for the Characterization of this compound.
Safety and Handling
According to the Globally Harmonized System (GHS) classifications, this compound presents several hazards.[6]
-
Physical Hazards:
-
H226: Flammable liquid and vapor.
-
-
Health Hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Handling Recommendations:
-
Work in a well-ventilated area or a chemical fume hood.
-
Keep away from heat, sparks, and open flames.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.
-
Avoid breathing vapors.
-
In case of contact with skin or eyes, rinse immediately with plenty of water.
References
-
Gas-phase reactivity of acyclic α,β-unsaturated carbonyls towards ozone. RSC Publishing. [Link]
-
Methyl (E)-5-Methylhex-2-enoate - MS (GC) Spectrum. SpectraBase. [Link]
-
This compound. PubChem, National Institutes of Health. [Link]
-
Gas-phase reactivity of acyclic α,β-unsaturated carbonyls towards ozone. ResearchGate. [Link]
-
methyl 2-hexenoate, 2396-77-2. The Good Scents Company. [Link]
-
Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones. PubMed Central, National Institutes of Health. [Link]
-
1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031549). Human Metabolome Database. [Link]
-
2-Hexenoic acid, 5-methyl-, methyl ester - Substance Details. US EPA. [Link]
-
Methyl 5-Hexenoate. PubChem, National Institutes of Health. [Link]
-
Hops across Continents: Exploring How Terroir Transforms the Aromatic Profiles of Five Hop (Humulus lupulus) Varieties Grown in Their Countries of Origin and in Brazil. PubMed Central, National Institutes of Health. [Link]
-
Photoenolization of α,β-Unsaturated Esters Enables Enantioselective Contra-Thermodynamic Positional Isomerization to α-Tertiary β,γ-Alkenyl Esters. Journal of the American Chemical Society. [Link]
-
α,β-Unsaturated carbonyl compound. Wikipedia. [Link]
-
GC-MS Analysis. Bio-protocol. [Link]
-
Hexanoic acid, 5-methyl-, methyl ester. NIST WebBook. [Link]
-
The GC/MS Analysis of Volatile Components Extracted by Different Methods from Exocarpium Citri Grandis. PubMed Central, National Institutes of Health. [Link]
-
GC-MS Determination of Volatile Compounds in Wine Using Needle Concentrator INCAT. Engineering Journal IJOER. [Link]
-
Anyone has tips on how to optimize a GC-MS system for highly volatile compounds? ResearchGate. [Link]
-
methyl (2E)-5-methyl-2,4-hexadienoate. Chemical Synthesis Database. [Link]
-
Methyl 2-hexenoate. PubChem, National Institutes of Health. [Link]
-
Draw the IR spectrum for Methyl hexanoate and briefly give the rationale. Study.com. [Link]
-
Showing metabocard for 5-Methyl-2-hexanone (HMDB0031549). Human Metabolome Database. [Link]
-
Methyl 2-methyl-5-oxohexanoate. SpectraBase. [Link]
-
5-Methyl-2-hexanone | C7H14O | MD Topology | NMR | X-Ray. The Automated Topology Builder (ATB) and Repository. [Link]
-
Hexanoic acid, methyl ester. NIST WebBook. [Link]
Sources
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- 2. scbt.com [scbt.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
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- 6. This compound | C8H14O2 | CID 5702852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. methyl 2-hexenoate, 2396-77-2 [thegoodscentscompany.com]
- 8. spectrabase.com [spectrabase.com]
- 9. researchgate.net [researchgate.net]
- 10. Hops across Continents: Exploring How Terroir Transforms the Aromatic Profiles of Five Hop (Humulus lupulus) Varieties Grown in Their Countries of Origin and in Brazil - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. homework.study.com [homework.study.com]
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A Technical Guide to the Spectroscopic Characterization of Methyl 5-methyl-2-hexenoate
This guide provides an in-depth analysis of the spectroscopic data for Methyl 5-methyl-2-hexenoate, a valuable fragrance and flavor compound. Designed for researchers, scientists, and professionals in the field of drug development and chemical analysis, this document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By delving into the principles behind the data acquisition and interpretation, this guide serves as a practical resource for the structural elucidation and quality control of this important ester.
Introduction
This compound (C₈H₁₄O₂) is an unsaturated ester known for its fruity and green aromatic profile. Accurate and thorough characterization of its molecular structure is paramount for its application in various industries, ensuring purity, and understanding its chemical behavior. Spectroscopic techniques are indispensable tools for this purpose, each providing a unique piece of the structural puzzle. This guide will walk through the theoretical and practical aspects of analyzing the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For a liquid sample like this compound, high-resolution solution-state NMR is the method of choice.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of neat this compound.
Methodology:
-
Sample Preparation: A small amount of the liquid sample (approximately 0.1-0.5 mL) is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃), which is NMR-silent and a good solvent for the ester. A standard 5 mm NMR tube is filled to a height of approximately 4-5 cm.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.
-
¹H NMR Acquisition:
-
The spectrometer is tuned to the ¹H frequency.
-
A standard single-pulse experiment is performed.
-
Key parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
The spectrometer is tuned to the ¹³C frequency.
-
A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.
-
A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Diagram: Experimental Workflow for NMR Analysis
Caption: Workflow for obtaining NMR spectra of a liquid sample.
Predicted ¹H NMR Spectral Data
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.9 | dt | 1H | H-3 |
| ~5.8 | d | 1H | H-2 |
| ~3.7 | s | 3H | -OCH₃ |
| ~2.2 | t | 2H | H-4 |
| ~1.8 | m | 1H | H-5 |
| ~0.9 | d | 6H | -CH(CH₃)₂ |
Interpretation:
-
The downfield signals at approximately 6.9 and 5.8 ppm are characteristic of the vinyl protons (H-3 and H-2) of an α,β-unsaturated ester. The large coupling constant between them would confirm the trans configuration of the double bond.
-
The singlet at around 3.7 ppm is indicative of the methyl ester protons.
-
The signals in the aliphatic region correspond to the remaining protons of the hexenoate chain. The splitting patterns (multiplicities) arise from the coupling between adjacent non-equivalent protons and are key to assigning the signals to specific protons in the molecule.
Predicted ¹³C NMR Spectral Data
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~166 | C=O (ester) |
| ~145 | C-3 |
| ~123 | C-2 |
| ~51 | -OCH₃ |
| ~42 | C-4 |
| ~28 | C-5 |
| ~22 | -CH(CH₃)₂ |
Interpretation:
-
The signal at approximately 166 ppm is characteristic of the carbonyl carbon of an ester.
-
The signals at around 145 and 123 ppm correspond to the sp² hybridized carbons of the double bond.
-
The remaining signals in the upfield region are assigned to the sp³ hybridized carbons of the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: Acquiring an IR Spectrum
Objective: To obtain a Fourier-transform infrared (FT-IR) spectrum of neat this compound.
Methodology:
-
Sample Preparation: For a liquid sample, the "neat" technique is most common. A drop of the liquid is placed between two salt plates (typically NaCl or KBr), which are transparent to infrared radiation. The plates are then gently pressed together to form a thin film.
-
Instrumentation: An FT-IR spectrometer is used for analysis.
-
Data Acquisition:
-
A background spectrum of the empty salt plates is first recorded.
-
The sample is then placed in the spectrometer, and the sample spectrum is acquired.
-
The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
-
Predicted IR Spectral Data
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960-2850 | Strong | C-H stretching (alkane) |
| ~1725 | Strong | C=O stretching (α,β-unsaturated ester) |
| ~1650 | Medium | C=C stretching (alkene) |
| ~1250-1160 | Strong | C-O stretching (ester) |
| ~980 | Medium | =C-H bending (trans alkene) |
Interpretation:
-
The strong absorption band at approximately 1725 cm⁻¹ is a key indicator of the carbonyl group of the α,β-unsaturated ester. The conjugation with the double bond shifts this peak to a slightly lower wavenumber compared to a saturated ester.
-
The C=C stretching vibration at around 1650 cm⁻¹ confirms the presence of the alkene functionality.
-
The strong C-O stretching bands are characteristic of the ester group.
-
The presence of a band around 980 cm⁻¹ would provide strong evidence for the trans stereochemistry of the double bond.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Experimental Protocol: Acquiring a Mass Spectrum
Objective: To obtain an electron ionization (EI) mass spectrum of this compound.
Methodology:
-
Sample Introduction: The liquid sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification before analysis.
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a radical cation, known as the molecular ion (M⁺•).
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
Mass Spectral Data and Fragmentation Analysis
Table 4: Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 142 | [M]⁺• (Molecular Ion) |
| 111 | [M - OCH₃]⁺ |
| 85 | [M - C₄H₉]⁺ |
| 57 | [C₄H₉]⁺ |
| 41 | [C₃H₅]⁺ |
Interpretation:
The mass spectrum of this compound shows a molecular ion peak at m/z 142, which corresponds to its molecular weight.[1] The fragmentation pattern provides valuable structural information:
-
Loss of a methoxy radical (-•OCH₃): The peak at m/z 111 results from the cleavage of the ester's methoxy group.
-
McLafferty Rearrangement: A common fragmentation pathway for carbonyl compounds, though less prominent in this specific case, could lead to the loss of a neutral alkene molecule.
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group can lead to the formation of an acylium ion.
-
Cleavage of the alkyl chain: The peak at m/z 57 is likely due to the stable tertiary butyl cation ([C₄H₉]⁺) formed from the fragmentation of the isobutyl group. The peak at m/z 85 could correspond to the remaining fragment after the loss of the isobutyl group.
Diagram: Proposed Mass Spectrometry Fragmentation of this compound
Caption: Key fragmentation pathways for this compound.
Conclusion
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
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SpectraBase. Methyl (E)-5-Methylhex-2-enoate. Wiley-VCH GmbH. [Link]
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An In-depth Technical Guide to Methyl (E)-5-methylhex-2-enoate (CAS No. 68797-67-1) for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl (E)-5-methylhex-2-enoate (CAS No. 68797-67-1), a pivotal chemical intermediate in contemporary pharmaceutical synthesis. While its direct biological applications are not extensively documented, its significance lies in its role as a precursor in the manufacturing of key active pharmaceutical ingredients (APIs). This document will delve into its physicochemical properties, detailed synthetic protocols involving its use, and its crucial application in the synthesis of Pregabalin. Furthermore, we will explore its natural occurrence and potential avenues for future research, providing a holistic perspective for researchers, chemists, and professionals in drug development.
Introduction and Physicochemical Profile
Methyl (E)-5-methylhex-2-enoate, also known as 5-Methyl-2-hex-2-enoic acid methyl ester, is an organic compound that has garnered significant attention as a versatile building block in organic synthesis.[1] Its molecular structure, featuring an α,β-unsaturated ester, provides multiple reactive sites for a variety of chemical transformations.
Chemical Identity and Properties
A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and development.
| Property | Value | Source |
| CAS Number | 68797-67-1 | [1] |
| Molecular Formula | C₈H₁₄O₂ | [1] |
| Molecular Weight | 142.20 g/mol | [1] |
| IUPAC Name | methyl (E)-5-methylhex-2-enoate | [2] |
| Synonyms | 5-Methyl-2-hex-2-enoic acid methyl ester, Methyl 5-methylhex-2-enoate | [1] |
| Appearance | Colorless oil | [3] |
Spectral Data for Characterization
-
¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would correspond to the methyl ester protons, vinyl protons of the α,β-unsaturated system, protons on the carbon adjacent to the double bond, the methine proton of the isobutyl group, and the diastereotopic methyl protons of the isobutyl group. A related compound, (E)-methyl 2-cyano-5-methylhex-2-enoate, shows characteristic shifts that can be used for comparative purposes.[3]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Signals would be expected for the carbonyl carbon of the ester, the α and β carbons of the unsaturated system, and the carbons of the isobutyl group and the methyl ester.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
-
Infrared (IR) Spectroscopy: Key absorption bands would be observed for the C=O stretching of the ester and the C=C stretching of the alkene.
For researchers working with this compound, it is imperative to acquire and interpret these spectra to confirm its identity and purity.[1]
Core Application: A Key Intermediate in the Synthesis of Pregabalin
The most significant and well-documented application of Methyl (E)-5-methylhex-2-enoate is its role as a precursor in the synthesis of Pregabalin.[4] Pregabalin, marketed under the brand name Lyrica among others, is a widely used anticonvulsant and anxiolytic drug.[5][6] It is primarily used to treat epilepsy, neuropathic pain, and generalized anxiety disorder.[7]
Synthetic Pathway to Pregabalin
Methyl (E)-5-methylhex-2-enoate is typically not a direct precursor but is used in the synthesis of more advanced intermediates, such as (E)-methyl 2-cyano-5-methylhex-2-enoate. The general synthetic strategy involves the introduction of a cyano group, which is a key step in building the final Pregabalin molecule.
A common synthetic route is the Knoevenagel condensation of isovaleraldehyde with methyl cyanoacetate, which produces (E)-methyl 2-cyano-5-methylhex-2-enoate.[3] This reaction is a cornerstone in the industrial production of Pregabalin precursors.
Experimental Protocol: Synthesis of (E)-methyl 2-cyano-5-methylhex-2-enoate
This protocol is based on established chemical literature and provides a general framework for the synthesis.[3]
Reagents and Materials:
-
Isovaleraldehyde
-
Methyl cyanoacetate
-
Ammonium acetate
-
Glacial acetic acid
-
Benzene (or a safer alternative solvent like toluene)
-
Ethyl acetate
-
Sodium sulfate
-
Standard laboratory glassware for organic synthesis
Procedure:
-
To a solution of isovaleraldehyde in a suitable solvent (e.g., benzene), add methyl cyanoacetate, ammonium acetate, and glacial acetic acid.
-
Stir the reaction mixture at 0°C for a specified period (e.g., 1 hour) and then allow it to warm to room temperature.
-
Remove the excess solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash the organic layer with water.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the crude product as a pale yellow oil.
-
Further purify the product by distillation under reduced pressure to obtain pure (E)-methyl 2-cyano-5-methylhex-2-enoate as a colorless oil.[3]
DOT Diagram: Synthetic Workflow
Caption: Synthetic pathway from Isovaleraldehyde to Pregabalin via a key intermediate.
Natural Occurrence and Potential for Further Research
While the primary focus of research on Methyl (E)-5-methylhex-2-enoate has been its synthetic utility, there are indications of its presence in nature.
Volatile Compound in Hops (Humulus lupulus)
Recent studies have identified Methyl (E)-5-methylhex-2-enoate as one of the volatile organic compounds present in hops. Hops are a key ingredient in brewing, contributing to the aroma and flavor of beer. The presence of this compound suggests a potential role in the sensory profile of certain hop varieties. Further research in this area could explore its contribution to specific aroma notes and its variation across different hop cultivars and growing conditions.
Avenues for Future Biological Research
The biological activity of Methyl (E)-5-methylhex-2-enoate itself remains largely unexplored. Given its α,β-unsaturated ester moiety, a structure known to be reactive with biological nucleophiles, it is plausible that the compound could exhibit some form of biological activity. Potential areas for future investigation include:
-
Antimicrobial and Antifungal Activity: Many natural and synthetic compounds with similar structural features exhibit antimicrobial properties.
-
Enzyme Inhibition: The electrophilic nature of the double bond could make it a candidate for covalent inhibition of certain enzymes.
-
Flavor and Fragrance Applications: Its identification in hops suggests potential applications in the flavor and fragrance industry.
Conclusion
Methyl (E)-5-methylhex-2-enoate (CAS No. 68797-67-1) is a compound of significant interest to the pharmaceutical industry, primarily due to its established role as a key intermediate in the synthesis of Pregabalin. Its well-defined synthetic pathways make it a valuable tool for medicinal chemists. While its direct biological applications are yet to be thoroughly investigated, its natural occurrence in hops opens up new avenues for research in food science and sensory analysis. This guide provides a foundational understanding of this compound, aiming to support and inspire further research and development efforts.
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Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. (2013). National Institutes of Health. [Link]
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Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. (2018). Lupine Publishers. [Link]
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The Multifaceted Biological Activities of Unsaturated Methyl Esters: A Technical Guide for Drug Discovery and Development
Introduction: Beyond Biodiesel, a New Frontier in Bioactive Lipids
Unsaturated methyl esters (UMEs), long recognized for their role in the production of biodiesel, are now emerging as a class of potent signaling molecules with a diverse range of biological activities.[1] Traditionally viewed as simple derivatives of fatty acids, a growing body of evidence reveals their significant potential in therapeutic applications, spanning antimicrobial, anticancer, and anti-inflammatory domains. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the biological activities of UMEs. Moving beyond a mere catalog of effects, this document delves into the underlying mechanisms of action, provides detailed experimental protocols for their evaluation, and offers insights into the causality behind experimental design, empowering researchers to effectively harness the therapeutic potential of these versatile molecules.
Antimicrobial Properties: A Renewed Assault on Pathogens
The rise of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Unsaturated methyl esters have demonstrated significant efficacy against a spectrum of pathogens, including bacteria and fungi.[2][3][4]
Mechanism of Action: Disrupting the Microbial Fortress
The primary antimicrobial mechanism of UMEs is believed to be the disruption of the cell membrane's integrity. Their lipophilic nature allows them to intercalate into the lipid bilayer, leading to increased membrane fluidity and permeability. This disruption compromises essential cellular processes, such as electron transport and oxidative phosphorylation, ultimately leading to cell death. The efficacy of UMEs is often more pronounced against Gram-positive bacteria, which lack the protective outer membrane found in Gram-negative bacteria.[2][4]
Experimental Protocol: Agar Well Diffusion Assay for Antimicrobial Susceptibility Testing
This protocol provides a robust method for screening the antimicrobial activity of UMEs.
Objective: To determine the susceptibility of a microbial strain to a specific unsaturated methyl ester.
Materials:
-
Test microorganism (e.g., Staphylococcus aureus, Escherichia coli)
-
Nutrient agar plates
-
Unsaturated methyl ester (test compound)
-
Solvent control (e.g., DMSO)
-
Positive control (standard antibiotic)
-
Sterile cork borer (6 mm diameter)
-
Micropipettes
-
Incubator
Procedure:
-
Preparation of Microbial Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Agar Plate Inoculation: Evenly spread the microbial inoculum onto the surface of the nutrient agar plates.
-
Well Creation: Use a sterile cork borer to create uniform wells in the agar.[5]
-
Sample Application: Add a defined volume (e.g., 100 µL) of the UME solution (at a specific concentration), solvent control, and positive control into separate wells.[5]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[5]
-
Measurement and Interpretation: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[5]
Causality of Experimental Choices:
-
Standardized Inoculum: Ensures a uniform and reproducible lawn of microbial growth, allowing for accurate comparison of zones of inhibition.
-
Controls: The solvent control ensures that the observed activity is not due to the solvent, while the positive control validates the assay's sensitivity.
-
Uniform Wells: Consistent well size ensures that the diffusion of the test compound is uniform, leading to reliable results.
Anticancer Activity: Inducing Programmed Cell Death in Malignant Cells
Several unsaturated methyl esters have exhibited potent cytotoxic effects against various cancer cell lines, highlighting their potential as novel anticancer agents.[5][6]
Mechanism of Action: Triggering the Intrinsic Apoptotic Pathway
A key mechanism underlying the anticancer activity of UMEs is the induction of apoptosis, or programmed cell death.[5] UMEs can induce cellular stress, leading to the activation of pro-apoptotic proteins such as Bax. This triggers the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c into the cytoplasm.[5] Cytochrome c then activates a cascade of caspases, the executioner enzymes of apoptosis, ultimately leading to the dismantling of the cell.[5]
Diagram: Intrinsic Apoptosis Pathway Induced by Unsaturated Methyl Esters
Caption: UMEs induce cellular stress, leading to apoptosis.
Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[5]
Objective: To determine the cytotoxic effect of an unsaturated methyl ester on a cancer cell line and calculate its IC50 value.
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Cell culture medium and supplements
-
Unsaturated methyl ester (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the UME and incubate for a specific period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.[5]
Causality of Experimental Choices:
-
Dose-Response and Time-Course: Evaluating a range of concentrations and incubation times provides a comprehensive understanding of the compound's cytotoxic profile.
-
MTT as an Indicator: The conversion of MTT to formazan is directly proportional to the number of viable, metabolically active cells.
-
Untreated Control: Serves as a baseline for 100% cell viability.
| Unsaturated Methyl Ester | Cancer Cell Line | IC50 (µg/mL) | Reference |
| 16-Methylheptadecanoic acid methyl ester | Oral Cancer (KB) | 18.75 | [5] |
| 16-Methylheptadecanoic acid methyl ester | Skin Carcinoma (A431) | 37.5 | [5] |
| Ursodeoxycholic acid methyl ester-dihydroartemisinin hybrid | Hepatocellular Carcinoma (HepG2) | 1 | [7] |
Table 1: Anticancer Activity of Selected Unsaturated Methyl Esters [5][7]
Anti-inflammatory Effects: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases. Unsaturated methyl esters have demonstrated potent anti-inflammatory properties by modulating key inflammatory pathways.[8][9]
Mechanism of Action: Inhibition of Pro-inflammatory Mediators
UMEs can exert their anti-inflammatory effects through various mechanisms. One significant pathway involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8][9] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as the enzyme inducible nitric oxide synthase (iNOS), which produces the inflammatory mediator nitric oxide (NO).[8] By inhibiting NF-κB activation, UMEs can effectively suppress the production of these key inflammatory molecules.[8][9]
Diagram: Inhibition of NF-κB Signaling by Unsaturated Methyl Esters
Caption: UMEs can inhibit the NF-κB signaling pathway.
Experimental Protocol: Griess Assay for Nitric Oxide Quantification
The Griess assay is a straightforward and widely used method for the indirect measurement of nitric oxide production by quantifying its stable metabolite, nitrite.[5]
Objective: To assess the anti-inflammatory activity of an unsaturated methyl ester by measuring its effect on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS)
-
Unsaturated methyl ester (test compound)
-
Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed macrophages in a 96-well plate and treat with the UME for a designated time before stimulating with LPS (1 µg/mL) for 24 hours.[5]
-
Supernatant Collection: Collect the cell culture supernatant.[5]
-
Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent in a new 96-well plate.[5]
-
Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.[5]
-
Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite. A decrease in nitrite concentration in the presence of the UME indicates anti-inflammatory activity.[5]
Causality of Experimental Choices:
-
LPS Stimulation: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response in macrophages, leading to the production of NO.
-
Griess Reagent: This reagent specifically reacts with nitrite to produce a colored azo compound, allowing for its colorimetric quantification.
-
Standard Curve: Essential for converting absorbance values into absolute concentrations of nitrite.
| Unsaturated Methyl Ester | Cell Line | Effect | Reference |
| (S)-coriolic acid methyl ester | RAW 264.7 | Inhibition of NO production (IC50 = 5.22 µM) | [9] |
| Ozonated ethyl ester of α-linolenic acid | RAW 264.7 | Reduction of LPS-induced NO production | [8] |
| Adrenic acid-derived epoxy fatty acid methyl ester | HEK293 | Attenuation of ER stress markers | [10] |
Table 2: Anti-inflammatory Activity of Selected Unsaturated Methyl Esters and Derivatives [8][9][10]
Future Perspectives and Conclusion
The exploration of the biological activities of unsaturated methyl esters is a rapidly advancing field with immense therapeutic promise. Their demonstrated antimicrobial, anticancer, and anti-inflammatory properties position them as compelling lead compounds for drug discovery. Future research should focus on elucidating the precise molecular targets of these compounds, optimizing their structure-activity relationships through medicinal chemistry, and evaluating their efficacy and safety in preclinical and clinical studies. The methodologies and insights provided in this guide serve as a foundational resource for scientists dedicated to unlocking the full therapeutic potential of this fascinating class of bioactive lipids.
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The Emerging Therapeutic Landscape of Fatty Acid Methyl Esters: A Technical Guide for Drug Discovery and Development
Abstract
Fatty Acid Methyl Esters (FAMEs), long relegated to the realms of biodiesel production and analytical chemistry, are now emerging as a versatile class of bioactive molecules with significant therapeutic potential. This technical guide provides an in-depth exploration of the multifaceted pharmacological activities of FAMEs, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the intricate mechanisms of action, explore diverse therapeutic applications, and provide detailed experimental protocols to empower further investigation into this promising field. This guide moves beyond a simple enumeration of facts to offer a synthesized, expert-driven perspective on the causality behind experimental choices and the design of self-validating research protocols, thereby providing a robust framework for the development of novel FAME-based therapeutics.
Introduction: Beyond Biodiesel - The Rise of FAMEs in Therapeutics
Fatty acid methyl esters are esters of fatty acids derived from the transesterification of fats and oils with methanol.[1][2] While their physical and chemical properties have been extensively exploited in industrial applications, a growing body of evidence now highlights their significant biological activities.[3][4] These activities, which include anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects, are driving a paradigm shift in our perception of FAMEs, from simple chemical commodities to potent therapeutic agents.
This guide will provide a comprehensive overview of the current understanding of FAMEs' therapeutic potential, with a focus on their molecular mechanisms, structure-activity relationships, and preclinical evidence. We will also explore their emerging role in advanced drug delivery systems, a testament to their versatility and biocompatibility.
Mechanisms of Action: Unraveling the Signaling Pathways
The therapeutic effects of FAMEs are underpinned by their ability to modulate key signaling pathways involved in cellular homeostasis, inflammation, and disease progression. Two major receptor families, the G-protein coupled receptors (GPCRs) and the peroxisome proliferator-activated receptors (PPARs), have been identified as primary targets for FAMEs.
G-Protein Coupled Receptor 120 (GPR120/FFAR4): A Key Mediator of Anti-inflammatory and Metabolic Effects
GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), is a GPCR that is activated by long-chain fatty acids.[5][6] This receptor is highly expressed in adipose tissue, macrophages, and the gastrointestinal tract, positioning it as a critical regulator of metabolic and inflammatory responses.[6][7]
Upon activation by FAMEs, GPR120 initiates a signaling cascade that can proceed through two primary pathways:
-
Gαq/11 Pathway: Activation of the Gαq/11 subunit leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately leads to an increase in intracellular calcium levels and the activation of protein kinase C (PKC), influencing a variety of cellular processes, including hormone secretion and neurotransmission.[8]
-
β-Arrestin 2 Pathway: GPR120 can also signal through a β-arrestin 2-dependent pathway, which is crucial for its potent anti-inflammatory effects. This pathway inhibits the pro-inflammatory signaling of Toll-like receptors (TLRs) and TNF-α by preventing the association of TAK1 with TAB1, a key step in the activation of the NF-κB and JNK pathways.[7]
Peroxisome Proliferator-Activated Receptors (PPARs): Transcriptional Regulators of Lipid Metabolism and Inflammation
PPARs are a group of nuclear receptors that function as transcription factors to regulate the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation.[3][9] FAMEs, such as methyl palmitate, have been identified as naturally occurring ligands for PPARs.[10]
The activation of PPARs by FAMEs involves the following steps:
-
Ligand Binding: FAMEs enter the cell and bind to the ligand-binding domain (LBD) of PPARs in the cytoplasm or nucleus.
-
Heterodimerization: Upon ligand binding, PPARs form a heterodimer with the retinoid X receptor (RXR).
-
DNA Binding: The PPAR-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) located in the promoter region of target genes.
-
Transcriptional Regulation: The binding of the heterodimer to PPREs recruits co-activator or co-repressor proteins, leading to the activation or repression of gene transcription.[4]
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Methyl 5-Methyl-2-Hexenoate: A Natural Product Component with Latent Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-methyl-2-hexenoate is an unsaturated branched-chain fatty acid ester. While its saturated analogue, methyl 5-methylhexanoate, has been identified in various plant species, the specific natural occurrence and biological role of the unsaturated title compound remain areas of active investigation. This guide provides a comprehensive technical overview of this compound, consolidating its known physicochemical properties, proposing a plausible biosynthetic pathway, and detailing a robust methodology for its chemical synthesis and characterization. Furthermore, we explore its potential biological activities and applications, particularly in the context of drug development, drawing insights from its chemical structure and the known functions of related compounds. This document serves as a foundational resource for researchers aiming to explore the chemical biology and therapeutic potential of this intriguing natural product component.
Introduction: The Significance of Branched-Chain Fatty Acid Esters
Nature employs a vast arsenal of small molecules for signaling, defense, and communication. Among these, fatty acid esters are notable for their roles as pheromones, flavor and fragrance components, and metabolic intermediates. While straight-chain esters are well-studied, branched-chain variants such as this compound offer unique structural motifs that can confer specific biological activities. The iso-alkene structure, in particular, is a hallmark of biosynthetic pathways originating from branched-chain amino acids. The presence of an α,β-unsaturated ester functionality introduces a reactive electrophilic site, suggesting potential for covalent interactions with biological nucleophiles, a common mechanism of action for many pharmacologically active agents. This guide aims to provide a thorough scientific foundation for the study of this compound, a molecule at the intersection of natural product chemistry and medicinal research.
Physicochemical and Spectroscopic Profile
A comprehensive understanding of a molecule's physical and chemical properties is fundamental to its study. The key identifiers and computed properties for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | methyl (2E)-5-methylhex-2-enoate | [1] |
| Synonyms | This compound, (E)-Methyl 5-methylhex-2-enoate | [1][2] |
| CAS Number | 68797-67-1, 75513-56-3 | [1][3][4] |
| Molecular Formula | C₈H₁₄O₂ | [1][2] |
| Molecular Weight | 142.20 g/mol | [1] |
| Exact Mass | 142.099379685 Da | [1] |
| XLogP3 | 2.2 | [1] |
| Topological Polar Surface Area | 26.3 Ų | [1] |
| GHS Hazard Classification | Flammable liquid (H226), Skin Irritant (H315), Eye Irritant (H319), Respiratory Irritant (H335) | [1] |
Spectroscopic Data
Spectroscopic analysis is critical for the unambiguous identification and characterization of this compound.
-
Mass Spectrometry (GC-MS): The electron ionization (EI) mass spectrum provides key fragmentation patterns for structural elucidation. A reference spectrum is available in public databases.[5]
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Position | δ (ppm) |
| H-1 (CH₃) | 0.92 (d, 6H) |
| H-2 (CH) | 1.78 (m, 1H) |
| H-3 (CH₂) | 2.15 (t, 2H) |
| H-4 (CH) | 5.82 (dt, 1H) |
| H-5 (CH) | 6.95 (dt, 1H) |
| OCH₃ | 3.73 (s, 3H) |
Natural Occurrence and Proposed Biosynthesis
While direct evidence for the natural occurrence of this compound is sparse, its saturated analogue, methyl 5-methylhexanoate, has been identified in plants like hops (Humulus lupulus) and various tobacco species (Nicotiana).[6][7][8] The related ketone, 5-methyl-5-hexen-2-one, is found in hazelnuts.[9] This suggests that the biosynthetic machinery for producing the C7 iso-branched backbone is present in the plant kingdom.
Proposed Biosynthetic Pathway
The biosynthesis of this compound likely originates from the catabolism of the branched-chain amino acid, L-leucine. The pathway involves the formation of isovaleryl-CoA, which can serve as a precursor for fatty acid synthesis, leading to the characteristic branched-chain structure.
Caption: Horner-Wadsworth-Emmons synthesis workflow.
Step-by-Step Experimental Protocol
Objective: To synthesize (E)-methyl 5-methyl-2-hexenoate via a Horner-Wadsworth-Emmons olefination.
Materials:
-
Trimethyl phosphonoacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Isovaleraldehyde (4-methylpentanal)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Ylide Formation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 eq). Wash the NaH with anhydrous hexanes to remove mineral oil, then suspend in anhydrous THF. Cool the suspension to 0°C in an ice bath. Add trimethyl phosphonoacetate (1.0 eq) dropwise via syringe. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour until hydrogen evolution ceases.
-
Olefination Reaction: Cool the resulting phosphonate ylide solution back to 0°C. Add isovaleraldehyde (1.05 eq) dropwise. Monitor the reaction by Thin Layer Chromatography (TLC). After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours or until the aldehyde is consumed.
-
Workup: Carefully quench the reaction by slow, dropwise addition of saturated aqueous NH₄Cl at 0°C. Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., 98:2 Hexanes:Ethyl Acetate) to afford the pure (E)-methyl 5-methyl-2-hexenoate.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, GC-MS, and FTIR, comparing the obtained data with the reference values.
Biological Activities and Potential Applications
The biological profile of this compound is not yet well-defined in the scientific literature. However, its structural features provide clues to its potential roles and applications.
Flavor and Fragrance Industry
Many short to medium-chain esters, including the related methyl hexanoate, are used as flavor and fragrance agents due to their characteristic fruity or floral scents. [10]this compound likely possesses similar properties, making it a candidate for applications in the food and cosmetic industries.
Role as a Semiochemical
Branched-chain fatty acid derivatives are frequently employed by insects as pheromones for communication. The specific structure and volatility of this compound make it a plausible, yet unconfirmed, semiochemical.
Potential in Drug Development
The α,β-unsaturated ester moiety is a Michael acceptor, a chemical feature present in numerous covalent inhibitor drugs. This electrophilic center can react with nucleophilic residues (e.g., cysteine, lysine) in enzyme active sites or on proteins, leading to irreversible inhibition. This suggests that this compound could serve as a starting point or fragment for the design of novel therapeutic agents. For instance, related compounds have been investigated for their anti-inflammatory and antimicrobial activities. [11][12]The compound Methyl (E)-2-cyano-5-methylhex-2-enoate serves as an intermediate in the synthesis of pregabalin, highlighting the utility of this chemical scaffold in pharmaceutical manufacturing. [13]
Conclusion and Future Directions
This compound represents a structurally interesting natural product that remains underexplored. This guide has consolidated its known chemical properties, proposed a logical biosynthetic route, and provided a detailed protocol for its synthesis, thereby equipping researchers with the necessary tools for its further investigation.
Future research should focus on:
-
Systematic Screening: Conducting broad screening of plant and insect extracts to definitively identify natural sources of this compound.
-
Biological Activity Profiling: Performing a range of bioassays to determine its activity as a semiochemical, antimicrobial agent, or enzyme inhibitor.
-
Mechanism of Action Studies: For any confirmed biological activity, elucidating the molecular mechanism, particularly investigating the role of the Michael acceptor functionality.
-
Analogue Synthesis: Utilizing the synthetic route described herein to generate a library of analogues for structure-activity relationship (SAR) studies, which could lead to the development of potent and selective bioactive compounds for therapeutic or agricultural applications.
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A Technical Guide to the Synthesis and Isolation of Methyl 5-methyl-2-hexenoate
This guide provides an in-depth exploration of the synthesis and isolation of Methyl 5-methyl-2-hexenoate, a valuable α,β-unsaturated ester. While the initial discovery of this specific molecule is not prominently documented in seminal literature, its structural motifs are common in natural products and flavor chemistry. This document outlines a robust and widely applicable synthetic strategy, the Horner-Wadsworth-Emmons reaction, which represents a logical and efficient approach to its preparation. The methodologies detailed herein are grounded in established principles of organic synthesis and are designed for reproducibility and high fidelity.
Introduction to this compound
This compound (C₈H₁₄O₂) is an organic compound characterized by a methyl ester conjugated to a carbon-carbon double bond, with an isobutyl group at the 5-position.[1] This structure imparts properties that are of interest in the fields of fragrance, flavoring, and as a versatile intermediate in organic synthesis. The α,β-unsaturated ester functionality is a key reactive handle for various transformations, including Michael additions, conjugate additions, and Diels-Alder reactions.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C₈H₁₄O₂ |
| Molecular Weight | 142.20 g/mol |
| CAS Number | 75513-56-3 |
| Appearance | Colorless to pale yellow liquid (predicted) |
| Boiling Point | Estimated 170-180 °C at atmospheric pressure |
Synthetic Strategy: The Horner-Wadsworth-Emmons Olefination
The construction of the carbon-carbon double bond in this compound is efficiently achieved via an olefination reaction. Among the various methods, the Horner-Wadsworth-Emmons (HWE) reaction is particularly well-suited for this transformation. The HWE reaction involves the reaction of a stabilized phosphonate carbanion with an aldehyde or ketone to produce an alkene.[2]
Rationale for Selecting the Horner-Wadsworth-Emmons Reaction
The choice of the HWE reaction over the classical Wittig reaction is predicated on several key advantages:
-
Stereoselectivity: The HWE reaction with stabilized phosphonates, such as phosphonoacetates, predominantly yields the thermodynamically more stable (E)-alkene.[2] This is crucial for obtaining a stereochemically pure product.
-
Increased Nucleophilicity: Phosphonate carbanions are generally more nucleophilic than the corresponding Wittig ylides, often leading to better yields and broader substrate scope.[3]
-
Simplified Purification: A significant operational advantage is that the byproduct of the HWE reaction is a water-soluble phosphate salt, which can be easily removed during aqueous workup. In contrast, the triphenylphosphine oxide byproduct of the Wittig reaction is often challenging to separate from the desired product.[2]
The retrosynthetic analysis for this compound using the HWE reaction is as follows:
Caption: Retrosynthetic analysis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound from isovaleraldehyde and trimethyl phosphonoacetate.
Materials and Reagents
-
Trimethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Isovaleraldehyde (3-Methylbutanal)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM) or Diethyl ether
Step-by-Step Methodology
Part 1: Formation of the Phosphonate Anion
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.
-
Reagent Addition: Under a positive pressure of nitrogen, charge the flask with sodium hydride (1.1 equivalents). Carefully wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then suspend it in anhydrous THF.
-
Anion Formation: Cool the suspension to 0 °C in an ice bath. Add trimethyl phosphonoacetate (1.0 equivalent) dropwise via syringe to the stirred suspension. The addition should be slow to control the evolution of hydrogen gas.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases and the solution becomes clear.
Part 2: Olefination Reaction
-
Aldehyde Addition: Cool the solution of the phosphonate anion back to 0 °C. Add isovaleraldehyde (1.05 equivalents) dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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"Methyl 5-methyl-2-hexenoate literature review for researchers"
A Researcher's Technical Guide to Methyl 5-Methyl-2-Hexenoate
Abstract: This document provides a comprehensive technical overview of this compound (C₈H₁₄O₂), an α,β-unsaturated ester. It is intended for researchers in organic synthesis, materials science, and drug development. This guide details the compound's chemical identity, physicochemical properties, prevalent synthetic methodologies with mechanistic insights, thorough spectroscopic characterization, and known applications. Each section is grounded in established scientific literature to ensure technical accuracy and provide actionable insights for laboratory applications.
Chemical Identity and Physicochemical Properties
This compound is an organic compound classified as an unsaturated carboxylic ester. Its structure features a methyl ester functional group in conjugation with a carbon-carbon double bond, and a terminal isopropyl group. The (E)-isomer is the more common and stable configuration.
-
Synonyms: Methyl 5-methylhex-2-enoate, 5-Methyl-2-hexenoic acid methyl ester[2]
-
CAS Number: 68797-67-1[3]
-
Molecular Weight: 142.20 g/mol [1]
The physical and chemical properties of a compound are critical for its handling, purification, and application in various experimental setups.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 142.20 g/mol | PubChem CID 5702852[1] |
| Molecular Formula | C₈H₁₄O₂ | PubChem CID 5702852[1][2] |
| CAS Number | 68797-67-1 | US EPA[3] |
| Computed XLogP3 | 2.2 | PubChem CID 5702852[1] |
| Hydrogen Bond Donor Count | 0 | PubChem CID 5702852[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem CID 5702852[1] |
| Rotatable Bond Count | 4 | PubChem CID 5702852[1] |
Synthesis and Mechanistic Pathways
The construction of the α,β-unsaturated ester moiety in this compound is efficiently achieved via olefination reactions. The Horner-Wadsworth-Emmons (HWE) reaction is a superior method for this transformation, offering high stereoselectivity for the (E)-alkene and operational simplicity.[4][5]
The primary advantage of the HWE reaction over the classic Wittig reaction lies in the nature of its byproduct; the water-soluble dialkylphosphate salt is easily removed during aqueous workup, simplifying product purification.[4] The reaction involves the nucleophilic attack of a phosphonate-stabilized carbanion on an aldehyde.
Horner-Wadsworth-Emmons (HWE) Synthesis Protocol
This protocol describes the synthesis of Methyl (E)-5-methyl-2-hexenoate from isovaleraldehyde and trimethyl phosphonoacetate.
Step-by-Step Methodology:
-
Carbanion Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve trimethyl phosphonoacetate (1.0 eq.) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.
-
Deprotonation: Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.), portion-wise to the stirred solution.
-
Causality Insight: The use of a strong, non-nucleophilic base is critical to quantitatively generate the phosphonate carbanion without competing side reactions. Adding the base at 0 °C helps to control the exothermic reaction and prevent solvent boiling or degradation of the phosphonate.
-
-
Reaction Progression: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes. The cessation of hydrogen gas evolution indicates the completion of carbanion formation.
-
Aldehyde Addition: Cool the reaction mixture back to 0 °C and add isovaleraldehyde (3-methylbutanal, 1.0 eq.) dropwise via a syringe.
-
Causality Insight: The dropwise addition of the aldehyde to the nucleophilic carbanion solution maintains a low concentration of the electrophile, minimizing potential self-condensation or other side reactions.
-
-
Reaction Completion & Quenching: Monitor the reaction by Thin Layer Chromatography (TLC). Upon consumption of the aldehyde, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction & Purification: Transfer the mixture to a separatory funnel, add diethyl ether, and separate the organic layer. Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄). After filtration, concentrate the solvent in vacuo. Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure product.
Synthesis Workflow Diagram
Caption: Post-synthesis validation workflow.
Known Applications and Biological Activity
While not a widely studied compound, this compound and structurally similar α,β-unsaturated esters are recognized for their utility in several fields:
-
Flavor and Fragrance: Many medium-chain unsaturated esters possess fruity or green aromas. The related compound, trans-2-hexenyl isovalerate, is noted for its use as a flavoring agent. [6][7]Methyl 2-hexenoate is also used as a flavoring agent in food. [8]* Insect Pheromones: α,β-unsaturated esters are common structural motifs in insect pheromones and can serve as useful intermediates in their synthesis. [9]* Synthetic Intermediates: The conjugated double bond and ester functionality provide two reactive sites, making this molecule a versatile building block for more complex molecular architectures in pharmaceutical and materials science research.
Safety, Handling, and Storage
As a standard laboratory chemical, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources.
-
Hazards: While specific toxicity data is limited, compounds of this class can be irritants. Flammability should be assumed, similar to other volatile organic esters.
Conclusion and Future Outlook
This compound is a readily accessible α,β-unsaturated ester, synthesizable in high yield and purity via the Horner-Wadsworth-Emmons reaction. Its structure can be unambiguously confirmed through standard spectroscopic techniques. While current applications are limited, its chemical functionality presents opportunities for its use as a synthon in the development of novel agrochemicals, pharmaceuticals, and polymers. Future research could focus on exploring its potential biological activities, polymerization characteristics, and its utility as a precursor in asymmetric synthesis.
References
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Organic & Biomolecular Chemistry. (n.d.). An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents. Royal Society of Chemistry. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). IMPROVED HORNER-WADSWORTH-EMMONS PREPARATION OF α-METHYL- OR α-ETHYL-α,β-UNSATURATED ESTERS FROM ALDEHYDES. Retrieved from [Link]
-
ACS Publications. (2022). One-Pot O2-Oxidation and the Horner–Wadsworth–Emmons Reaction of Primary Alcohols for the Synthesis of (Z)-α,β-Unsaturated Esters. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). (e)-2-hexenyl isovalerate. Substances Added to Food. Retrieved from [Link]
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Flavor and Extract Manufacturers Association. (n.d.). TRANS-2-HEXENYL ISOVALERATE. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents. Organic & Biomolecular Chemistry. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Methyl 2-hexenoate. PubChem Compound Database. Retrieved from [Link]
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An In-Depth Technical Guide to the Stereoisomers of Methyl 5-methyl-2-hexenoate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The precise three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is a critical determinant of its biological activity. For drug development professionals, a thorough understanding and control of stereoisomerism are not merely academic exercises but prerequisites for designing safe, effective, and specific therapeutic agents. This guide provides a detailed examination of the stereoisomers of Methyl 5-methyl-2-hexenoate, an α,β-unsaturated ester. Our analysis confirms that this molecule's stereochemistry is defined exclusively by geometric isomerism at the C2-C3 double bond, resulting in two distinct isomers: (2E)-methyl 5-methyl-2-hexenoate and (2Z)-methyl 5-methyl-2-hexenoate. The absence of a chiral center precludes the existence of enantiomers or diastereomers. This document delineates the structural basis for this isomerism, explores the differential properties of the E and Z isomers, and provides validated protocols for their stereoselective synthesis, chromatographic separation, and spectroscopic characterization.
The Imperative of Stereoisomerism in Drug Development
Stereoisomers are compounds that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. These subtle structural differences can lead to profound variations in pharmacological and toxicological profiles. Geometric isomers, a class of stereoisomers, arise from restricted rotation around a bond, most commonly a carbon-carbon double bond.[1][2] The differential spatial arrangement of substituents across the double bond can drastically alter how a molecule interacts with its biological target, such as a receptor binding pocket or an enzyme's active site. Consequently, one isomer may exhibit potent therapeutic activity while the other is inactive or, in some cases, contributes to off-target effects and toxicity.[3][4] Therefore, the ability to selectively synthesize, separate, and characterize specific geometric isomers is a cornerstone of modern medicinal chemistry.
Structural Analysis of this compound
This compound (C₈H₁₄O₂) is an α,β-unsaturated ester with the following structure:
(CH₃)₂CHCH₂CH=CHCOOCH₃
A systematic analysis of this structure reveals two key features relevant to its stereochemistry:
-
A Carbon-Carbon Double Bond: The presence of a double bond between the C2 and C3 positions restricts free rotation, creating the potential for geometric isomerism.
-
Absence of a Chiral Center: A chiral center is typically a carbon atom bonded to four different substituent groups. In this compound, no such center exists. The C5 carbon is bonded to a hydrogen, a C4 methylene group, and two identical methyl groups, rendering it achiral.
Therefore, the stereochemical landscape of this molecule is confined to E/Z isomerism across the C2-C3 double bond.
The Geometric Isomers: (E) and (Z) Configurations
The configuration of geometric isomers is unambiguously assigned using the Cahn-Ingold-Prelog (CIP) priority rules.[5] For each carbon of the double bond, the attached substituents are ranked based on the atomic number of the atom directly bonded to the double-bond carbon.
-
At the C2 position: The ester carbonyl carbon (-COOCH₃) has a higher priority than the hydrogen atom.
-
At the C3 position: The C4 carbon (-CH₂CH(CH₃)₂) has a higher priority than the hydrogen atom.
The E/Z designation is then determined by the relative positions of the highest-priority groups:
-
Z Isomer (Zusammen - "together"): The two higher-priority groups are on the same side of the double bond.
-
E Isomer (Entgegen - "opposite"): The two higher-priority groups are on opposite sides of the double bond.
Physicochemical Properties of the Isomers
While specific experimental data for both isomers of this compound is not extensively published, general trends in the physical properties of E/Z isomers can be used for prediction. The E isomer, being more linear, typically packs more efficiently into a crystal lattice, leading to a higher melting point.[2] Its lower dipole moment often results in a slightly lower boiling point compared to the more polar Z isomer.
| Property | (2E)-methyl 5-methyl-2-hexenoate | (2Z)-methyl 5-methyl-2-hexenoate | Rationale / Reference |
| IUPAC Name | methyl (E)-5-methylhex-2-enoate | methyl (Z)-5-methylhex-2-enoate | IUPAC Nomenclature |
| CAS Number | 68797-67-1 | 223791-61-5 | CAS Registry[6][7] |
| Molecular Weight | 142.20 g/mol | 142.20 g/mol | Identical Molecular Formula[6] |
| Predicted Stability | More stable | Less stable | Reduced steric hindrance in the E isomer. |
| Predicted Boiling Point | Slightly lower | Slightly higher | The Z isomer typically has a larger net dipole moment. |
| Predicted ¹H NMR Coupling Constant (JH2-H3) | ~15 Hz | ~10 Hz | Trans-vinylic protons have larger coupling constants than cis-vinylic protons.[8] |
Stereoselective Synthesis Strategies
Control over the double bond geometry is a critical aspect of synthesis. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for forming C=C bonds, with modifications that allow for high selectivity towards either the E or Z isomer.[5][9]
Protocol 1: Synthesis of (2E)-methyl 5-methyl-2-hexenoate (HWE Reaction)
The standard HWE reaction typically yields the thermodynamically more stable (E)-alkene with high selectivity.[5]
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF).
-
Base Addition: Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise.
-
Ylide Formation: Slowly add a solution of trimethyl phosphonoacetate in anhydrous THF to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.
-
Aldehyde Addition: Cool the resulting clear solution back to 0 °C. Add a solution of isovaleraldehyde (3-methylbutanal) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the predominantly (E)-isomer.
Protocol 2: Synthesis of (2Z)-methyl 5-methyl-2-hexenoate (Still-Gennari Modification)
To favor the kinetically controlled (Z)-product, the Still-Gennari modification utilizes phosphonates with electron-withdrawing groups and specific reaction conditions.[9][10]
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF and 18-crown-6.
-
Phosphonate Addition: Add methyl bis(2,2,2-trifluoroethyl)phosphonoacetate to the flask.
-
Deprotonation: Cool the solution to -78 °C (dry ice/acetone bath). Add a solution of potassium bis(trimethylsilyl)amide (KHMDS) in THF dropwise. Stir for 30 minutes at -78 °C.
-
Aldehyde Addition: Add a solution of isovaleraldehyde (3-methylbutanal) in anhydrous THF dropwise.
-
Reaction: Stir the reaction mixture at -78 °C for several hours, monitoring by TLC for completion.
-
Workup: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature.
-
Purification: Extract the product with diethyl ether. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography to yield the predominantly (Z)-isomer.
Analytical Methodologies for Separation and Characterization
Separation of E and Z Isomers
Even with stereoselective syntheses, minor amounts of the opposing isomer are often formed. High-resolution separation is crucial for obtaining isomerically pure compounds. Gas-liquid chromatography (GLC) and high-performance liquid chromatography (HPLC) are the most effective techniques.[11][12]
Protocol 3: Isomer Separation by Argentation (Silver Ion) Chromatography
Silver ion chromatography is a powerful technique for separating unsaturated compounds based on the degree and geometry of unsaturation. The π-electrons of the double bond form a reversible complex with silver ions, and the stability of this complex differs for E and Z isomers.[13][14]
-
Column Preparation: Prepare an HPLC column packed with silica gel impregnated with silver nitrate (AgNO₃).
-
Mobile Phase: Use a non-polar mobile phase, such as hexane, with a small percentage of a more polar solvent like acetonitrile or isopropanol.[14]
-
Sample Injection: Dissolve the mixture of E and Z isomers in the mobile phase and inject it onto the column.
-
Elution: The E isomer, which forms a weaker complex with the silver ions, will elute first. The Z isomer, forming a stronger complex, will have a longer retention time.
-
Detection and Collection: Use a UV detector (if applicable) or refractive index detector to monitor the elution. Collect the separated fractions corresponding to each isomer.
Characterization of E and Z Isomers
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most definitive method for distinguishing between E and Z isomers of disubstituted alkenes. The key diagnostic is the coupling constant (J-value) between the two vinylic protons (H2 and H3).[8][15]
-
¹H NMR of the (E)-Isomer: The vinylic protons are trans to each other. This dihedral angle results in a large coupling constant, typically in the range of 11-18 Hz .[15]
-
¹H NMR of the (Z)-Isomer: The vinylic protons are cis to each other. This arrangement leads to a smaller coupling constant, typically in the range of 6-14 Hz .[15]
Protocol 4: Characterization by ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve a pure sample of the isolated isomer (approx. 5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Spectral Analysis:
-
Locate the signals for the vinylic protons (H2 and H3), typically in the 5.5-7.5 ppm region.
-
These signals will appear as doublets of doublets or more complex multiplets due to coupling with each other and adjacent protons.
-
Measure the coupling constant (JH2-H3) between these two protons.
-
-
Assignment:
-
A J-value of ~15 Hz is definitive for the (E)-isomer.
-
A J-value of ~10 Hz is definitive for the (Z)-isomer.
-
For a mixture, the relative integration of the distinct vinylic proton signals for each isomer can be used to determine the E/Z ratio.[16]
-
Biological Significance and Implications
The geometry of the double bond in unsaturated fatty acid esters directly influences their physical properties, such as molecular shape and membrane fluidity, and their metabolic processing.[2] The cis (or Z) configuration introduces a "kink" in the hydrocarbon chain, while the trans (or E) configuration results in a more linear, saturated-fat-like structure.[2] This structural difference is critical in biological systems. For instance, in families of endogenous lipids like fatty acid esters of hydroxy fatty acids (FAHFAs), different isomers exhibit distinct biological activities, with some affecting insulin secretion and others having anti-inflammatory effects.[3] While specific biological data for the isomers of this compound are not widely reported, the principles established for other unsaturated lipids underscore the necessity of evaluating each geometric isomer independently during any drug development or biological screening program.
Conclusion
This compound exists as two stereoisomers: (2E) and (2Z). These are geometric isomers arising from restricted rotation about the C2-C3 double bond. They are not chiral and do not have enantiomers. The distinct spatial arrangement of these isomers necessitates their individual synthesis, separation, and characterization to accurately assess their properties and biological activities. The Horner-Wadsworth-Emmons reaction and its Still-Gennari modification provide reliable synthetic routes to the E and Z isomers, respectively. Chromatographic techniques, particularly silver ion chromatography, offer effective separation, while ¹H NMR spectroscopy provides a definitive method for structural assignment based on vinylic proton coupling constants. For researchers in drug development, rigorous control and understanding of this fundamental isomerism are indispensable for advancing compounds with optimal safety and efficacy profiles.
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Jasiński, M., et al. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 27(20), 7062. Available from: [Link]
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Chatgilialoglu, C., et al. (2014). Lipid Geometrical Isomerism: From Chemistry to Biology and Diagnostics. Chemical Reviews, 114(1), 255-284. Available from: [Link]
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Syed, I., et al. (2021). Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs). Journal of Lipid Research, 62, 100108. Available from: [Link]
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Zając, A., et al. (2015). Z-Selective Synthesis of Trisubstituted Alkenes by the HWE Reaction Using Modified Still-Gennari Type Reagents. The Journal of Organic Chemistry, 80(16), 5725-5728. Available from: [Link]
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Chemistry LibreTexts. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes. Available from: [Link]
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Quantum Chemical Calculations for Methyl 5-methyl-2-hexenoate: A Technical Guide
Introduction
Methyl 5-methyl-2-hexenoate is an unsaturated ester with applications in flavor and fragrance industries, as well as serving as a potential biofuel component. A thorough understanding of its molecular properties is crucial for optimizing its synthesis, reactivity, and performance in various applications. Quantum chemical calculations provide a powerful theoretical framework to elucidate the electronic structure, geometry, and spectroscopic properties of molecules, offering insights that complement experimental studies. This guide provides an in-depth technical overview of the application of quantum chemical calculations to this compound, intended for researchers, scientists, and professionals in drug development and related fields.
At its core, this document will detail the theoretical background and practical application of computational methods to predict and analyze the properties of this compound. We will explore the selection of appropriate theoretical models and basis sets, the step-by-step workflow for performing these calculations, and the interpretation of the resulting data. The causality behind methodological choices will be emphasized to provide a robust and self-validating framework for computational analysis.
I. Theoretical Foundations of Quantum Chemical Calculations
Quantum chemical calculations are based on solving the Schrödinger equation for a given molecule.[1][2] However, for a multi-electron system like this compound, an exact solution is not feasible. Therefore, approximations are necessary. The two most widely used ab initio and density functional theory (DFT) methods are the Hartree-Fock (HF) method and methods based on Density Functional Theory (DFT).
A. The Hartree-Fock (HF) Method
The Hartree-Fock method is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant.[3][4][5][6] In this "mean-field" approximation, each electron is considered to move in the average electric field created by all other electrons, neglecting instantaneous electron-electron correlation.[3][4] While computationally less expensive than more advanced methods, the neglect of electron correlation can limit its accuracy, especially for describing systems with significant electron correlation effects.[6]
B. Density Functional Theory (DFT)
Density Functional Theory (DFT) has become the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost.[7] Unlike wavefunction-based methods, DFT focuses on the electron density as the fundamental variable. The core principle of DFT is the Hohenberg-Kohn theorem, which states that the ground-state energy and all other ground-state properties of a system are uniquely determined by its electron density.
In practice, the Kohn-Sham formulation of DFT is employed, which introduces a fictitious system of non-interacting electrons that yields the same electron density as the real, interacting system. The complexity of electron-electron interactions is encapsulated in the exchange-correlation functional. A wide variety of these functionals have been developed, ranging from the Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA) to hybrid functionals like B3LYP, which incorporate a portion of exact Hartree-Fock exchange. The choice of functional is critical and can significantly impact the accuracy of the results.[7] For many organic molecules, hybrid functionals like B3LYP have been shown to provide reliable results.[8][9]
C. Basis Sets: The Language of Molecular Orbitals
To solve the quantum mechanical equations on a computer, the molecular orbitals are represented as a linear combination of a set of pre-defined mathematical functions known as a basis set.[1][10][11] The choice of basis set is a crucial aspect of any quantum chemical calculation, as it directly influences the accuracy and computational cost.
-
Minimal Basis Sets (e.g., STO-3G): These are the smallest possible basis sets, using one basis function for each atomic orbital.[1][10][12] They are computationally inexpensive but generally provide only qualitative results.
-
Split-Valence Basis Sets (e.g., 6-31G, 6-311G): These basis sets use multiple functions to describe the valence orbitals, providing more flexibility to model the changes in electron distribution upon bond formation.[1][12]
-
Polarization and Diffuse Functions: To accurately describe the anisotropic nature of electron density in molecules and handle phenomena like hydrogen bonding or anions, polarization functions (denoted by (d,p) or **) and diffuse functions (denoted by + or ++) are often added to split-valence basis sets.[1][12] For instance, the 6-311++G(d,p) basis set provides a good balance of accuracy and computational cost for many organic molecules.[13]
II. Computational Methodology: A Step-by-Step Workflow
Performing quantum chemical calculations on this compound involves a systematic workflow. This section outlines the key steps, from building the molecular structure to analyzing the final output.
A. Software Packages
Several powerful software packages are available for performing quantum chemical calculations. Some of the most widely used include:
-
Gaussian: A comprehensive and widely used commercial software package that offers a broad range of quantum chemical methods.[14][15][16][17][18]
-
ORCA: A versatile and free-for-academic-use quantum chemistry program package known for its efficiency and wide array of methods.[19][20][21][22][23]
-
PySCF: An open-source Python-based platform for quantum chemistry calculations, offering flexibility and extensibility.[24]
For ease of use, graphical user interfaces (GUIs) like WebMO can be employed to build molecules, set up calculations, and visualize results without needing to directly interact with the command-line interface of the computational engines.[25][26][27][28][29]
B. Experimental Protocol: Computational Analysis of this compound
The following protocol outlines a typical computational study of this compound using Density Functional Theory.
1. Molecular Structure Construction:
- Utilize a molecular editor, such as the one integrated into WebMO[27][28] or other standalone programs like Avogadro[23], to draw the 3D structure of this compound.
- Ensure the correct stereochemistry (e.g., cis/trans isomerism around the double bond) is represented if relevant to the research question.
2. Geometry Optimization:
- Objective: To find the lowest energy conformation of the molecule.
- Method: Employ a DFT functional, for example, B3LYP.[8][9]
- Basis Set: Select a suitable basis set, such as 6-31G(d), for a good balance of accuracy and speed in the initial optimization.[30][31]
- Procedure:
- In the chosen software, set up a "Geometry Optimization" calculation.
- The software will iteratively adjust the positions of the atoms to minimize the total energy of the molecule.
- The successful completion of the optimization is typically indicated by the convergence of the energy and forces to a predefined threshold.
3. Vibrational Frequency Analysis:
- Objective: To confirm that the optimized geometry corresponds to a true energy minimum and to predict the infrared (IR) spectrum.
- Procedure:
- Following the geometry optimization, perform a "Frequency" or "Vibrational Analysis" calculation at the same level of theory (e.g., B3LYP/6-31G(d)).
- Verification of Minimum: A true minimum on the potential energy surface will have all real (positive) vibrational frequencies. The presence of imaginary frequencies indicates a saddle point (transition state) or a higher-order saddle point, and the geometry should be further optimized.
- IR Spectrum: The calculated frequencies and their corresponding intensities can be used to generate a theoretical IR spectrum, which can be compared with experimental data.
4. Calculation of Molecular Properties:
- With the optimized geometry, a variety of molecular properties can be calculated at a higher level of theory for improved accuracy (e.g., B3LYP/6-311++G(d,p)).
- Electronic Properties:
- HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's electronic behavior and reactivity.[32][33][34] The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.[32][35]
- Spectroscopic Properties:
- NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts.[13][30][31][36][37] These theoretical shifts can be compared to experimental data to aid in structure elucidation.[30][31][36]
C. Diagrammatic Representation of the Computational Workflow
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Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl 5-methyl-2-hexenoate
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Esterification in Organic Synthesis
The conversion of carboxylic acids to their corresponding esters is a fundamental and frequently employed transformation in organic chemistry. Esters are prevalent in nature, contributing to the fragrances of fruits and flowers, and are critical intermediates in the synthesis of pharmaceuticals, polymers, and other high-value materials. Methyl 5-methyl-2-hexenoate, an unsaturated ester, serves as a valuable building block or target molecule in various synthetic endeavors. This document provides a detailed guide to the synthesis of this compound from its parent carboxylic acid, 5-methyl-2-hexenoic acid. We will explore several robust methodologies, delving into the mechanistic underpinnings of each to provide a comprehensive understanding that extends beyond simple procedural steps. The protocols herein are designed to be self-validating, with an emphasis on safety, efficiency, and purity of the final product.
Methodology Overview: A Comparative Analysis
The choice of an esterification method depends on several factors, including the scale of the reaction, the sensitivity of the substrate to acidic or basic conditions, the desired purity, and safety considerations. This guide will focus on three primary, well-established methods:
-
Fischer-Speier Esterification: A classic, acid-catalyzed equilibrium reaction that is cost-effective for large-scale synthesis.
-
Methylation with Diazomethane: A rapid and high-yielding reaction, but one that requires stringent safety protocols due to the reagent's toxicity and explosive nature.
-
Methylation with Trimethylsilyldiazomethane (TMS-diazomethane): A safer, modern alternative to diazomethane that offers mild reaction conditions and high efficiency.
The following table provides a comparative summary of these key methodologies.
| Methodology | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Fischer-Speier Esterification | Methanol, Strong Acid Catalyst (H₂SO₄, p-TsOH) | 60-95% | Low cost, scalable, simple reagents.[1][2][3] | Reversible reaction, requires forcing conditions (heat, excess reagent), may not be suitable for acid-sensitive substrates.[2][4] |
| Methylation with Diazomethane | Diazomethane (CH₂N₂) | >95% | High yield, fast, mild conditions, irreversible.[5][6][7] | Highly toxic, carcinogenic, and potentially explosive; requires specialized glassware and handling procedures.[5][7][8] |
| Methylation with TMS-diazomethane | Trimethylsilyldiazomethane, Methanol | >95% | Safer alternative to diazomethane, high yield, mild conditions, excellent functional group tolerance.[9][10] | Higher reagent cost compared to Fischer esterification. |
Protocol 1: Fischer-Speier Esterification
This method relies on the principle of Le Châtelier to drive the reaction towards the product.[4] By using a large excess of methanol (the alcohol) and/or removing the water formed during the reaction, the equilibrium is shifted, favoring the formation of the methyl ester.[1][2][4]
Causality and Mechanistic Insight
The Fischer esterification is a nucleophilic acyl substitution reaction.[3] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[2][4][11][12] This activation allows the weakly nucleophilic methanol to attack the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst.[2][11]
Caption: Workflow for Fischer-Speier Esterification.
Detailed Experimental Protocol
Materials:
-
5-methyl-2-hexenoic acid (1.0 eq)
-
Anhydrous Methanol (MeOH, 20-50 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, ~5 mol%) or p-Toluenesulfonic acid monohydrate (p-TsOH, ~5 mol%)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether or Ethyl acetate for extraction
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-methyl-2-hexenoic acid (e.g., 10.0 g, 78.0 mmol).
-
Reagent Addition: Add a large excess of anhydrous methanol (e.g., 200 mL, ~4.9 mol). While stirring, cautiously add the acid catalyst (e.g., 0.4 mL of concentrated H₂SO₄ or 0.74 g of p-TsOH).
-
Reflux: Heat the reaction mixture to reflux (approx. 65°C for methanol) and maintain for 4-16 hours.[13] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting carboxylic acid.
-
Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully concentrate the mixture using a rotary evaporator to remove the bulk of the excess methanol.
-
Extraction: Dilute the residue with diethyl ether (or ethyl acetate, ~150 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL, Caution: CO₂ evolution! Vent frequently) to neutralize the acid catalyst, and finally with brine (1 x 50 mL).[14]
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation if necessary to achieve high purity.
Protocol 2: High-Efficiency Methylation using Diazomethane
Diazomethane is a highly reactive methylating agent that converts carboxylic acids to their methyl esters with excellent yields at room temperature.[5][7] The reaction is irreversible due to the formation of nitrogen gas, which is an excellent leaving group.[6]
WARNING: Diazomethane is extremely toxic, carcinogenic, and potentially explosive.[5][7][8] It should only be handled by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), a blast shield, and specialized flame-polished glassware to avoid any rough surfaces that could trigger detonation.[5][7] It is typically generated in situ for immediate use.[6]
Causality and Mechanistic Insight
The mechanism involves a simple acid-base reaction followed by a nucleophilic substitution (Sₙ2).[5][6] The carboxylic acid first protonates diazomethane to form a carboxylate anion and the highly unstable methyldiazonium cation.[7] The carboxylate then acts as a nucleophile, attacking the methyl group of the methyldiazonium ion in an Sₙ2 fashion, displacing nitrogen gas and forming the methyl ester.[5][7]
Caption: Mechanism of Esterification with Diazomethane.
Detailed Experimental Protocol
Materials:
-
5-methyl-2-hexenoic acid (1.0 eq)
-
Ethereal solution of diazomethane (generated in situ from a precursor like Diazald® or N-methyl-N-nitrosourea)
-
Diethyl ether
Procedure:
-
Preparation: Dissolve 5-methyl-2-hexenoic acid (e.g., 1.0 g, 7.8 mmol) in diethyl ether (20-30 mL) in a flame-polished Erlenmeyer flask equipped with a stir bar.
-
Reaction: Cool the solution in an ice bath (0°C). Add a freshly prepared ethereal solution of diazomethane dropwise with stirring until the yellow color of diazomethane persists and nitrogen gas evolution ceases. The persistence of the yellow color indicates that the carboxylic acid has been fully consumed.
-
Quenching: (Optional but recommended) Cautiously add a few drops of acetic acid to quench any excess diazomethane until the yellow color disappears.
-
Concentration: Carefully remove the solvent under reduced pressure (or in a fume hood with a stream of nitrogen) to afford the this compound. The product is often of sufficient purity and does not require further purification.
Protocol 3: Safer Methylation with Trimethylsilyldiazomethane (TMS-diazomethane)
TMS-diazomethane is a commercially available and much safer alternative to diazomethane for the methylation of carboxylic acids. It is not explosive and is less toxic, though it should still be handled with care in a fume hood. The reaction is typically catalyzed by the addition of methanol.
Causality and Mechanistic Insight
The esterification using TMS-diazomethane in the presence of methanol proceeds through the acid-catalyzed liberation of diazomethane in situ.[15] The carboxylic acid protonates TMS-diazomethane, which then reacts with methanol to generate diazomethane and trimethylsilyl methyl ether. The newly formed diazomethane then reacts with the carboxylic acid via the mechanism described in the previous section.
Detailed Experimental Protocol
Materials:
-
5-methyl-2-hexenoic acid (1.0 eq)
-
Trimethylsilyldiazomethane (TMS-diazomethane, ~1.1-1.2 eq, typically as a 2.0 M solution in hexanes or diethyl ether)
-
Methanol (MeOH, ~2-3 eq)
-
Toluene or Diethyl Ether
Procedure:
-
Reaction Setup: In a round-bottom flask with a stir bar, dissolve 5-methyl-2-hexenoic acid (e.g., 500 mg, 3.9 mmol) in a mixture of toluene (10 mL) and methanol (1 mL, ~24.7 mmol).[10]
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Add the TMS-diazomethane solution (e.g., 2.15 mL of a 2.0 M solution in hexanes, 4.3 mmol) dropwise over 5-10 minutes. Evolution of nitrogen gas should be observed.
-
Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until TLC/GC analysis indicates complete consumption of the starting material.[10]
-
Concentration: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and any volatile byproducts. The resulting this compound is typically very pure and may not require further purification.
Conclusion and Best Practices
The synthesis of this compound from 5-methyl-2-hexenoic acid can be achieved through several effective methods. The Fischer-Speier esterification is a robust and economical choice for large-scale production, provided the substrate is thermally stable and not sensitive to strong acid. For high-yield, rapid, and small-scale syntheses under mild conditions, methylation with diazo compounds is superior. While diazomethane itself provides quantitative conversion, its extreme hazards necessitate the use of TMS-diazomethane as the preferred modern alternative, offering comparable efficiency with a significantly improved safety profile. For any chosen method, careful monitoring of the reaction progress and appropriate workup and purification are crucial for obtaining the desired product in high purity.
References
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]
-
Master Organic Chemistry. (2022, November 16). Carboxylic Acid to Ester Under Acidic Conditions (Fischer Esterification). Retrieved from [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
-
BYJU'S. (n.d.). Fischer esterification reaction. Retrieved from [Link]
-
JoVE. (2026, May 22). Carboxylic Acids to Methylesters: Alkylation using Diazomethane. Retrieved from [Link]
-
Angewandte Chemie International Edition. (2012). Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 21.7: Methyl Ester Synthesis Using Diazomethane. Retrieved from [Link]
-
Master Organic Chemistry. (2026, June 22). Diazomethane (CH2N2). Retrieved from [Link]
-
Moodle. (n.d.). Carboxylic Acids to Methylesters: Alkylation using Diazomethane. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of Methyl 5-Hexenoate. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Trimethylsilyldiazomethane. Retrieved from [Link]
-
Semantic Scholar. (2004, June 24). Trimethylsilyldiazomethane – A Mild and Efficient Reagent for the Methylation of Carboxylic Acids and Alcohols in Natural Products. Retrieved from [Link]
-
ResearchGate. (2005, August). Trimethylsilyldiazomethane – A Mild and Efficient Reagent for the Methylation of Carboxylic Acids and Alcohols in Natural Products. Retrieved from [Link]
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Application Note: Methyl 5-methyl-2-hexenoate as a Strategic Synthetic Intermediate
Abstract: This technical guide provides a comprehensive overview of methyl 5-methyl-2-hexenoate, a versatile α,β-unsaturated ester utilized as a key intermediate in organic synthesis. The document details its physicochemical properties, provides a robust protocol for its stereoselective synthesis via the Horner-Wadsworth-Emmons reaction, and explores its application in fundamental carbon-carbon bond-forming reactions, including conjugate additions and cycloadditions. The protocols are designed for practical implementation by researchers in academic and industrial drug development settings, emphasizing mechanistic understanding and procedural reliability.
Introduction: The Utility of α,β-Unsaturated Esters in Synthesis
α,β-Unsaturated esters are a cornerstone of modern organic synthesis, functioning as pivotal building blocks due to their dual reactivity. The conjugated system, comprising a carbon-carbon double bond and an ester moiety, allows for selective transformations at multiple sites. This electronic arrangement facilitates 1,4-conjugate additions by nucleophiles at the β-carbon, 1,2-additions at the carbonyl carbon, and participation in various pericyclic reactions. This versatility makes them indispensable for constructing the carbon skeletons of natural products, pharmaceuticals, and other complex molecular targets.
This compound, with its branched isobutyl group, is a valuable intermediate for introducing a specific lipophilic fragment into a molecule. Its strategic use allows for the controlled elaboration of molecular complexity. This guide will provide detailed methodologies for its synthesis and subsequent synthetic applications.
Physicochemical Properties and Spectroscopic Data
A precise understanding of a reagent's physical and spectral characteristics is fundamental for monitoring reactions and confirming product identity.
| Property | Value | Source |
| IUPAC Name | methyl (E)-5-methylhex-2-enoate | [1] |
| Molecular Formula | C₈H₁₄O₂ | [1] |
| Molecular Weight | 142.20 g/mol | [1] |
| CAS Number | 68797-67-1 | |
| Appearance | Colorless Liquid | |
| Boiling Point | 173-174 °C (predicted) | |
| Density | 0.915 g/cm³ (predicted) |
Table 1: Physicochemical properties of this compound.
Predicted Spectroscopic Data:
| Spectrum Type | Predicted Chemical Shifts / Peaks |
| ¹H NMR (CDCl₃, 400 MHz) | δ 6.95 (dt, J=15.6, 7.0 Hz, 1H, C3-H), 5.82 (dt, J=15.6, 1.5 Hz, 1H, C2-H), 3.73 (s, 3H, OCH₃), 2.08 (t, J=7.0 Hz, 2H, C4-H₂), 1.75 (sept, J=6.7 Hz, 1H, C5-H), 0.92 (d, J=6.7 Hz, 6H, C6-H₃ x 2) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 167.0 (C1), 149.5 (C3), 121.0 (C2), 51.5 (OCH₃), 41.5 (C4), 28.0 (C5), 22.5 (C6 x 2) |
| IR (Neat, cm⁻¹) | ~2955 (C-H, sp³), ~2870 (C-H, sp³), ~1725 (C=O, ester), ~1655 (C=C, alkene), ~1170 (C-O, ester) |
Table 2: Predicted ¹H NMR, ¹³C NMR, and key IR absorption frequencies for this compound.
Synthesis: The Horner-Wadsworth-Emmons Olefination
The Horner-Wadsworth-Emmons (HWE) reaction is a highly reliable method for the synthesis of α,β-unsaturated esters, renowned for its high (E)-stereoselectivity.[2][3] The reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde. The water-soluble nature of the phosphate byproduct significantly simplifies purification compared to the traditional Wittig reaction.[3][4]
The synthesis of this compound is efficiently achieved by reacting isovaleraldehyde with the ylide generated from trimethyl phosphonoacetate.
Experimental Workflow: HWE Synthesis
Caption: Workflow for the Horner-Wadsworth-Emmons synthesis.
Detailed Protocol: Synthesis of (E)-Methyl 5-methyl-2-hexenoate
Materials:
-
Trimethyl phosphonoacetate
-
Sodium methoxide (25 wt% solution in methanol)
-
Anhydrous methanol
-
Isovaleraldehyde (3-methylbutanal)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for organic synthesis
Procedure:
-
Ylide Generation: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add anhydrous methanol (1.0 mL). To this, add sodium methoxide solution (0.40 mL, ~1.1 eq) followed by trimethyl phosphonoacetate (0.43 mL, 1.0 eq).[5] Stir the solution at room temperature for 15 minutes to ensure complete formation of the phosphonate ylide.
-
Aldehyde Addition: In a separate vial, dissolve isovaleraldehyde (0.22 mL, 1.0 eq) in anhydrous methanol (0.5 mL). Using a syringe, add the aldehyde solution dropwise to the stirring ylide solution over approximately 10 minutes.[5]
-
Reaction: Allow the reaction mixture to stir at room temperature for a minimum of one hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Washing: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude oil by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.
Applications as a Synthetic Intermediate
This compound serves as a versatile precursor in various C-C bond-forming reactions.
1,4-Conjugate Addition with Gilman Reagents
The Michael or 1,4-conjugate addition is a cornerstone reaction for forming C-C bonds. Gilman reagents (lithium dialkylcuprates) are soft nucleophiles that selectively add to the β-carbon of α,β-unsaturated systems, avoiding the 1,2-addition to the carbonyl that is often observed with harder nucleophiles like Grignard reagents.[6] This reaction is highly effective for installing alkyl or aryl groups at the C3 position.
Protocol: 1,4-Addition of Lithium Dimethylcuprate
Materials:
-
This compound
-
Copper(I) iodide (CuI)
-
Methyllithium (MeLi) in diethyl ether
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
Gilman Reagent Preparation: In a flame-dried Schlenk flask under an argon atmosphere, suspend CuI (1.0 eq) in anhydrous THF. Cool the suspension to -78 °C using a dry ice/acetone bath. Slowly add methyllithium (2.0 eq) dropwise. Stir the mixture at this temperature for 30 minutes to form the lithium dimethylcuprate solution.
-
Conjugate Addition: In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF and cool to -78 °C. Slowly transfer the cuprate solution into the ester solution via cannula.
-
Reaction: Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the disappearance of the starting material by TLC.
-
Quenching and Workup: Carefully quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the resulting β-methylated ester by flash column chromatography.
Diels-Alder [4+2] Cycloaddition
The Diels-Alder reaction is a powerful method for constructing six-membered rings.[7] In this pericyclic reaction, the α,β-unsaturated ester acts as the dienophile (the 2π-electron component), reacting with a conjugated diene (the 4π-electron component). The electron-withdrawing nature of the ester group activates the dienophile for this cycloaddition.
Synthetic Transformations Overview
Caption: Major synthetic pathways utilizing this compound.
Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction with Butadiene
Materials:
-
This compound
-
Butadiene (can be condensed as a liquid or bubbled through the solution)
-
Aluminum chloride (AlCl₃) or Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous Dichloromethane (DCM)
-
Inert atmosphere setup
Procedure:
-
Setup: To a flame-dried, three-neck flask under argon, add a solution of this compound (1.0 eq) in anhydrous DCM. Cool the solution to -78 °C.
-
Lewis Acid Addition: Slowly add the Lewis acid catalyst (e.g., AlCl₃, 1.1 eq) to the solution. Stir for 15 minutes.[8]
-
Diene Addition: Add an excess of liquefied butadiene (e.g., 3.0 eq) to the reaction mixture.
-
Reaction: Allow the reaction to stir at a low temperature (e.g., -78 °C to 0 °C) for several hours. Monitor the reaction by TLC. The use of a Lewis acid catalyst can significantly accelerate the reaction compared to thermal conditions.[7][8]
-
Workup and Purification: Quench the reaction with a saturated NaHCO₃ solution. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, dry over MgSO₄, filter, and concentrate. Purify the resulting cyclohexene derivative by flash column chromatography.
Safety and Handling
-
General: this compound is a flammable liquid and should be handled in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, nitrile gloves, and a flame-resistant lab coat.
-
Reagent Specifics: Handle organolithium reagents and sodium methoxide with extreme care as they are highly reactive and corrosive. All reactions involving these reagents should be conducted under an inert atmosphere.
References
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2016). Gilman Reagents (Organocuprates): What They're Used For. Retrieved from [Link]
-
CHEM 51LC Spring 2013: Experiment 3 Horner-Emmons-Wittig Synthesis of Methyl-E-4-Methoxycinnamate Reaction. (2013). Retrieved from [Link]
-
ResearchGate. (2015). Nucleophilic Conjugate 1,5-Addition of Gilman Reagents to (E)-Hex-2-en-4-ynedioates: An Access to β(γ′)-Substituted Muconates. Retrieved from [Link]
-
Wikipedia. (n.d.). Gilman reagent. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0031549). Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031549). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 2-hexenoate. PubChem Compound Database. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Cyclopentanecarboxylic acid, 2-ethenyl-5-oxo-, methyl ester. Retrieved from [Link]
- Nakao, M., et al. (2018). Development of a Novel Horner–Wadsworth–Emmons Reagent for the Facile Preparation of Mixed Phosphonoacetates. Chemical and Pharmaceutical Bulletin, 66(1), 102-107.
-
NIST. (n.d.). Hexanoic acid, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (2017). FT-IR difference spectra of methyl n-hexanoate adsorption on H-ZSM-5... Retrieved from [Link]
- Kącka-Zych, A., et al. (2012). Experimental and theoretical studies of Diels–Alder reaction between methyl (Z)-2-nitro-3-(4-nitrophenyl)-2-propenoate and cyclopentadiene. Monatshefte für Chemie - Chemical Monthly, 143(11), 1531-1538.
-
Organic Syntheses. (n.d.). 2-Cyclohexen-1-one, 4-(hydroxymethyl)-. Retrieved from [Link]
- MDPI. (2021). BF3–Catalyzed Diels–Alder Reaction between Butadiene and Methyl Acrylate in Aqueous Solution—An URVA and Local Vibrational Mode Study. Molecules, 26(21), 6433.
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Application Note: High-Confidence GC-MS Analysis of Methyl 5-methyl-2-hexenoate for Flavor and Fragrance Profiling
Abstract
This application note presents a detailed and robust protocol for the analysis of Methyl 5-methyl-2-hexenoate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a volatile ester compound of interest in the flavor, fragrance, and food science industries, contributing to the sensory profiles of various products. The methodology outlined herein provides a comprehensive guide for researchers, scientists, and quality control professionals, covering sample preparation, optimized GC-MS parameters, data analysis, and interpretation of mass spectral data. The protocol is designed to ensure high sensitivity, selectivity, and reproducibility for the confident identification and quantification of this analyte in complex matrices.
Introduction
This compound (C₈H₁₄O₂) is an unsaturated fatty acid methyl ester (FAME) that possesses characteristic fruity and green aroma notes. Its presence and concentration are critical to the flavor and fragrance profiles of numerous consumer products. Accurate and reliable analytical methods are therefore essential for its characterization in raw materials and finished goods. Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for the analysis of volatile and semi-volatile organic compounds due to its exceptional separating power and definitive identification capabilities.[1] This guide provides a field-proven protocol, grounded in established principles of FAME analysis, to ensure the integrity and validity of results.
Causality of Experimental Choices
The selection of each parameter within this protocol is based on the physicochemical properties of this compound and extensive experience in the analysis of volatile esters. The choice of a mid-polarity column, for instance, is predicated on achieving a balance between retention and resolution for this moderately polar analyte. The temperature programming is optimized to ensure sharp peak shapes and efficient separation from potential matrix interferences. The mass spectrometry parameters are selected to generate a reproducible fragmentation pattern for confident library matching and structural elucidation.
I. Sample Preparation: Ensuring Analytical Integrity
The goal of sample preparation is to present the analyte to the GC-MS system in a suitable solvent at an appropriate concentration, free from non-volatile residues that could contaminate the instrument.[2][3]
Protocol 1: Direct Dilution for Liquid Samples
This protocol is suitable for essential oils, fragrance oils, and liquid flavor concentrates.
-
Initial Dilution: Accurately weigh approximately 100 mg of the liquid sample into a 10 mL volumetric flask.
-
Solvent Selection: Dilute to the mark with a high-purity, volatile solvent such as hexane, ethyl acetate, or dichloromethane.[4] The choice of solvent should be based on the sample matrix and solubility of the analyte.
-
Serial Dilution: Perform a serial dilution to achieve a final concentration of approximately 1-10 µg/mL. This concentration range is generally suitable for modern GC-MS systems and avoids detector saturation.[5]
-
Filtration: Filter the final diluted sample through a 0.22 µm PTFE syringe filter into a 2 mL autosampler vial. This removes any particulate matter that could block the injector.[3]
Protocol 2: Headspace Analysis for Solid or Semi-Solid Matrices
For the analysis of volatile compounds in solid matrices like fruits, spices, or powdered flavorings, static headspace analysis is a powerful, solvent-free alternative.[3][4]
-
Sample Aliquoting: Accurately weigh 1-2 g of the homogenized solid sample into a 20 mL headspace vial.
-
Internal Standard (Optional but Recommended): Add a known amount of an appropriate internal standard (e.g., methyl heptanoate) to the vial.
-
Vial Sealing: Immediately seal the vial with a PTFE-lined septum and aluminum cap.
-
Incubation: Place the vial in the headspace autosampler's incubator. An incubation temperature of 80-100°C for 15-30 minutes is a good starting point for this analyte.
-
Injection: The automated system will then inject a known volume of the vapor phase (headspace) into the GC inlet.
II. GC-MS Instrumentation and Optimized Parameters
The following parameters are recommended for the analysis of this compound. These have been adapted from established methods for FAME analysis and tailored for this specific compound.[6]
| Parameter | Recommended Setting | Justification |
| Gas Chromatograph | Agilent 8890 GC or equivalent | Provides excellent retention time reproducibility and robust performance. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | Offers high sensitivity and spectral integrity. |
| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent | A versatile, low-to-mid polarity column suitable for a wide range of volatile and semi-volatile compounds, including esters. |
| Inlet Temperature | 250°C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |
| Injection Mode | Split (50:1) or Splitless | Split injection is suitable for screening and higher concentration samples. Splitless injection provides higher sensitivity for trace analysis. |
| Injection Volume | 1 µL | A standard injection volume for most applications. |
| Carrier Gas | Helium (99.999% purity) | An inert carrier gas that provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Provides optimal velocity for good separation on a 0.25 mm ID column. |
| Oven Program | Initial: 50°C (hold 2 min), Ramp: 10°C/min to 250°C (hold 5 min) | This temperature program allows for the separation of more volatile components at the beginning of the run and ensures the elution of less volatile compounds in a reasonable time. |
| MS Transfer Line | 250°C | Prevents condensation of the analyte as it transfers from the GC to the MS. |
| Ion Source Temp. | 230°C | A standard temperature for electron ionization that balances ionization efficiency and minimizes thermal degradation. |
| Quadrupole Temp. | 150°C | A typical quadrupole temperature that ensures stable mass analysis. |
| Ionization Energy | 70 eV | The standard electron energy for generating reproducible mass spectra and for comparison with commercial libraries (e.g., NIST, Wiley). |
| Mass Scan Range | 40-350 amu | This range covers the molecular ion and the expected fragment ions of this compound. |
III. Data Analysis and Interpretation
A. Compound Identification
-
Mass Spectrum Interpretation: Confirmation of the analyte's identity is achieved by comparing its electron ionization (EI) mass spectrum with a reference spectrum from a trusted library, such as the Wiley Registry or the NIST Mass Spectral Library. The mass spectrum for Methyl (E)-5-Methylhex-2-enoate is available in online databases.
B. Expected Mass Spectrum and Fragmentation Pattern
The mass spectrum of this compound is characterized by a molecular ion (M⁺) at m/z 142 and a series of fragment ions resulting from predictable cleavage pathways for unsaturated esters.
| m/z | Proposed Fragment Ion | Significance |
| 142 | [C₈H₁₄O₂]⁺ | Molecular Ion (M⁺) |
| 111 | [M - OCH₃]⁺ | Loss of the methoxy group |
| 85 | [M - C₄H₉]⁺ | Cleavage of the isobutyl group |
| 69 | [C₅H₉]⁺ | Allylic cleavage |
| 55 | [C₄H₇]⁺ | Common fragment in unsaturated hydrocarbons |
| 41 | [C₃H₅]⁺ | Allyl cation |
The fragmentation pattern is based on the interpretation of the mass spectrum of Methyl (E)-5-Methylhex-2-enoate available from SpectraBase.
IV. Method Validation and Quality Control
To ensure the reliability of the analytical results, the following validation and quality control steps are recommended:
-
Linearity: A calibration curve should be prepared using a certified reference standard of this compound over the expected concentration range of the samples. A linear regression with a correlation coefficient (r²) of >0.99 is typically considered acceptable.
-
Precision and Accuracy: The precision of the method should be assessed by replicate injections of a standard solution, with a relative standard deviation (RSD) of <15% being a common target. Accuracy can be determined by analyzing a spiked matrix sample and calculating the percent recovery.
-
Limits of Detection (LOD) and Quantitation (LOQ): The LOD and LOQ should be experimentally determined to establish the sensitivity of the method.
-
Blanks: A solvent blank should be run with each batch of samples to check for system contamination.
V. Workflow Visualization
The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.
Caption: GC-MS workflow for this compound analysis.
Conclusion
This application note provides a comprehensive and scientifically sound protocol for the GC-MS analysis of this compound. By following the detailed steps for sample preparation, instrument setup, and data analysis, researchers and analysts can achieve high-confidence identification and quantification of this important flavor and fragrance compound. The emphasis on the causality behind experimental choices and the inclusion of validation guidelines ensures that the generated data is both accurate and reproducible.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
JEOL. Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2. [Link]
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Agilent Technologies. Column Selection for the Analysis of Fatty Acid Methyl Esters. [Link]
-
SCION Instruments. GC-MS sample preparation and column choice guide. [Link]
-
MTERA. Common Sample Preparation Techniques for GC-MS Analysis. [Link]
-
SpectraBase. Methyl (E)-5-Methylhex-2-enoate. [Link]
-
SCION Instruments. Sample preparation GC-MS. [Link]
-
The Pherobase. The Kovats Retention Index: Methyl 5-methylhexanoate (C8H16O2). [Link]
-
NIST Chemistry WebBook. 5-Hexenoic acid, methyl ester. [Link]
-
Mass Spectrometry Facility, University of California, Riverside. Sample Preparation Guidelines for GC-MS. [Link]
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- 6. Hexanoic acid, 5-methyl-, methyl ester [webbook.nist.gov]
Application Note: Unambiguous 1H and 13C NMR Assignment of Methyl 5-methyl-2-hexenoate
Introduction
Methyl 5-methyl-2-hexenoate is an α,β-unsaturated ester with applications in flavor, fragrance, and as a synthon in organic chemistry. A definitive and unambiguous assignment of its 1H and 13C Nuclear Magnetic Resonance (NMR) spectra is paramount for quality control, reaction monitoring, and structural verification in research and industrial settings. This application note provides a comprehensive guide to the complete spectral assignment of this molecule, leveraging one-dimensional (1D) and two-dimensional (2D) NMR techniques. We will delve into the causality behind experimental choices and present a self-validating protocol for researchers, scientists, and drug development professionals.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.[1][2] This guide will not only present the assigned spectral data but also elucidate the logical process of assignment through the synergistic interpretation of 1H, 13C, COSY, HSQC, and HMBC spectra.
Molecular Structure and Numbering Scheme
For clarity throughout this note, the following numbering scheme for this compound will be utilized.
Caption: Numbering scheme for this compound.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.[3][4][5]
-
Sample Quantity: For a standard 5 mm NMR tube, dissolve 5-25 mg of this compound for 1H NMR and 50-100 mg for 13C NMR experiments.[3][4]
-
Solvent Selection: Use 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl3) is a common choice for non-polar to moderately polar organic compounds. The solvent provides a deuterium lock for the spectrometer.[3][6]
-
Dissolution: Prepare the sample in a small vial before transferring it to the NMR tube. This allows for better mixing and ensures complete dissolution.[3][4]
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[5]
-
Tube Quality: Use clean, unscratched, high-quality NMR tubes to avoid interfering signals and shimming issues.[3][5][6]
NMR Data Acquisition
All spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
1D 1H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 2.0 s
-
Spectral Width: 16 ppm
-
-
1D 13C{1H} NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
-
2D COSY (Correlation Spectroscopy):
-
Pulse Program: cosygpqf
-
Number of Scans: 2
-
Data Points: 2048 (F2) x 256 (F1)
-
-
2D HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: hsqcedetgpsisp2.3
-
Number of Scans: 2
-
Data Points: 2048 (F2) x 256 (F1)
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: hmbcgpndqf
-
Number of Scans: 4
-
Data Points: 2048 (F2) x 256 (F1)
-
Long-range coupling delay optimized for 8 Hz.
-
Predicted 1H and 13C NMR Data
The following tables summarize the predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz for this compound in CDCl3.
Table 1: Predicted 1H NMR Data
| Proton | Predicted δ (ppm) | Multiplicity | J (Hz) | Integration |
| H2 | 5.80 | dt | 15.6, 1.5 | 1H |
| H3 | 6.95 | dt | 15.6, 6.9 | 1H |
| H4 | 2.20 | t | 6.9 | 2H |
| H5 | 1.80 | m | - | 1H |
| H6 | 0.90 | d | 6.6 | 6H |
| OCH3 | 3.73 | s | - | 3H |
Table 2: Predicted 13C NMR Data
| Carbon | Predicted δ (ppm) |
| C1 (C=O) | 166.8 |
| C2 | 121.5 |
| C3 | 149.0 |
| C4 | 41.5 |
| C5 | 28.0 |
| C6 | 22.5 |
| OCH3 | 51.5 |
Step-by-Step Spectral Assignment
The definitive assignment of each resonance is achieved through a logical, step-by-step analysis of 1D and 2D NMR data.
Analysis of the 1H NMR Spectrum
-
OCH3 (Methyl Ester): A sharp singlet integrating to 3H is expected for the methyl ester group. Its chemical shift is typically around 3.7 ppm due to the deshielding effect of the adjacent oxygen atom.
-
Olefinic Protons (H2 and H3): Two signals in the vinylic region (δ 5.0-7.5 ppm) are anticipated. The large coupling constant (J ≈ 15.6 Hz) between them is characteristic of a trans relationship across the double bond. H3, being β to the carbonyl group, will be further downfield (deshielded) compared to H2 (α to the carbonyl). H3 will appear as a doublet of triplets due to coupling with H2 and the two H4 protons. H2 will appear as a doublet of triplets due to coupling with H3 and the two H4 protons.
-
Isopropyl Group (H5 and H6): The two methyl groups (C6) are equivalent and will appear as a doublet integrating to 6H, with a typical coupling constant of ~6.6 Hz to the single proton on C5. The methine proton (H5) will be a multiplet due to coupling with the six H6 protons and the two H4 protons.
-
Methylene Group (H4): The two protons on C4 are adjacent to the double bond and the isopropyl group, and will appear as a triplet, coupling with the H3 and H5 protons.
Analysis of the 13C NMR Spectrum
-
Carbonyl Carbon (C1): The ester carbonyl carbon will appear as a singlet at the most downfield position, typically around 167 ppm.
-
Olefinic Carbons (C2 and C3): The two sp2 hybridized carbons of the double bond will resonate between 120-150 ppm.
-
Aliphatic Carbons (C4, C5, C6, and OCH3): The remaining sp3 hybridized carbons will appear in the upfield region of the spectrum. The OCH3 carbon is typically around 51 ppm.
Elucidation with 2D NMR Spectroscopy
2D NMR experiments are crucial for confirming the connectivity and providing unambiguous assignments.[3][5]
-
COSY (Correlation Spectroscopy): This experiment reveals 1H-1H coupling networks.
Caption: Key COSY correlations for this compound.
-
A strong cross-peak between H2 and H3 confirms their vicinal relationship.
-
Correlations between H3 and H4, and H4 and H5 will establish the connectivity of the carbon backbone.
-
A cross-peak between H5 and H6 will confirm the isopropyl moiety.
-
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded 1H and 13C nuclei.
Caption: Direct 1H-13C correlations from the HSQC spectrum.
Each proton signal will show a correlation to its directly attached carbon, allowing for the direct assignment of the protonated carbons (C2, C3, C4, C5, C6, and the OCH3 carbon).
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) 1H-13C correlations, which are essential for piecing together the molecular skeleton and identifying quaternary carbons.
Caption: Key HMBC correlations for structural elucidation.
-
Assignment of C1 (Carbonyl): The methyl protons (OCH3) will show a 2-bond correlation to the carbonyl carbon (C1). Additionally, H2 (2-bond) and H3 (3-bond) will also show correlations to C1, definitively assigning this key functional group.
-
Connecting the Fragments: Correlations from H3 to C5 and from H4 to C2 and C6 will link the olefinic portion of the molecule to the aliphatic chain and the isopropyl group, respectively.
-
Conclusion
By systematically applying a combination of 1D and 2D NMR techniques, an unambiguous assignment of all 1H and 13C resonances in this compound can be achieved. The synergistic use of COSY, HSQC, and HMBC experiments provides a robust and self-validating method for complete structural elucidation. This detailed protocol and the accompanying predicted data serve as a valuable resource for researchers in ensuring the identity and purity of this compound in their applications.
References
-
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
-
Scribd. NMR Sample Prep. [Link]
-
University of Leicester. How to Prepare Samples for NMR. [Link]
-
Georgia Institute of Technology. Small molecule NMR sample preparation. [Link]
-
Microbe Notes. NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Link]
-
Vedantu. NMR Spectroscopy: Principles, Types & Applications Explained. [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. Basic Concepts, Principles and Applications of NMR Spectroscopy. [Link]
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Application Notes and Protocols for Methyl 5-methyl-2-hexenoate in Semiochemical Research
Introduction: The Potential of Branched-Chain Esters in Chemical Ecology
Semiochemicals, the chemical messengers that mediate interactions between organisms, represent a cornerstone of modern pest management and ecological research.[1] Their specificity and potent behavioral effects offer environmentally benign alternatives to broad-spectrum pesticides.[1] Within the vast vocabulary of chemical signals, esters form a significant class of compounds, often acting as components of pheromones and allomones in a variety of insect species. Methyl 5-methyl-2-hexenoate, a branched-chain unsaturated ester, possesses structural motifs that suggest potential bioactivity in insect communication. While its specific role as a semiochemical is an emerging area of investigation, its structural similarity to known insect pheromones and plant volatiles warrants a detailed exploration of its applications in semiochemical research.
This guide provides a comprehensive overview of the synthesis, and proposed applications of this compound in the context of semiochemical research, with a particular focus on its potential as a modulator of aphid behavior. Aphids utilize a well-characterized alarm pheromone, (E)-β-farnesene, and respond to a range of structural analogues, making them an ideal model system for investigating novel semiochemicals.[2][3][4] These application notes and protocols are designed for researchers, scientists, and drug development professionals seeking to explore the semiochemical potential of this and similar compounds.
Chemical Profile of this compound
A thorough understanding of the physicochemical properties of a candidate semiochemical is fundamental to its study.
| Property | Value | Source |
| IUPAC Name | methyl (E)-5-methylhex-2-enoate | PubChem |
| Molecular Formula | C₈H₁₄O₂ | PubChem |
| Molecular Weight | 142.20 g/mol | PubChem |
| CAS Number | 68797-67-1 | PubChem |
| Appearance | Colorless liquid (predicted) | |
| Boiling Point | Not specified | |
| Solubility | Predicted to be soluble in organic solvents |
Proposed Synthesis of Methyl (E)-5-methyl-2-hexenoate
The synthesis of Methyl (E)-5-methyl-2-hexenoate can be efficiently achieved via the Horner-Wadsworth-Emmons (HWE) reaction, which is renowned for its high (E)-selectivity in the formation of α,β-unsaturated esters.[5][6][7][8] This method offers advantages over the classical Wittig reaction, including the use of more nucleophilic phosphonate carbanions and the straightforward removal of the water-soluble phosphate byproduct.[7]
The proposed synthetic route involves the reaction of isovaleraldehyde with a phosphonate ester, such as trimethyl phosphonoacetate, in the presence of a suitable base.
Protocol 1: Synthesis via Horner-Wadsworth-Emmons Reaction
Materials:
-
Isovaleraldehyde
-
Trimethyl phosphonoacetate
-
Sodium methoxide (25% solution in methanol)
-
Anhydrous methanol
-
Deionized water
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needles
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus or flash chromatography system
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add anhydrous methanol.
-
Base and Phosphonate Addition: To the stirring methanol, add sodium methoxide solution followed by trimethyl phosphonoacetate.[9] Cap the flask with a septum.
-
Aldehyde Addition: Dissolve isovaleraldehyde in a small amount of anhydrous methanol. Using a syringe, add the isovaleraldehyde solution dropwise to the reaction mixture over a period of 10-15 minutes at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.[10][11]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel to obtain pure Methyl (E)-5-methyl-2-hexenoate.[10][12][13]
Hypothetical Application in Aphid Semiochemical Research
Based on the known repellent effects of the aphid alarm pheromone, (E)-β-farnesene, and its structural analogues, we hypothesize that this compound may act as an aphid repellent or a modulator of aphid behavior.[2][3][4][14] Its volatile nature and ester functionality make it a plausible candidate for perception by aphid olfactory sensilla. The following protocols are designed to test this hypothesis.
Behavioral Bioassays
Behavioral bioassays are essential for determining the effect of a semiochemical on an insect's behavior. The Y-tube olfactometer is a standard apparatus for assessing preference or repellency in response to volatile compounds.[15][16][17][18][19]
Protocol 2: Y-Tube Olfactometer Bioassay with Aphids (e.g., Aphis fabae)
Materials:
-
Y-tube olfactometer
-
Purified and humidified air source
-
Flow meters
-
Odor source chambers
-
This compound
-
Solvent (e.g., hexane or paraffin oil)
-
Filter paper discs
-
Adult apterous or alate aphids (e.g., Aphis fabae), starved for 1-2 hours
-
Timer
-
Light source providing uniform illumination
Procedure:
-
Preparation of Odor Sources: Prepare a solution of this compound in the chosen solvent at various concentrations (e.g., 0.01, 0.1, 1, 10 µg/µL). Apply a standard volume (e.g., 10 µL) of the test solution to a filter paper disc and place it in the treatment odor chamber. Apply the same volume of solvent to another filter paper disc and place it in the control odor chamber.
-
Olfactometer Setup: Connect the odor chambers to the arms of the Y-tube olfactometer. Maintain a constant, purified, and humidified airflow through both arms of the olfactometer.[15][16]
-
Aphid Introduction: Introduce a single adult aphid at the downwind end of the Y-tube.
-
Observation: Allow the aphid to walk upwind and choose one of the arms. A choice is recorded when the aphid moves a set distance (e.g., 2 cm) into one of the arms and remains there for a specified time (e.g., 30 seconds).
-
Data Collection: Record the choice of each aphid. Aphids that do not make a choice within a set time (e.g., 5 minutes) are recorded as "no choice".
-
Replication and Control: Test a sufficient number of aphids (e.g., 30-50) for each concentration. After every few trials, rotate the arms of the olfactometer to avoid positional bias. Clean the olfactometer with a solvent (e.g., ethanol) and bake it between testing different concentrations.
-
Data Analysis: Analyze the data using a Chi-square test to determine if there is a significant preference for the control or treatment arm.
Electrophysiological Assays
Electroantennography (EAG) is a technique used to measure the electrical response of an insect's antenna to volatile compounds.[20][21][22][23] A significant EAG response to this compound would indicate that the aphid's olfactory system can detect this compound.
Protocol 3: Electroantennography (EAG) with Aphids
Materials:
-
EAG system (amplifier, data acquisition system)
-
Microscope
-
Micromanipulators
-
Glass capillary electrodes
-
Ag/AgCl wires
-
Electrolyte solution (e.g., saline solution)
-
Air stimulus controller
-
Pasteur pipettes and filter paper for odor delivery
-
This compound
-
Solvent (e.g., paraffin oil)
-
Adult aphids
Procedure:
-
Electrode Preparation: Prepare glass capillary electrodes filled with electrolyte solution, with an Ag/AgCl wire inserted.
-
Aphid Preparation: Anesthetize an aphid (e.g., by cooling). Mount the aphid on a holder. Carefully excise an antenna or use a whole-insect preparation.[20][23]
-
Electrode Placement: Under a microscope, insert the recording electrode into the tip of the antenna and the reference electrode into the head or another part of the body.[21][22]
-
Odor Stimulus Preparation: Prepare a serial dilution of this compound in the solvent. Apply a known amount of each dilution to a piece of filter paper and insert it into a Pasteur pipette.
-
Stimulus Delivery and Recording: Deliver a puff of purified air through the odor pipette, directed at the antenna. Record the resulting electrical potential change from the antenna using the EAG system.
-
Controls and Standardization: Use a solvent blank as a negative control and a known standard compound (e.g., (E)-β-farnesene for aphids) to standardize the responses.
-
Data Analysis: Measure the amplitude of the EAG responses (in millivolts) for each stimulus. Generate a dose-response curve to determine the sensitivity of the aphid antenna to this compound.
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the synthesis and preliminary semiochemical evaluation of this compound. The proposed application in aphid behavior modulation is grounded in the established chemical ecology of this important pest group. Positive results from these behavioral and electrophysiological assays would be a strong indication of the semiochemical potential of this compound.
Further research could involve field trials to assess the efficacy of this compound in disrupting aphid host-finding or attracting natural enemies in an agricultural setting. Structure-activity relationship studies with related branched-chain esters could also lead to the discovery of even more potent and selective semiochemicals for integrated pest management programs. The exploration of such novel compounds is a critical step towards developing sustainable and effective solutions for agriculture and public health.
References
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- Di Bussolo, V., et al. (2010). An Efficient Procedure Based on a MW-Assisted Horner–Wadsworth-Emmons Reaction for the Synthesis of (Z)-3,3-Trisubstituted-α,β-unsaturated Esters. Molecules, 15(9), 5949-5961.
- Sun, Y., et al. (2022). Kairomonal Effect of Aphid Alarm Pheromones and Analogs on the Parasitoid Diaeretiella rapae. Insects, 13(3), 288.
- Ando, K. (2010). Highly E-Selective Solvent-Free Horner-Wadsworth-Emmons Reaction for the Synthesis of α-Methyl-α,β-unsaturated Esters. Tetrahedron Letters, 51(4), 625-627.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Methyl (Z)
- Reddy, M. M., & Ray, J. K. (2007). An improved Horner-Wadsworth-Emmons preparation of α-methyl- or α-ethyl-α,β-unsaturated esters from aldehydes. Journal of Sulfur Chemistry, 28(5), 499-503.
- Crescenzi, B., et al. (2001). Convenient procedure of Horner–Wadsworth–Emmons olefination for the synthesis of simple and functionalized α,β-unsaturated nitriles. Tetrahedron Letters, 42(32), 5469-5472.
- Hardie, J., & Park, K. C. (1998). An improved aphid electroantennogram. Journal of Insect Physiology, 44(10), 919-928.
- Bowers, W. S., et al. (1977). Structure-activity relationships of analogs of the aphid alarm pheromone, (E)-β-farnesene. Journal of Chemical Ecology, 3(4), 349-355.
- Francis, F., et al. (2005). Aphid alarm pheromone: an overview of current knowledge on biosynthesis and functions. Journal of Insect Physiology, 51(10), 1081-1094.
- Schneider, D. (1957). Elektrophysiologische Untersuchungen von Chemo- und Mechanorezeptoren der Antenne des Seidenspinners Bombyx mori L. Zeitschrift für vergleichende Physiologie, 40(1), 8-41.
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- Visser, J. H., & Piron, P. G. (1995). An open Y-track olfactometer for recording aphid behavioural responses to plant odours. Proceedings of the Section Experimental and Applied Entomology of the Netherlands Entomological Society (N.E.V.), 6, 155-160.
- Google Patents. (1981).
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- University of Göttingen. (n.d.). Electroantennography (EAG). University of Göttingen.
- JoVE. (2014). Using Insect Electroantennogram Sensors on Autonomous Robots for Olfactory Searches. Journal of Visualized Experiments, (84), e51704.
- Esquivel, I. F., et al. (2022). Olfactometer Responses of Convergent Lady Beetles Hippodamia convergens (Coleoptera: Coccinellidae)
- HSC Chemistry. (2021, May 5).
- University of California, Irvine. (n.d.). The Wittig Reaction: Synthesis of Alkenes. UCI Department of Chemistry.
- Microbe Investigations. (n.d.). Y-Tube Olfactometer Test.
- Wikipedia. (n.d.). Wittig reaction. Wikipedia.
- BenchChem. (2025).
- Guerrero, A., & Casado, M. A. (2020). Tools in the Investigation of Volatile Semiochemicals on Insects: From Sampling to Statistical Analysis. Metabolites, 10(9), 366.
- University of California, Irvine. (2013). Experiment 3: Horner-Emmons-Wittig Synthesis of Methyl-E-4-Methoxycinnamate Reaction. UCI Department of Chemistry.
- Science.gov. (n.d.). y-tube olfactometer bioassays: Topics by Science.gov. Science.gov.
- Kumar, S., et al. (2024). Entomological chemical ecology: The role of semiochemicals in insect behavior and sustainable pest management. Journal of Applied Entomology, 148(1), 1-15.
- Borges, M., et al. (2021). Identification of Semiochemicals in Adults and Nymphs of the Stink Bug Pallantia macunaima Grazia (Hemiptera: Pentatomidae). Journal of the Brazilian Chemical Society, 32(5), 1017-1025.
- Verheggen, F. J., et al. (2010). Behavioural response of aphids to the alarm pheromone component (E)-β-farnesene in the field. Pest Management Science, 66(12), 1345-1349.
- Hitesh, D., et al. (2023). Behavioural response of C. sexmaculata to the volatiles from B. brassicae and cabbage.
- Chesnais, Q., et al. (2021). Aphid behavioral responses to contact, volatile and visual cues of virus-infected plants. Journal of Pest Science, 94(4), 1147-1159.
- De Moraes, C. M., et al. (2001). Aphid responses to volatile cues from turnip plants (Brassica rapa) infested with phloem-feeding and chewing herbivores. Journal of Chemical Ecology, 27(9), 1811-1826.
- De Moraes, C. M., et al. (2001). Aphid responses to volatile cues from turnip plants (Brassica rapa) infested with phloem-feeding and chewing herbivores. Semantic Scholar.
- Abd El-Ghany, N. M. (2019). Semiochemicals for controlling insect pests. Journal of Plant Protection Research, 59(1), 1-11.
- Yew, J. Y., et al. (2019). Environmental decomposition of cuticular hydrocarbons generates a volatile pheromone that guides insect social behavior. bioRxiv.
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Application Notes & Protocols: Investigating Methyl 5-Methyl-2-Hexenoate as a Novel Insect Attractant
Introduction: The Rationale for Investigation
In the field of chemical ecology, the identification of novel semiochemicals—chemicals that mediate interactions between organisms—is a critical driver for developing sustainable pest management strategies.[1][2] Insect pheromones and attractants, often volatile organic compounds, can be harnessed for population monitoring, mating disruption, and targeted trapping.[1][3][4]
While many insect pheromones are fatty acid derivatives, including esters, alcohols, and aldehydes, the specific bioactivity of countless compounds remains unexplored.[2][5] Methyl 5-methyl-2-hexenoate (C₈H₁₄O₂) is an unsaturated, branched-chain ester whose structural motifs are present in known insect pheromones.[1][6] For instance, various methyl esters, including decatrienoates and amino acid esters, have been identified as potent attractants for species ranging from stink bugs to scarab beetles.[7][8] This structural analogy provides a strong rationale for systematically evaluating this compound for potential activity as an insect attractant or pheromone.
These application notes provide a comprehensive, field-proven guide for researchers to rigorously screen and validate the bioactivity of this compound. The protocols described herein form a self-validating workflow, progressing from initial electrophysiological screening to behavioral assays and culminating in field validation.
Part 1: Compound Preparation and Quality Control
The first step in any semiochemical study is to ensure the purity of the test compound. Impurities can lead to confounding results or mask true biological activity.
Protocol 1: Synthesis and Purification of this compound
-
Objective: To synthesize or procure and purify this compound to a high degree of purity (≥98%).
-
Rationale: Commercially available sources may contain isomers or contaminants from the synthesis process. Verifying purity via Gas Chromatography-Mass Spectrometry (GC-MS) is essential for attributing any observed biological activity directly to the target molecule.
-
Methodology:
-
Synthesis: While several synthetic routes exist, a common approach involves the Knoevenagel condensation of isobutyraldehyde with a suitable reactant, followed by esterification.[9] Alternatively, esterification of 5-hexenoic acid with methanol can be employed.[10]
-
Procurement: If purchasing from a supplier, obtain a certificate of analysis.
-
Purification: If necessary, purify the compound using flash column chromatography.
-
Purity Verification (GC-MS):
-
Prepare a 100 ppm solution of the compound in a high-purity solvent (e.g., hexane).
-
Inject 1 µL into a GC-MS system equipped with a non-polar or medium-polarity capillary column.
-
Analyze the resulting chromatogram and mass spectrum to confirm the identity and calculate the purity of the compound. The primary peak should correspond to the molecular weight of this compound (142.20 g/mol ).[6]
-
-
Storage: Store the purified compound at -20°C in an airtight vial under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
-
Part 2: Electrophysiological Screening
Electroantennography (EAG) is a powerful and rapid technique to determine if an insect's antenna can detect a specific volatile compound. It measures the summated electrical response of the olfactory sensory neurons.[11][12][13] A positive EAG response indicates that the insect possesses receptors for the compound, which is a prerequisite for any behavioral effect.[14]
Protocol 2: Electroantennography (EAG) Bioassay
-
Objective: To screen for antennal responses of target insect species to this compound.
-
Rationale: EAG provides a direct measure of olfactory detection. By comparing the response to the test compound with positive and negative controls, we can quickly identify promising candidate species for further behavioral testing.[14][15]
-
Methodology:
-
Insect Preparation:
-
Electrode Preparation:
-
Prepare two glass capillary microelectrodes filled with a saline solution (e.g., 0.1 M KCl) and fitted with chloridized silver wires.[11]
-
Mount the excised antenna between the two electrodes. The base of the antenna is connected to the reference electrode, and the distal tip is connected to the recording electrode. A small amount of conductive gel can ensure good contact.[13][15]
-
-
Stimulus Preparation:
-
Prepare a serial dilution of this compound in a high-purity solvent (e.g., hexane or mineral oil) at concentrations ranging from 0.1 ng/µL to 100 ng/µL.
-
Apply 10 µL of each solution onto a small piece of filter paper (e.g., Whatman No. 1) and insert it into a Pasteur pipette.
-
Prepare a solvent-only pipette as a negative control and a known pheromone or host plant volatile as a positive control.[14]
-
-
Data Acquisition:
-
Direct a continuous stream of purified, humidified air over the antennal preparation.
-
Deliver a "puff" of air from the stimulus pipette into the main airstream.
-
Record the resulting voltage deflection (the EAG response) using an amplifier and data acquisition software.
-
Present stimuli from lowest to highest concentration, with control puffs interspersed to monitor antennal viability.
-
-
-
Data Presentation: Summarize results in a dose-response table.
| Concentration (ng) | Mean EAG Response (mV) ± SE | Normalized Response (%) |
| 1 (Solvent Control) | -0.15 ± 0.02 | 0 |
| 10 | -0.45 ± 0.05 | 20 |
| 100 | -0.98 ± 0.08 | 55 |
| 1000 | -1.65 ± 0.12 | 100 |
| 1000 (Positive Control) | -1.80 ± 0.15 | 110 |
Note: Data are hypothetical and for illustrative purposes.
Caption: Experimental workflow for electroantennography (EAG).
Part 3: Behavioral Validation in the Laboratory
While EAG confirms detection, it does not reveal the behavioral response (attraction, repulsion, or indifference).[14] Olfactometer bioassays are the gold standard for quantifying insect behavior in response to volatile cues in a controlled setting.[16][17]
Protocol 3: Y-Tube Olfactometer Bioassay
-
Objective: To determine if this compound is an attractant, repellent, or neutral stimulus for the target insect species.
-
Rationale: The Y-tube olfactometer provides a simple binary choice, allowing for a clear assessment of preference.[16] An insect's choice to move upwind into the arm containing the test compound indicates attraction.[18]
-
Methodology:
-
Setup:
-
Assemble the Y-tube olfactometer. Air is pumped through a charcoal filter and humidifier before being split to flow down each arm of the "Y" at a regulated rate (e.g., 10 L/min).[18]
-
One arm is designated the "treatment" arm, and the other is the "control" arm.
-
-
Stimulus Application:
-
Place a filter paper treated with a specific dose of this compound (dissolved in solvent) into the treatment arm's odor chamber.
-
Place a filter paper treated with solvent only into the control arm's chamber.[18]
-
-
Insect Release and Observation:
-
Introduce a single insect at the base of the Y-tube's main stem.[16]
-
Allow the insect a set amount of time (e.g., 5-10 minutes) to make a choice.
-
A choice is recorded when the insect moves a set distance (e.g., two-thirds of the way) into one of the arms and remains there for a minimum period (e.g., 30 seconds).
-
Insects that do not make a choice within the allotted time are recorded as "no choice."
-
-
Experimental Controls:
-
After testing a set number of insects (e.g., 10), clean the olfactometer thoroughly with solvent (e.g., acetone) and bake it to remove residual odors.[18]
-
Swap the positions of the treatment and control arms to avoid any positional bias.
-
Test a sufficient number of insects (e.g., 50-100) for statistical power.
-
-
-
Data Analysis: Use a Chi-square (χ²) test to determine if the distribution of choices between the treatment and control arms is significantly different from a 50:50 distribution.
Caption: Logical flow of a Y-tube olfactometer experiment.
Part 4: Field Validation
Positive results in laboratory assays are promising but must be validated under field conditions, where environmental factors can influence insect behavior.
Protocol 4: Field Trapping Study
-
Objective: To confirm the attractant properties of this compound under natural environmental conditions.
-
Rationale: Field traps baited with the test compound provide the ultimate proof of its efficacy as an attractant. Trap capture data can be used to establish action thresholds for pest management.[3][19]
-
Methodology:
-
Trap and Lure Preparation:
-
Select an appropriate trap type for the target insect (e.g., sticky traps, delta traps, or funnel traps).
-
Prepare lures by loading a specific, optimized dose of this compound onto a controlled-release dispenser (e.g., a rubber septum or polyethylene vial).
-
Prepare control traps with lures containing only the solvent or no lure.
-
-
Experimental Design:
-
Select a suitable field site with a known population of the target insect.
-
Set up a randomized complete block design with multiple replicates (e.g., 4-5 blocks).
-
Within each block, place one treatment trap and one control trap.
-
Ensure traps are spaced sufficiently far apart (e.g., >50 meters) to prevent interference.[4]
-
Hang traps at a height relevant to the insect's typical flight path.[20]
-
-
Data Collection and Maintenance:
-
Data Analysis: Use a t-test or ANOVA to compare the mean number of target insects captured in baited traps versus control traps.
-
| Trap Type | Mean Captures/Trap/Week ± SE |
| Baited (Test Compound) | 25.4 ± 3.1 |
| Control (Unbaited) | 1.2 ± 0.4 |
Note: Data are hypothetical and for illustrative purposes.
Conclusion
This guide outlines a systematic, multi-tiered approach to evaluate the potential of this compound as a novel insect attractant. By progressing from electrophysiological screening to controlled behavioral assays and finally to field validation, researchers can build a robust body of evidence. A positive outcome from this workflow would not only identify a new semiochemical but also provide the foundational data necessary for developing it into a valuable tool for integrated pest management programs.
References
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Microbe Investigations. (n.d.). Y-Tube Olfactometer Test. Retrieved from [Link]
-
ResearchGate. (n.d.). Y-tube olfactometer bioassay design. Retrieved from [Link]
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Bessin, R. (n.d.). Using Pheromone Traps in Field Crops. University of Kentucky Entomology. Retrieved from [Link]
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Majumdar, A. (n.d.). Insect Monitoring Project Using Pheromone Traps. Growing Produce. Retrieved from [Link]
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Norman, K., & Othman, A. (2016). Pheromone Trapping in Controlling Key Insect Pests: Progress and Prospects. Journal of Oil Palm Research, 28(4), 488-501. Retrieved from [Link]
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JoVE. (2021). A Step-by-Step Guide to Mosquito Electroantennography. Retrieved from [Link]
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Bio-protocol. (n.d.). Y-tube olfactometer bioassays. Retrieved from [Link]
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ResearchGate. (n.d.). Mosquito attraction bioassay using a Y-tube olfactometer. Retrieved from [Link]
-
Plantix. (2025). How to make Pheromone traps for insect control in field crops. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles. Retrieved from [Link]
-
Ockenfels Syntech GmbH. (n.d.). ELECTROANTENNOGRAPHY. Retrieved from [Link]
-
MDPI. (n.d.). Field Comparison of Manual and Automated Trapping Systems for Monitoring Diabrotica virgifera virgifera Adults in Maize. Retrieved from [Link]
-
Odinity. (2013). Synthesis of 5-Methyl-5-Hexen-2-one using the Organic Syntheses Method. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of Methyl 5-Hexenoate. Retrieved from [Link]
-
The Pherobase. (n.d.). Methyl 5-methylhexanoate (C8H16O2). Retrieved from [Link]
-
The Pherobase. (2024). Methyl 5-methylhexanoate (C8H16O2). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
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The Good Scents Company. (n.d.). methyl (E)-2-hexenoate. Retrieved from [Link]
-
Wikipedia. (n.d.). Insect pheromones. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts. Retrieved from [Link]
- Blum, M. S. (1971). Social Insect Pheromones: Their Chemistry and Function. In Chemicals Controlling Insect Behavior (pp. 61-94). Academic Press.
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CORE. (n.d.). essential amino acid methyl esters: major sex pheromone components of the cranberry. Retrieved from [Link]
- Google Patents. (n.d.). WO2011141923A2 - Improved synthesis of optically pure (s) - 3-cyano-5-methyl-hexanoic acid alkyl ester, an intermediate of (s).
-
The Good Scents Company. (n.d.). 5-methyl-5-hexen-2-one. Retrieved from [Link]
- Google Patents. (n.d.). US20020061324A1 - Novel bisexual attractants, aggregants and arrestants for adults and larvae of codling moth and other species of lepidoptera.
-
The Good Scents Company. (n.d.). methyl 2-hexenoate. Retrieved from [Link]
-
ResearchGate. (n.d.). Methyl 2,4,6-decatrienoates Attract Stink Bugs and Tachinid Parasitoids. Retrieved from [Link]
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Application Notes and Protocols for In Vitro Biological Activity Screening of Methyl 5-Methyl-2-Hexenoate
Introduction: Unveiling the Bioactive Potential of Methyl 5-Methyl-2-Hexenoate
This compound is a small ester molecule with a relatively simple chemical structure.[1][2] While specific biological activities for this compound are not extensively documented in publicly available literature, its structural features suggest potential interactions with biological systems. The presence of an α,β-unsaturated ester moiety, a common pharmacophore, warrants a systematic investigation into its bioactivity.
This guide provides a comprehensive framework for the initial in vitro screening of this compound to explore its potential cytotoxic, antimicrobial, antioxidant, and anti-inflammatory properties. The protocols detailed herein are foundational assays in drug discovery and toxicology, designed to provide robust and reproducible preliminary data.[3][4]
Chemical and Physical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O₂ | PubChem[1] |
| Molecular Weight | 142.20 g/mol | PubChem[1] |
| Appearance | Colorless clear liquid (estimated) | The Good Scents Company[5] |
| Boiling Point | 53.0 °C @ 20.00 mm Hg | The Good Scents Company[5] |
| Solubility | Soluble in organic solvents like ethanol and DMSO. | General chemical knowledge |
Part 1: Cytotoxicity Assessment - The MTT Assay
Application Note: Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6] Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[6] These insoluble crystals are then dissolved using a solubilizing agent, and the resulting colored solution is quantified by measuring its absorbance at a specific wavelength (typically 570-590 nm).[7] The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[6] A decrease in color intensity in treated cells compared to untreated controls indicates a reduction in cell viability, suggesting a cytotoxic effect of the test compound.[3][8]
Experimental Workflow for MTT Assay
Caption: Workflow of the MTT cytotoxicity assay.
Detailed Protocol: MTT Assay
Materials:
-
This compound
-
Mammalian cell line (e.g., HeLa, A549, or a relevant cell line for the intended research)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
MTT solvent (e.g., 0.1% NP40 in isopropanol with 4 mM HCl, or DMSO)[9]
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Dilute the cell suspension to a concentration of 7.5 x 10⁴ cells/mL in complete medium.[9]
-
Seed 100 µL of the cell suspension (7,500 cells) into each well of a 96-well plate.[9]
-
Include wells for a no-cell control (medium only) to serve as a blank.[9]
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is non-toxic to the cells (typically ≤ 0.5%).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent as the test compound).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
Data Analysis:
-
Subtract the absorbance of the blank (no-cell control) from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula:
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).
Part 2: Antimicrobial Activity Screening - Agar Well Diffusion Method
Application Note: Principle of the Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to assess the antimicrobial activity of a substance.[4][11] The method involves inoculating an agar plate with a standardized concentration of a test microorganism to create a lawn of growth.[12] Wells are then made in the agar, and the test compound is added to these wells.[11] The compound diffuses through the agar, creating a concentration gradient. If the microorganism is susceptible to the compound, its growth will be inhibited, resulting in a clear zone around the well, known as the zone of inhibition.[13] The diameter of this zone is proportional to the antimicrobial activity of the compound.[13]
Experimental Workflow for Agar Well Diffusion
Caption: Workflow of the agar well diffusion antimicrobial assay.
Detailed Protocol: Agar Well Diffusion Method
Materials:
-
This compound
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Agar (MHA)
-
Mueller-Hinton Broth (MHB)
-
Sterile petri dishes
-
Sterile cotton swabs
-
Sterile cork borer (e.g., 6 mm diameter)
-
Positive control (e.g., a standard antibiotic like Neomycin)[11]
-
Negative control (e.g., the solvent used to dissolve the compound, like DMSO)[11]
-
0.5 McFarland turbidity standard
Procedure:
-
Preparation of Inoculum:
-
Inoculate a loopful of the test microorganism into MHB and incubate at 37°C until the turbidity matches the 0.5 McFarland standard.
-
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the standardized microbial suspension.
-
Evenly swab the entire surface of an MHA plate, rotating the plate 60 degrees between each of the three swabbing motions to ensure a uniform lawn of growth.[14]
-
-
Well Preparation and Compound Addition:
-
Allow the inoculated plates to dry for a few minutes.
-
Aseptically create wells in the agar using a sterile cork borer.
-
Add a defined volume (e.g., 50-100 µL) of different concentrations of this compound into the wells.
-
Add the positive and negative controls to separate wells on the same plate.
-
-
Incubation:
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48 hours for fungi.
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition in millimeters (mm).
-
The larger the diameter of the zone of inhibition, the greater the antimicrobial activity.
-
Data Presentation:
| Test Microorganism | Concentration of this compound | Zone of Inhibition (mm) | Positive Control (Zone in mm) | Negative Control (Zone in mm) |
| S. aureus | 1 mg/mL | |||
| 0.5 mg/mL | ||||
| E. coli | 1 mg/mL | |||
| 0.5 mg/mL | ||||
| C. albicans | 1 mg/mL | |||
| 0.5 mg/mL |
Part 3: Antioxidant Activity Assessment - DPPH Radical Scavenging Assay
Application Note: Principle of the DPPH Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the antioxidant activity of a compound.[15][16] DPPH is a stable free radical that has a deep violet color in solution, with a maximum absorbance around 517 nm.[15][17] In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow.[18] The degree of discoloration, measured as a decrease in absorbance, is proportional to the radical scavenging activity of the antioxidant.[18]
Experimental Workflow for DPPH Assay
Caption: Workflow of the DPPH antioxidant assay.
Detailed Protocol: DPPH Assay
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol (spectrophotometric grade)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of DPPH Solution:
-
Prepare a 0.1 mM solution of DPPH in methanol or ethanol.[18] Store this solution in the dark.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol or ethanol.
-
Prepare serial dilutions of the test compound and the positive control at various concentrations.
-
-
Reaction Setup:
-
In a 96-well plate, add a defined volume of each sample dilution (e.g., 20 µL).
-
Add the DPPH working solution to each well (e.g., 180-200 µL).
-
Include a control well containing only the solvent and DPPH solution.
-
-
Incubation and Measurement:
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
% Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Plot the percentage of scavenging activity against the compound concentration to determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Part 4: Anti-inflammatory Activity Screening - Griess Assay for Nitric Oxide
Application Note: Principle of the Griess Assay
Inflammation is a complex biological response, and excessive production of nitric oxide (NO) is a hallmark of many inflammatory conditions.[19] The Griess assay is a simple and sensitive colorimetric method for the indirect measurement of NO by quantifying its stable breakdown product, nitrite (NO₂⁻), in biological fluids and cell culture supernatants.[20][21] The assay is based on a two-step diazotization reaction where acidified nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine (NEDD) to produce a stable, colored azo compound.[22] The intensity of the resulting purple/magenta color is directly proportional to the nitrite concentration and can be measured spectrophotometrically at around 540 nm.[22] A reduction in nitrite levels in stimulated macrophages treated with the test compound indicates potential anti-inflammatory activity.
Signaling Pathway: LPS-induced NO Production in Macrophages
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Application Notes and Protocols for Investigating the Antifungal Activity of Unsaturated Fatty Acid Methyl Esters
Introduction: A Renewed Perspective on Antifungal Research
The escalating prevalence of fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global health. This necessitates the exploration of novel antifungal agents with diverse mechanisms of action. Unsaturated fatty acid methyl esters (FAMEs), once primarily viewed as biofuels, are now gaining significant attention for their potent antifungal properties.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application and evaluation of unsaturated FAMEs as potential antifungal therapeutics. We will delve into the mechanistic underpinnings of their activity and provide detailed, field-proven protocols for their systematic investigation.
Part 1: The Mechanistic Landscape of Unsaturated FAMEs' Antifungal Action
The antifungal efficacy of unsaturated FAMEs is not attributed to a single mode of action but rather a multifactorial assault on fungal viability. Understanding these mechanisms is paramount for their rational development as antifungal drugs. The primary mechanisms include:
-
Disruption of Fungal Membrane Integrity: Unsaturated FAMEs can intercalate into the lipid bilayer of the fungal cell membrane. This insertion disrupts the membrane's fluidity and integrity, leading to increased permeability. The subsequent leakage of essential intracellular components, such as ions and proteins, ultimately results in cell death.[4][5]
-
Induction of Oxidative Stress: Certain FAMEs can trigger the production of reactive oxygen species (ROS) within fungal cells.[4][6] This surge in ROS overwhelms the fungal antioxidant defense systems, leading to oxidative damage of vital cellular components like proteins, lipids, and nucleic acids.
-
Interference with Ergosterol Synthesis: Ergosterol is a crucial component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Some evidence suggests that FAMEs may interfere with the ergosterol biosynthesis pathway, leading to a weakened cell membrane that is more susceptible to stress and other antifungal agents.[4][7]
The following diagram illustrates the proposed mechanisms of action:
Caption: Proposed antifungal mechanisms of unsaturated FAMEs.
Part 2: Essential Protocols for Efficacy Evaluation
A systematic evaluation of the antifungal potential of unsaturated FAMEs requires robust and standardized methodologies. The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and accuracy.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. This is a fundamental assay for assessing antifungal potency.
Materials:
-
Test fungi (e.g., Candida albicans, Aspergillus fumigatus)
-
Unsaturated FAMEs (e.g., methyl oleate, methyl linoleate)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Culture the test fungus on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a fungal suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.[6]
-
-
Preparation of FAMEs Dilutions:
-
Prepare a stock solution of the unsaturated FAME in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the FAME stock solution in RPMI-1640 medium in the 96-well plate to achieve a range of final concentrations (e.g., 500 to 0.97 µg/mL).[4]
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the FAME dilutions.
-
Include a positive control (inoculum without FAME) and a negative control (medium without inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the FAME that causes a significant inhibition of growth (e.g., ≥50% or ≥90% reduction) compared to the positive control. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).
-
Protocol 2: Time-Kill Assay
The time-kill assay provides insights into the fungicidal or fungistatic activity of a compound over time.[8]
Materials:
-
Test fungus
-
Unsaturated FAMEs
-
RPMI-1640 medium
-
Sterile culture tubes or flasks
-
Sterile saline
-
Sabouraud Dextrose Agar plates
-
Incubator
-
Shaker
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal inoculum as described in the MIC protocol, adjusting the final concentration to approximately 1-5 x 10^5 CFU/mL in RPMI-1640 medium.[9]
-
Assay Setup:
-
Prepare culture tubes with RPMI-1640 medium containing the unsaturated FAME at various concentrations (e.g., 1x MIC, 2x MIC, 4x MIC).
-
Include a growth control tube without the FAME.
-
Inoculate all tubes with the prepared fungal suspension.
-
-
Incubation and Sampling:
-
Incubate the tubes at 35°C with constant agitation.[9]
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each tube.
-
-
Viable Cell Counting:
-
Perform serial tenfold dilutions of the collected aliquots in sterile saline.
-
Plate a defined volume of each dilution onto Sabouraud Dextrose Agar plates.
-
Incubate the plates at 35°C for 24-48 hours, or until colonies are visible.
-
Count the number of colony-forming units (CFU) on plates containing 30-300 colonies.
-
-
Data Analysis:
-
Calculate the CFU/mL for each time point and concentration.
-
Plot the log10 CFU/mL against time to generate time-kill curves.
-
Fungicidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[8] Fungistatic activity is characterized by an inhibition of growth without a significant reduction in CFU/mL.[8]
-
The following diagram outlines the experimental workflow for a time-kill assay:
Sources
- 1. scielo.br [scielo.br]
- 2. Antibacterial and antifungal activities of fatty acid methyl esters of the blind-your-eye mangrove from India - ProQuest [proquest.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Potential of Fatty Acids and Their Derivatives as Antifungal Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. journals.asm.org [journals.asm.org]
Application Notes and Protocols: In Vitro Antioxidant Properties of Fatty Acid Methyl Esters
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Emerging Role of Fatty Acid Methyl Esters as Antioxidants
Fatty acid methyl esters (FAMEs) are conventionally recognized as the primary constituents of biodiesel and as derivatives for the analytical quantification of fatty acids. However, a growing body of evidence highlights their potential biological activities, including notable antioxidant properties.[1][2] These lipophilic compounds, derived from the transesterification of triglycerides from sources like vegetable oils, present a compelling area of research for the development of novel therapeutic and preventative agents against pathologies rooted in oxidative stress.[1][3] Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a myriad of chronic and degenerative diseases.[1][4]
The antioxidant capacity of FAMEs is intrinsically linked to the profile of their parent fatty acids, particularly the degree of unsaturation.[1][5] Polyunsaturated fatty acid methyl esters, such as methyl linoleate and methyl linolenate, are thought to be major contributors to the observed antioxidant effects.[1][3] This guide provides a comprehensive overview of the principles and methodologies for evaluating the in vitro antioxidant properties of FAMEs, designed to equip researchers with the foundational knowledge and practical protocols to explore this promising field.
Section 1: Foundational Principles of FAME Antioxidant Activity
The antioxidant action of FAMEs is primarily attributed to their ability to donate hydrogen atoms from the allylic positions of unsaturated fatty acid chains to quench free radicals. This process interrupts the propagation of lipid peroxidation chain reactions, a key driver of cellular damage. The stability of the resulting fatty acid radical is a critical determinant of its antioxidant efficacy.
It is also important to consider that while unsaturated FAMEs can act as antioxidants, they are also susceptible to autoxidation.[5][6] This dual nature necessitates careful experimental design and interpretation of results. The in vitro assays detailed in this guide provide a controlled environment to specifically assess the radical scavenging and reducing capabilities of FAMEs.
Section 2: Preparation and Characterization of FAMEs for In Vitro Studies
Accurate and reproducible assessment of the antioxidant properties of FAMEs begins with their proper synthesis and characterization. Direct transesterification is a commonly employed method that combines lipid extraction and esterification into a single, efficient step, minimizing solvent usage and the risk of contamination.[7]
Protocol: Direct Transesterification of Vegetable Oils
This protocol is adapted from methodologies that emphasize simplicity and efficiency.[1][7]
Materials:
-
Vegetable oil (e.g., soybean, corn, sunflower oil)[1]
-
1.0 M Methanolic Sodium Hydroxide
-
Ethyl Ether
-
1.0 M Hydrochloric Acid
-
Hexane
-
2% v/v Sulfuric Acid in Methanol
-
Reflux apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Weigh 1 g of vegetable oil into a round-bottom flask.
-
Add 20 mL of 1.0 M methanolic sodium hydroxide and reflux the mixture for 30 minutes.
-
After cooling, transfer the mixture to a separatory funnel and extract with ethyl ether.
-
Acidify the aqueous phase with 1.0 M hydrochloric acid and extract again with ethyl ether.
-
Combine the organic phases, dissolve in hexane, and add 20 mL of 2% v/v sulfuric acid in methanol.
-
Reflux the mixture for 60 minutes.
-
After cooling, wash the organic phase with distilled water until neutral.
-
Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent using a rotary evaporator to obtain the FAMEs.
Characterization of FAMEs
Prior to antioxidant evaluation, it is crucial to determine the composition of the prepared FAMEs. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for this purpose.[1][8]
Key GC-MS Parameters:
-
Column: A capillary column such as a HP-5MS (30 m x 0.32 mm, 0.5 µm film thickness) is suitable.[7]
-
Carrier Gas: Helium.[1]
-
Injector and Interface Temperatures: Typically set around 250 °C and 380 °C, respectively.[7]
-
Oven Temperature Program: A gradient is used, for example, starting at 60 °C and ramping up to 270 °C at a rate of 5 °C/min.[7]
-
Identification: FAMEs are identified by comparing their mass spectra and retention times with a certified FAME standard mixture and the NIST library.[8][9]
Section 3: Core In Vitro Antioxidant Assays for FAMEs
A multi-assay approach is recommended to obtain a comprehensive understanding of the antioxidant potential of FAMEs, as different assays reflect different mechanisms of antioxidant action.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to assess the ability of a compound to act as a free radical scavenger.[7][10] The stable DPPH radical has a deep violet color in solution, which is reduced to a yellow-colored product in the presence of an antioxidant.[11]
Principle: The antioxidant donates a hydrogen atom to the DPPH radical, neutralizing it and causing a decrease in absorbance at 517 nm.[10]
Protocol:
-
Prepare a 0.1 mM solution of DPPH in methanol.[7]
-
Prepare stock solutions of the FAMEs (e.g., 1 mg/mL in methanol) and create a series of dilutions (e.g., 5, 50, 100, 200, 300, 500, and 1000 µg/mL).[7]
-
To 1 mL of each FAME dilution, add 1 mL of the 0.1 mM DPPH solution.[10]
-
Use a suitable standard antioxidant, such as α-tocopherol or ascorbic acid, for comparison.[3][7]
-
Incubate the mixtures in the dark at room temperature for 30 minutes.[10]
-
Measure the absorbance at 517 nm against a methanol blank.[10]
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100[10]
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the scavenging activity against the concentration of the FAMEs.[3]
Data Presentation: Example DPPH Scavenging Activity
| FAME Concentration (µg/mL) | % Scavenging Activity (Example) |
| 10 | 15.2 ± 1.1 |
| 100 | 45.8 ± 2.5 |
| 250 | 78.3 ± 3.2 |
| 500 | 92.1 ± 1.8 |
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay is another popular method for determining the total antioxidant capacity of a sample.[12] A key advantage of this assay is its applicability to both hydrophilic and lipophilic compounds.[12][13] The pre-formed ABTS radical cation (ABTS•+) has a characteristic blue-green color, which is decolorized in the presence of an antioxidant.[12]
Principle: Antioxidants reduce the ABTS•+ radical, causing a decrease in absorbance at 734 nm.[12][14]
Protocol for Lipophilic Compounds:
-
Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.[9]
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[14]
-
Prepare various concentrations of the FAMEs in ethanol.
-
Add 10 µL of each FAME solution to 1.0 mL of the diluted ABTS•+ solution.[14]
-
Use Trolox (a water-soluble vitamin E analog) as a standard to create a calibration curve.[12]
-
After a set incubation time (e.g., 6 minutes), measure the decrease in absorbance at 734 nm.
-
The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[12]
Experimental Workflow for Antioxidant Assays
Caption: General workflow for in vitro antioxidant assays of FAMEs.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). This assay is based on an electron transfer mechanism.
Principle: At a low pH, a colorless ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex is reduced to a blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex by the action of antioxidants, with an increase in absorbance at 593 nm.[15]
Protocol:
-
Prepare the FRAP reagent: Mix 25 mL of 300 mM acetate buffer (pH 3.6), 2.5 mL of 10 mM TPTZ solution (in 40 mM HCl), and 2.5 mL of 20 mM FeCl₃·6H₂O solution. The reagent should be prepared fresh.[15]
-
Warm the FRAP reagent to 37 °C.
-
Add 100 µL of the FAME sample (at various concentrations) to 3 mL of the FRAP reagent.
-
Incubate the mixture at 37 °C for 10 minutes.[15]
-
Measure the absorbance at 593 nm.
-
A standard curve is prepared using a known antioxidant, such as ascorbic acid or FeSO₄·7H₂O.[15]
-
The results are expressed as µM of the standard equivalent per gram of FAMEs.
Section 4: Advanced Methodologies - Inhibition of Lipid Peroxidation
While radical scavenging assays are valuable, a more biologically relevant approach is to assess the ability of FAMEs to inhibit lipid peroxidation in a model system.
Principle of Lipid Peroxidation Inhibition Assays
These assays typically use a lipid-rich substrate, such as linoleic acid or a biological membrane preparation, which is induced to undergo oxidation by a pro-oxidant (e.g., AAPH, Fe²⁺/ascorbate). The extent of lipid peroxidation is then measured, often by quantifying the formation of secondary oxidation products like malondialdehyde (MDA) using the thiobarbituric acid reactive substances (TBARS) assay. The ability of the FAMEs to reduce the formation of these products indicates their protective effect.
Conceptual Diagram of Lipid Peroxidation Inhibition
Caption: FAMEs can inhibit lipid peroxidation by scavenging free radicals.
Section 5: Interpretation of Results and Concluding Remarks
The antioxidant activity of FAMEs is influenced by several factors, including the length of the fatty acid chain and the number and position of double bonds. Generally, a higher degree of unsaturation correlates with greater antioxidant potential, although this can also increase susceptibility to oxidation.[5]
It is imperative to use multiple assays to build a comprehensive antioxidant profile for a given FAME or FAME mixture. For instance, a high activity in the DPPH and ABTS assays suggests potent radical scavenging ability, while a strong result in the FRAP assay indicates good reducing power. Positive results in lipid peroxidation inhibition assays provide more direct evidence of a protective effect in a biologically relevant context.
The methodologies outlined in this guide provide a robust framework for the in vitro evaluation of the antioxidant properties of fatty acid methyl esters. Such studies are a critical first step in the exploration of FAMEs as potential agents for applications in the pharmaceutical, nutraceutical, and cosmetic industries.
References
- Atolani, O., Adeniyi, O., Kayode, O. O., & Adeosun, C. B. (2015). Direct preparation of fatty acid methyl esters and determination of in vitro antioxidant potential of lipid from fresh Sebal causarium Seed. Journal of Applied Pharmaceutical Science, 5(03), 024-028.
- Perna, A., Lucia, A. D., Schiavo, L., & Papa, F. (2020). Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays. Molecules, 25(15), 3354.
- de Oliveira, C. F., de Paula, L. A., da Silva, A. C., & Lima, L. A. R. S. (2017). Antifungal and antioxidant activity of fatty acid methyl esters from vegetable oils. Anais da Academia Brasileira de Ciências, 89(3 Suppl), 1871–1880.
- Arnao, M. B., Casas, J. L., & Acosta, M. (1998). A comparison of hydrophilic and lipophilic antioxidant activity using the ABTS•+ assay. Revista Española de Ciencia y Tecnología de Alimentos, 38(5), 445-454.
- Kim, J. K., Lee, S. Y., & Park, S. C. (2018). Synthesis of Fatty Acid Methyl Esters Using Mixed Enzyme in a Packed Bed Reactor. Journal of the Korean Chemical Society, 62(1), 74-79.
- Cano, A., Alcaraz, O., & Acosta, M. (2023).
-
Dr. S. K. Khare. (2021, July 25). ABTS [TEAC] - Trolox-Equivalent Antioxidant Capacity Assay - Principle, Advantages & Limitations [Video]. YouTube. [Link]
- Atolani, O., Adeniyi, O., Kayode, O. O., & Adeosun, C. B. (2015).
- Yemis, O., & Tasan, M. (2014). Antioxidative effects of alkyl esters of sinapic acid on flaxseed oil and its fatty acid methyl esters. Journal of the American Oil Chemists' Society, 91(10), 1781-1789.
- Lima, L. A. R. S., de Oliveira, C. F., de Paula, L. A., & da Silva, A. C. (2017). Antifungal and antioxidant activity of fatty acid methyl esters from vegetable oils. Anais da Academia Brasileira de Ciências, 89(3 suppl), 1871-1880.
- Hamdo, H. H., & Al-Kayali, R. (2014). Determination of the antioxidant activity based on the content changes in fatty acid methyl esters in vegetable oils. Journal of Chinese Pharmaceutical Sciences, 23(8), 554-560.
- de Oliveira, C. F., de Paula, L. A., da Silva, A. C., & Lima, L. A. R. S. (2017). Antifungal and antioxidant activity of fatty acid methyl esters from vegetable oils. Anais da Academia Brasileira de Ciências, 89(3 Suppl), 1871–1880.
- Kaimin, N. V., & Evstigneeva, R. P. (2000). Inhibition of oxidation of unsaturated fatty acid methyl esters by essential oils.
-
de Oliveira, C. F., de Paula, L. A., da Silva, A. C., & Lima, L. A. R. S. (2017). Antifungal and antioxidant activity of fatty acid methyl esters from vegetable oils. PubMed. Retrieved from [Link]
- Das, A., Singh, S., Singh, J., & Mukherjee, S. (2022). Aqueous Precipitate of Methanolic Extract of Bergenia ciliata Leaves Demonstrate Photoirradiation-Mediated Dual Property of Inhibition and Enhancement of Silver Nanoparticles Synthesis. Molecules, 27(19), 6548.
- Özyürek, M., & Apak, R. (2022). DPPH Radical Scavenging Assay. Molecules, 27(11), 3548.
- Tsegaye, A., & Sabally, K. (2022). Synthesis of Fatty Acid Methyl Ester from Croton macrostachyus (Bisana) Kernel Oil. ACS Omega, 7(24), 20881–20890.
- Z'ukauskaitė, J., & Šėžienė, V. (2021). Determination of fatty acid composition and antioxidant activity in vegetable oils. Chemija, 32(1), 1-9.
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- 9. View of Determination of fatty acid composition and antioxidant activity in vegetable oils | Chemija [lmaleidykla.lt]
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- 14. Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for Methyl 5-methyl-2-hexenoate in Flavor and Fragrance Research
Introduction: The Nuances of Fruity and Green Aromas
In the intricate world of flavor and fragrance chemistry, esters are celebrated for their significant contribution to the fruity and floral notes that define many natural and formulated aromas.[1][2] Methyl 5-methyl-2-hexenoate, an unsaturated ester, represents a unique olfactory profile at the intersection of fruity, green, and fatty notes. While its structural isomer, methyl 2-hexenoate, is described as having a complex aroma with green, fatty, fruity, pineapple, and earthy nuances, this compound offers a distinct variation on this theme, making it a valuable tool for researchers and product developers.[1] This document provides a comprehensive guide to the application of this compound in flavor and fragrance research, detailing its sensory properties, analytical characterization, and practical application protocols.
Chemical Structure and Properties:
| Property | Value | Source |
| IUPAC Name | methyl (E)-5-methylhex-2-enoate | PubChem |
| CAS Number | 68797-67-1 | U.S. EPA[3] |
| Molecular Formula | C8H14O2 | PubChem[4] |
| Molecular Weight | 142.20 g/mol | PubChem[4] |
| Appearance | Colorless to pale yellow liquid (presumed) | N/A |
| Odor Profile | Fruity, green, slightly fatty (inferred from isomers) | The Good Scents Company[5][6] |
Sensory Profile and Applications: Crafting Authenticity
While a definitive sensory panel evaluation for this compound is not widely published, its aroma profile can be inferred from structurally similar compounds. The presence of the double bond at the 2-position, combined with the iso-group at the 5-position, suggests a complex interplay of volatile notes.
Inferred Organoleptic Characteristics:
-
Fruity: Reminiscent of under-ripe pineapple, green apple, and a subtle hint of strawberry. The ester functional group is a well-established contributor to fruity aromas in nature.[1][2]
-
Green: A fresh, leafy character, likely influenced by the hexenoate backbone. This "green" note can provide a natural-smelling lift to fragrance compositions.
-
Fatty/Waxy: A subtle, creamy undertone that adds depth and complexity. This characteristic can be crucial for creating more realistic and full-bodied fruit flavors.
Applications in Flavor and Fragrance Formulations:
The unique profile of this compound makes it a versatile ingredient for:
-
Enhancing Fruit Flavors: In pineapple, strawberry, and other tropical fruit flavor formulations, it can introduce a more authentic, "unripe" nuance, balancing the sweetness of other esters.
-
Adding Complexity to Green Fragrances: In fine fragrances, it can be used to create novel green accords, moving beyond traditional leafy notes to incorporate a subtle fruitiness.
-
Building Blocks for Novel Aromas: Its chemical structure allows for further modification, serving as a precursor for the synthesis of other proprietary aroma chemicals.
Experimental Protocols
Protocol 1: Synthesis of this compound via Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a reliable method for the stereoselective synthesis of α,β-unsaturated esters, typically favoring the (E)-isomer.[7][8][9] This proposed protocol adapts the general HWE methodology for the synthesis of the target compound.
Reaction Scheme:
A schematic of the Horner-Wadsworth-Emmons reaction.
Materials:
-
Methyl (diethoxyphosphoryl)acetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Isovaleraldehyde
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO4)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Preparation of the Ylide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add methyl (diethoxyphosphoryl)acetate (1.0 equivalent) dropwise via the dropping funnel over 30 minutes.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases. The formation of the phosphonate ylide is indicated by a clear solution.
-
Reaction with Aldehyde: Cool the ylide solution back to 0 °C.
-
Add isovaleraldehyde (1.0 equivalent) dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield pure this compound.
Protocol 2: Analytical Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation and Parameters:
| Parameter | Specification |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (splitless mode) |
| Oven Program | Initial temperature 50 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-350 |
Sample Preparation:
-
Prepare a stock solution of this compound in ethanol at a concentration of 1000 ppm.
-
Create a series of dilutions for calibration curve generation (e.g., 1, 5, 10, 25, 50, 100 ppm).
-
For analysis of a flavor or fragrance matrix, dilute the sample in ethanol to an appropriate concentration to fall within the calibration range.
Workflow for GC-MS analysis of this compound.
Protocol 3: Sensory Evaluation
A trained sensory panel is essential for characterizing the nuanced aroma of a novel compound.
Panelist Selection and Training:
-
Select 10-15 panelists based on their ability to detect and describe basic aromas (fruity, green, floral, etc.).
-
Train panelists with a range of reference standards for fruity and green notes (e.g., ethyl butyrate for fruity, cis-3-hexenol for green).
Evaluation Procedure:
-
Sample Preparation: Prepare solutions of this compound in a neutral solvent (e.g., dipropylene glycol or ethanol) at various concentrations (e.g., 0.1%, 1%, and 5%).
-
Presentation: Dip fragrance blotters into each solution and present them to the panelists in a randomized and blind fashion.
-
Evaluation: Ask panelists to describe the aroma profile at different time points (top note, mid note, dry down) using a standardized scoresheet with descriptors for fruity, green, fatty, sweet, and any other perceived notes.
-
Data Analysis: Analyze the data to create an aroma profile chart, highlighting the most frequently cited descriptors and their perceived intensities.
Sensory evaluation workflow.
Natural Occurrence
While specific documentation of this compound in nature is limited, its structural motifs are common in the volatile profiles of many fruits. For instance, various methyl and hexenoate esters are key contributors to the characteristic aromas of strawberries and pineapples.[1][2][10][11][13][14][15] The presence of related compounds in these fruits suggests that this compound may exist as a minor, yet potentially impactful, component of their complex aromas, awaiting discovery through advanced analytical techniques.
Safety and Handling
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
H226: Flammable liquid and vapor.[4]
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Standard laboratory safety precautions should be observed, including the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated fume hood.
Conclusion
This compound is a promising aroma chemical for the creation of novel and authentic fruity-green flavor and fragrance profiles. Its unique combination of sensory characteristics provides a valuable tool for researchers and developers. The protocols outlined in this guide offer a robust framework for the synthesis, analysis, and sensory evaluation of this compound, enabling its effective application in the pursuit of innovative and appealing consumer products.
References
-
The Good Scents Company. (n.d.). methyl (E)-2-hexenoate. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 5-methyl-5-hexen-2-one. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Methyl 5-Hexenoate. Retrieved from [Link]
-
MDPI. (2021). Evaluation of Perceptual Interactions between Ester Aroma Components in Langjiu by GC-MS, GC-O, Sensory Analysis, and Vector Model. Foods. Retrieved from [Link]
-
MDPI. (2022). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Molecules. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Volatile Profile of Strawberry Fruits and Influence of Different Drying Methods on Their Aroma and Flavor: A Review. PubMed Central. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Aromatic Appeal: Methyl 2-hexenoate in Flavor & Fragrance Applications. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 2-hexenoate. PubChem. Retrieved from [Link]
-
The Good Scents Company. (n.d.). methyl 2-hexenoate. Retrieved from [Link]
-
ResearchGate. (n.d.). Sensory Evaluation Techniques. Retrieved from [Link]
-
International Scholars Journals. (2011). A comparison of aroma components of pineapple fruits ripened in different seasons. International Journal of the Physical Sciences. Retrieved from [Link]
-
Asian Network for Scientific Information. (2024). GC/MS Analysis of Chemical Compounds Soluble in n-Hexane and Petroleum Ether From Trigonella foenum-graecum Seeds. Asian Journal of Biological Sciences. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Inheritance of esters and other volatile compounds responsible for the fruity aroma in strawberry. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
MDPI. (2018). Validation of a Rapid GC-MS Procedure for Quantitative Distinction between 3-O-Methyl- and 4-O-Methyl-Hexoses and Its Application to a Complex Carbohydrate Sample. Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). MS Chromatograms of Enzymatic Reaction Mixtures and Methyl Hexanoate. Retrieved from [Link]
-
Odinity. (2013). Synthesis of 5-Methyl-5-Hexen-2-one using the Organic Syntheses Method. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Methyl (E)-2-cyano-5-methylhex-2-enoate. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). (E)-Ethyl 2-cyano-5-methylhex-2-enoate. Retrieved from [Link]
- Google Patents. (n.d.). Improved synthesis of optically pure (s) - 3-cyano-5-methyl-hexanoic acid alkyl ester, an intermediate of (s) -.
-
The Good Scents Company. (n.d.). methyl (E)-2-hexenoate. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 2-Hexenoic acid, 5-methyl-, methyl ester. Substance Details - SRS. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Synthesis of Small Libraries of Natural Products—Part III: Identification of New Esters from Pelargonium graveolens L'Her. (Geraniaceae) Essential Oil. PubMed Central. Retrieved from [Link]
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- 6. Unsaturated ester synthesis by condensation, C-C coupling or oxidation [organic-chemistry.org]
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- 15. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 5-methyl-2-hexenoate
Welcome to the technical support center for the synthesis of Methyl 5-methyl-2-hexenoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can adapt and overcome challenges in your synthetic work.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, a common α,β-unsaturated ester. The primary synthetic route discussed is the Horner-Wadsworth-Emmons (HWE) reaction, a reliable method for forming alkenes with high stereoselectivity.[1][2]
Issue 1: Low or No Product Yield
A common frustration in any synthesis is a lower-than-expected yield. In the context of an HWE reaction for this compound, several factors could be at play.
dot
Caption: Troubleshooting workflow for low product yield.
Detailed Solutions:
-
Ineffective Deprotonation of the Phosphonate Reagent: The formation of the phosphonate carbanion is the critical first step.[3] If the base is not strong enough to deprotonate the phosphonate ester (e.g., methyl diethylphosphonoacetate), the reaction will not proceed.
-
Poor Quality of Starting Materials: The aldehyde, isovaleraldehyde (3-methylbutanal), is susceptible to oxidation to the corresponding carboxylic acid or polymerization.[5]
-
Recommendation: Use freshly distilled isovaleraldehyde for the reaction. The purity of the phosphonate reagent should also be confirmed.
-
-
Suboptimal Reaction Conditions: The temperature and reaction time can significantly impact the yield.
Issue 2: Poor (E)-Stereoselectivity
The Horner-Wadsworth-Emmons reaction is generally known for its high (E)-stereoselectivity, especially with stabilized ylides.[3] However, various factors can lead to the formation of a mixture of (E) and (Z) isomers.
dot
Caption: Key factors influencing E/Z selectivity in the HWE reaction.
Detailed Solutions:
-
Choice of Base and Solvent: The cation of the base can influence the stereochemical outcome. Lithium and sodium bases generally favor the formation of the (E)-alkene.[4]
-
Recommendation: Use NaH or LiHMDS as the base in an aprotic solvent like THF.[4]
-
-
Reaction Temperature: Higher temperatures can promote the equilibration of intermediates, leading to the thermodynamically more stable (E)-isomer.[4]
-
Recommendation: If (Z)-isomer contamination is high, try running the reaction at a slightly elevated temperature (e.g., room temperature or gentle reflux) and monitor for product formation and isomer ratio.
-
-
Still-Gennari Modification for (Z)-Selectivity: If the (Z)-isomer is the desired product, the Still-Gennari modification of the HWE reaction can be employed. This involves using phosphonates with electron-withdrawing groups and specific reaction conditions (e.g., KHMDS and 18-crown-6 at low temperatures) to favor the (Z)-alkene.[1][7]
Issue 3: Difficulty in Product Purification
A significant advantage of the HWE reaction over the traditional Wittig reaction is the ease of byproduct removal. The phosphate byproduct in the HWE reaction is water-soluble, simplifying the purification process.[2][5]
dot
Caption: Standard purification workflow for an HWE reaction.
Detailed Solutions:
-
Incomplete Removal of Phosphate Byproduct: If the aqueous washes are not sufficient, the phosphate byproduct may contaminate the crude product.
-
Recommendation: Perform multiple extractions with an organic solvent and thorough washing of the combined organic layers with water and brine.[4]
-
-
Co-elution during Column Chromatography: The desired product, this compound, may co-elute with unreacted starting materials or other byproducts during column chromatography.
-
Recommendation: Optimize the solvent system for column chromatography by first analyzing the crude mixture with TLC using various solvent polarities. A common solvent system for esters is a mixture of hexanes and ethyl acetate.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound?
The most common and efficient method is the Horner-Wadsworth-Emmons (HWE) reaction. This involves the reaction of a stabilized phosphonate ylide, generated from a phosphonate ester like methyl diethylphosphonoacetate, with isovaleraldehyde (3-methylbutanal).[3] This method is favored for its high yield and excellent (E)-stereoselectivity.[2][3]
Q2: Why is the Horner-Wadsworth-Emmons reaction preferred over the Wittig reaction for this synthesis?
For the synthesis of α,β-unsaturated esters like this compound, the HWE reaction offers several advantages over the Wittig reaction:
-
Higher Nucleophilicity: Phosphonate carbanions are more nucleophilic and generally more reactive than the corresponding phosphorus ylides, allowing them to react efficiently with a wider range of aldehydes and ketones.[1]
-
Stereoselectivity: The HWE reaction with stabilized ylides (like the one used for this synthesis) strongly favors the formation of the thermodynamically more stable (E)-alkene.[1][3][8]
-
Easier Purification: The phosphate byproduct of the HWE reaction is water-soluble and easily removed by aqueous extraction, whereas the triphenylphosphine oxide byproduct of the Wittig reaction is often difficult to separate from the desired product.[2][5]
Q3: What are the expected spectral data for this compound?
-
¹H NMR: The proton NMR spectrum is a key tool for confirming the structure and stereochemistry. The coupling constant (J-value) between the two vinyl protons is characteristic of the alkene geometry. For the (E)-isomer, a larger coupling constant (typically around 15-18 Hz) is expected, while the (Z)-isomer would show a smaller coupling constant (around 10-12 Hz).
-
¹³C NMR: The carbon NMR will show distinct signals for the carbonyl carbon of the ester, the two sp² carbons of the double bond, the methoxy carbon, and the carbons of the isobutyl group.
-
GC-MS: Gas Chromatography-Mass Spectrometry can be used to determine the purity of the sample and confirm its molecular weight (142.20 g/mol ).[9] The mass spectrum will show a molecular ion peak and characteristic fragmentation patterns.
| Analytical Technique | Expected Key Features for (E)-Methyl 5-methyl-2-hexenoate |
| ¹H NMR | Vinyl protons with a coupling constant (J) of ~15-18 Hz. |
| ¹³C NMR | Signals for 8 distinct carbons, including ester carbonyl and two alkene carbons. |
| GC-MS | Molecular ion peak at m/z = 142. |
| IR Spectroscopy | Strong C=O stretch for the ester (~1720 cm⁻¹), C=C stretch (~1650 cm⁻¹). |
Q4: How can I confirm the E/Z isomer ratio of my product?
The most reliable method for determining the E/Z isomer ratio is ¹H NMR spectroscopy. The integration of the distinct signals for the vinyl protons of the (E) and (Z) isomers will give a quantitative measure of their relative amounts. Gas chromatography (GC) can also be used to separate the isomers, and the peak areas can be used to determine the ratio, provided a suitable column and conditions are used.
Experimental Protocols
General Protocol for the Horner-Wadsworth-Emmons Synthesis of (E)-Methyl 5-methyl-2-hexenoate
This protocol is a general starting point and may require optimization.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the THF to 0 °C in an ice bath. Add sodium hydride (NaH, 1.2 equivalents) portion-wise. Slowly add methyl diethylphosphonoacetate (1.1 equivalents) dropwise to the suspension. Stir the mixture at 0 °C for 30-60 minutes, during which the solution should become clear as the phosphonate carbanion forms.
-
Carbonyl Addition: Slowly add a solution of freshly distilled isovaleraldehyde (1.0 equivalent) in anhydrous THF to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC. This may take several hours.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).
-
Purification: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes).
References
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Z- and E-selective Horner-Wadsworth-Emmons (HWE) Reactions. Retrieved from [Link]
-
ACS Publications. (n.d.). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Z- and E-selective Horner–Wadsworth–Emmons reactions. Retrieved from [Link]
-
Arkat USA. (n.d.). (E)-Selective Horner–Wadsworth–Emmons reaction of aldehydes with bis-(2,2,2-trifluoroethyl)phosphonoacetic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the HWE reaction conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of 1. Retrieved from [Link]
-
NIH National Library of Medicine. (2022, October 21). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0031549). Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link]
-
Odinity. (2013, November 18). Synthesis of 5-Methyl-5-Hexen-2-one using the Organic Syntheses Method. Retrieved from [Link]
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
-
Reddit. (2022, December 16). Problems with wittig reaction. r/Chempros. Retrieved from [Link]
-
Reddit. (2025, May 12). Problems with wittig reaction. r/chemistry. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of Methyl 5-Hexenoate. Retrieved from [Link]
-
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Survey of Chemical Substances in Consumer Products, No. 105. (2010). 5 Screening of compounds. Retrieved from [Link]
-
YouTube. (2023, November 20). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate. Retrieved from [Link]
-
SpectraBase. (n.d.). 5-Methyl-2-hexanone - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). The Wittig Reaction. Retrieved from [Link]
-
YouTube. (2021, April 5). 19.7b Wittig Reaction | Organic Chemistry. Retrieved from [Link]
-
MD Topology. (n.d.). 5-Methyl-2-hexanone | C7H14O | NMR | X-Ray. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S1. The GC-MS chromatogram of tested fatty acid methyl esters, 1. Methyl hexanoate. Retrieved from [Link]
-
The Good Scents Company. (n.d.). methyl (E)-2-hexenoate, 13894-63-8. Retrieved from [Link]
-
ResearchGate. (n.d.). MS Chromatograms of Enzymatic Reaction Mixtures and Methyl Hexanoate.... Retrieved from [Link]
-
The Good Scents Company. (n.d.). methyl hexanoate, 106-70-7. Retrieved from [Link]
-
US EPA. (n.d.). 2-Hexenoic acid, 5-methyl-, methyl ester - Substance Details. SRS. Retrieved from [Link]
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Technical Support Center: Purification of Methyl 5-methyl-2-hexenoate by Column Chromatography
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the purification of Methyl 5-methyl-2-hexenoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the column chromatography process for this specific α,β-unsaturated ester. We will address common challenges and provide solutions grounded in chromatographic theory and practical experience.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Question 1: My target compound is co-eluting with an impurity. How can I improve the separation?
Answer:
Co-elution, where two or more compounds elute from the column at the same time, is a common and frustrating issue in chromatography.[1] It often manifests as asymmetrical peaks with shoulders or significant tailing in your analytical trace.[2] For a compound like this compound, which is relatively non-polar, co-eluting impurities are often structurally similar isomers or byproducts from the synthesis.
Here is a systematic approach to resolving co-elution:
-
Optimize the Mobile Phase: This is the most critical factor influencing separation (selectivity).[3]
-
Adjust Polarity: The goal is to find a solvent system that provides a target Rf value of approximately 0.2-0.4 for this compound on a silica gel TLC plate.[4][5] This range typically provides the best balance between resolution and elution time.[5] If your spots are too high on the TLC (high Rf), decrease the polarity of the eluent (e.g., increase the hexane-to-ethyl acetate ratio). If they are too low (low Rf), increase the polarity (increase the ethyl acetate proportion).[6] A more polar mobile phase competes more effectively with the polar stationary phase (silica gel), causing all compounds, including your target, to travel further up the plate.[7]
-
Change Solvent System: If adjusting the polarity of a hexane/ethyl acetate system is insufficient, switching one of the components can alter the selectivity. For instance, substituting ethyl acetate with diethyl ether or dichloromethane can change the specific interactions between your compounds and the stationary phase, potentially resolving the co-elution.[8]
-
-
Re-evaluate the Stationary Phase:
-
While standard silica gel is the default choice for this type of compound, its acidic nature can sometimes cause issues.[9][10] If you suspect compound degradation is leading to what appears to be co-elution, consider using deactivated silica gel (e.g., by pre-treating with a solvent system containing 1-3% triethylamine) or an alternative stationary phase like alumina.[3][11]
-
For very difficult separations, changing the fundamental chemistry of the stationary phase (e.g., to an amino- or cyano-bonded silica) can dramatically alter the elution order and improve separation.[12][13]
-
-
Optimize Column Parameters:
-
Column Dimensions: For difficult separations, using a longer, narrower column increases the number of theoretical plates and can improve resolution. A common rule of thumb is to use a silica-to-crude product weight ratio of at least 30:1 for easy separations and up to 100:1 for more challenging ones.[14]
-
Flow Rate: An excessively fast flow rate reduces the time for equilibrium between the mobile and stationary phases, leading to band broadening and poor separation.[15] Conversely, a flow rate that is too slow can also lead to band broadening due to diffusion.[15] Finding the optimal flow rate, often determined empirically, is key.
-
Question 2: I'm having trouble visualizing my compound on the TLC plate. What are the best methods for this compound?
Answer:
Effective visualization is crucial for determining the correct solvent system and for identifying which column fractions contain your product. This compound has two key structural features that dictate the best visualization methods: the α,β-unsaturated system and the ester functional group.
| Visualization Method | Principle & Suitability for this compound | Procedure | Advantages/Disadvantages |
| UV Light (254 nm) | The conjugated π-system of the α,β-unsaturated ester absorbs UV light.[16] | Place the TLC plate under a short-wave UV lamp. The compound will appear as a dark spot on a fluorescent green background.[17] | Advantage: Non-destructive, fast, and easy.[17] Disadvantage: Only works for UV-active compounds; not all impurities may be visible. |
| Iodine (I₂) Vapor | Iodine has a high affinity for unsaturated compounds, forming a colored complex.[18][19] | Place the TLC plate in a sealed chamber containing a few iodine crystals. The spots will appear as yellow-brown stains.[17] | Advantage: Good for unsaturated and aromatic compounds. Disadvantage: Semi-destructive; the spots will fade over time, so they must be circled immediately.[17][18] |
| Potassium Permanganate (KMnO₄) Stain | The permanganate ion (MnO₄⁻) is a strong oxidizing agent that reacts with the carbon-carbon double bond. | Dip the plate in a dilute solution of KMnO₄ and gently heat. The compound will appear as a yellow or brown spot on a purple background.[18] | Advantage: Highly sensitive for compounds with oxidizable functional groups like alkenes.[18] Disadvantage: Destructive; the plate cannot be reused or stained with another reagent. |
| p-Anisaldehyde Stain | A general-purpose stain that reacts with many functional groups, but is particularly sensitive to nucleophiles.[18] | Dip the plate in the stain solution and heat. Different functional groups often produce different colors. | Advantage: Can be very effective for a wide range of compounds. Disadvantage: Destructive. May not be as sensitive to simple esters and alkenes compared to other functional groups.[16] |
Recommendation: Start with UV light as your primary, non-destructive method. Follow up with either iodine or a potassium permanganate stain to confirm the presence of spots and visualize any UV-inactive impurities.
Question 3: The bands on my column are running unevenly (channeling/cracking). What causes this and how can I prevent it?
Answer:
Uneven solvent flow, known as channeling, leads to poor separation because different parts of the sample band travel down the column at different rates. This is almost always due to improper column packing.
Causes and Prevention:
-
Air Bubbles/Voids: Trapped air in the stationary phase is a primary cause.
-
Prevention: Pack the column using a slurry method, where the silica gel is mixed with the initial eluent before being poured into the column.[20][21] Gently tap the side of the column as the silica settles to dislodge any air bubbles.[21] Ensure the solvent level never drops below the top of the silica bed, as this will cause cracks to form.[22]
-
-
Poorly Packed Silica: A non-uniform density of silica gel will create channels of lower resistance where the solvent flows faster.
-
Prevention: After pouring the slurry, apply gentle air pressure to the top of the column to firmly pack the bed.[4] The top surface of the silica should be perfectly flat and level.[22] Adding a thin layer of sand on top of the silica before adding the eluent helps prevent the surface from being disturbed.[14]
-
-
Thermal Stress: Loading a highly concentrated sample, especially if it's dissolved in a strong solvent, can generate heat upon adsorption to the silica, which can cause cracks.
Below is a diagram illustrating a properly packed chromatography column.
Sources
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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Technical Support Center: Removing Impurities from Methyl 5-methyl-2-hexenoate Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis and purification of Methyl 5-methyl-2-hexenoate. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this α,β-unsaturated ester. We provide in-depth, field-proven troubleshooting guides and answers to frequently asked questions, grounding our advice in established chemical principles.
Introduction
This compound is a valuable organic intermediate. Its synthesis, most commonly achieved via olefination reactions such as the Wittig or Horner-Wadsworth-Emmons (HWE) reaction, is a cornerstone of modern organic chemistry.[1][2] These reactions couple an aldehyde (isovaleraldehyde) with a phosphorus-stabilized carbanion to form the desired alkene. While powerful, these methods invariably introduce specific impurities that can complicate downstream applications. This guide offers a systematic approach to identifying and removing these contaminants.
Frequently Asked Questions (FAQs)
Q1: My final product after workup is a white, waxy semi-solid, but I expected a liquid. What is the likely contaminant? A: This is a classic sign of contamination with triphenylphosphine oxide (TPPO), the primary byproduct of the Wittig reaction.[3] TPPO is a high-melting-point solid with solubility properties that can cause it to co-precipitate or remain dissolved in your product, resulting in a waxy or solid mixture. Refer to Troubleshooting Guide 1 for detailed removal protocols.
Q2: The ¹H NMR spectrum of my product shows two distinct sets of signals in the vinyl region (around 5.8 and 6.9 ppm), each with its own coupling constant. What does this indicate? A: This strongly suggests the presence of both (E) and (Z) isomers of your product. Olefination reactions, particularly the standard Wittig reaction, can produce mixtures of geometric isomers.[2] The Horner-Wadsworth-Emmons reaction typically offers higher (E)-selectivity.[2] See Troubleshooting Guide 3 for separation strategies.
Q3: My purified product has a persistent sharp, slightly fruity odor, different from the expected ester scent. What could this be? A: This is likely due to residual, unreacted isovaleraldehyde (3-methylbutanal). Aldehydes are often potent odorants and can be carried through a standard workup. A specific chemical wash is usually required for their complete removal. See Troubleshooting Guide 2.
Q4: I'm struggling to separate my product from a byproduct with very similar polarity. What is the best approach? A: When simple extraction or precipitation fails, the two most powerful techniques are fractional vacuum distillation and flash column chromatography. Distillation separates components based on differences in boiling points, which is effective for isomers or starting materials.[4][5][6][7] Flash chromatography separates based on polarity and can be optimized by adjusting the stationary phase (e.g., silica, alumina) and the mobile phase.[8][9]
Impurity Identification and Characterization
A crucial first step in any purification is identifying the impurity. The table below summarizes the most common contaminants, their origins, and key analytical signatures.
| Impurity | Typical Source | Key Analytical Signatures (¹H NMR) | Physical Properties |
| Triphenylphosphine Oxide (TPPO) | Wittig Reaction | Complex multiplet, ~7.4-7.8 ppm | White crystalline solid, M.P. 154-158 °C |
| (Z)-Isomer | Wittig or HWE Reaction | Distinct vinyl proton signals with smaller J-coupling (~11-12 Hz) compared to the (E)-isomer (~15-16 Hz) | Liquid, boiling point very close to the (E)-isomer |
| Isovaleraldehyde | Starting Material | Aldehyde proton signal ~9.6-9.8 ppm (triplet) | Colorless liquid, B.P. 92 °C |
| Phosphonate Byproduct | HWE Reaction | Signals in the alkyl region with P-H coupling | Typically water-soluble and removed during aqueous workup |
Detailed Troubleshooting Guides
Guide 1: Removing Triphenylphosphine Oxide (TPPO) from Wittig Reactions
TPPO is the most common and persistent impurity from a Wittig synthesis. Its removal is critical and can be achieved by exploiting its unique solubility properties.
Method A: Selective Precipitation/Crystallization
Causality: TPPO exhibits low solubility in highly non-polar solvents like hexanes and pentane, while the target ester, this compound, remains soluble.[10][11][12] This difference allows for the selective precipitation of TPPO.
Experimental Protocol:
-
Concentrate: Remove the reaction solvent under reduced pressure to obtain a crude oil or solid residue.
-
Dissolve: Add a minimal amount of a moderately polar solvent in which both the product and TPPO are soluble (e.g., diethyl ether or a small amount of dichloromethane).
-
Precipitate: While stirring vigorously, slowly add a cold, non-polar solvent (e.g., hexanes or pentane, ~10-20 volumes). TPPO will begin to precipitate as a white solid.
-
Crystallize: Cool the mixture in an ice bath or refrigerator for at least 30-60 minutes to maximize precipitation.
-
Filter: Collect the precipitated TPPO by vacuum filtration, washing the solid with a small amount of the cold non-polar solvent.
-
Isolate: The filtrate contains your purified product. Concentrate the filtrate under reduced pressure to yield the final ester. For very high purity, this process may need to be repeated.[11]
Method B: Complexation with a Metal Salt
Causality: As a Lewis base, the phosphine oxide oxygen can coordinate with Lewis acidic metal salts, such as zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂), to form an insoluble complex that can be filtered off.[12][13]
Experimental Protocol (using ZnCl₂):
-
Dissolve: Dissolve the crude reaction mixture in a polar solvent like ethanol or THF.
-
Add Complexing Agent: Add a solution of ZnCl₂ (typically 1.1 to 2 equivalents relative to TPPO) in the same solvent.
-
Precipitate: Stir the mixture at room temperature. A white precipitate of the ZnCl₂(TPPO)₂ adduct should form.[12] Scraping the inside of the flask can help induce precipitation.
-
Filter: Remove the precipitate by vacuum filtration.
-
Isolate: Concentrate the filtrate. The resulting residue can be partitioned between a non-polar organic solvent (like hexanes or ether) and water to remove any excess inorganic salts. Dry the organic layer and concentrate to afford the product.
Guide 2: Removing Unreacted Aldehyde (Isovaleraldehyde)
Residual aldehyde can be problematic. A chemical wash with an aqueous bisulfite solution is a highly effective method for its removal.
Causality: Aldehydes react with sodium bisulfite to form water-soluble bisulfite adducts, which can then be easily separated from the water-insoluble ester product during an aqueous workup.[14] This method is patented for the removal of carbonyl impurities from α,β-unsaturated esters.[14]
Experimental Protocol:
-
Dissolve: Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash: Transfer the solution to a separatory funnel and wash it one to three times with a saturated aqueous solution of sodium bisulfite (NaHSO₃). Shake the funnel for 1-2 minutes during each wash.
-
Separate: Separate the aqueous layer.
-
Neutralize: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any acidic residues, followed by a wash with brine.
-
Isolate: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the aldehyde-free product.
Guide 3: Separating (E)/(Z) Isomers
The separation of geometric isomers is challenging due to their similar physical properties. High-efficiency fractional distillation or careful column chromatography are the most effective methods.
Causality: Although the boiling points of (E) and (Z) isomers are often very close, a small difference usually exists. Fractional distillation under vacuum (to lower the boiling point and prevent decomposition) can enrich one isomer over the other by exploiting this difference over multiple theoretical plates.[4][5][6][7][15]
Experimental Protocol (Fractional Vacuum Distillation):
-
Setup: Assemble a fractional distillation apparatus equipped with a Vigreux or other fractionating column, a vacuum-jacketed distillation head, and a vacuum source with a pressure gauge.
-
Charge: Place the isomeric mixture into the distillation flask with a stir bar or boiling chips.
-
Evacuate: Slowly and carefully reduce the pressure to the desired level (typically <1 mmHg for esters of this molecular weight).
-
Heat: Gently heat the flask in an oil bath.
-
Fractionate: Slowly increase the temperature to initiate distillation. Collect fractions at a slow, steady rate (e.g., 1 drop per second). The lower-boiling point isomer will typically distill first.
-
Analyze: Monitor the purity of each fraction using GC-MS or NMR to determine the efficiency of the separation.
Purification Workflow Visualization
The following diagram outlines a decision-making process for purifying the crude product from a Wittig synthesis of this compound.
Caption: Decision tree for purification of this compound.
References
-
SPEC Engineers. (n.d.). Fractional Distillation of Methyl Esters (FAME). Retrieved from [Link]
-
FENIX Process Technologies Pvt. Ltd. (n.d.). Methyl Ester Fractionation. Retrieved from [Link]
-
ACS Omega. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Publications. Retrieved from [Link]
-
ACS Omega. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. Retrieved from [Link]
-
Technoilogy. (2025). Methylester Distillation: Enhancing Biodiesel Purity and Efficiency. Retrieved from [Link]
-
Shenvi Lab. (n.d.). Work up tips: Reactions with Triphenylphosphine oxide. Retrieved from [Link]
- Google Patents. (n.d.). US5292973A - Phosphine oxide removal from compounds formed by a Wittig reaction.
- Google Patents. (n.d.). EP0686622B1 - Removal of carbonyl impurities from alpha, beta-unsaturated carboxylic acid esters.
-
MACBETH project. (n.d.). Fractionation of fatty acid alkyl ester mixtures and opportunities for large-scale separation. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Precise laboratory fractional distillation of fatty acid esters. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
ResearchGate. (2025). One‐Pot Wittig Reactions in Aqueous Media: A Rapid and Environmentally Benign Synthesis of α,β‐Unsaturated Carboxylic Esters and Nitriles. Retrieved from [Link]
-
Biotage. (2023). Non-aqueous (or nearly so) reversed-phase flash column chromatography – a nice alternative for purifying lipophilic compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
-
King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]
-
Hawach Scientific. (2025). Surface Modification/Bonding Phase of FLASH Purification Column Stationary Phase. Retrieved from [Link]
-
University of Pittsburgh. (n.d.). The Wittig Reaction. Retrieved from [Link]
-
YouTube. (2019). carbonyl alkylations with the Wittig reaction. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Manufacturers of process equipments of vegetable oil industry,plants,machineries for oil refineries,India [specengineers.com]
- 5. One moment, please... [fenix.in]
- 6. technoilogy.it [technoilogy.it]
- 7. Precise laboratory fractional distillation of fatty acid esters | Semantic Scholar [semanticscholar.org]
- 8. orgsyn.org [orgsyn.org]
- 9. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. shenvilab.org [shenvilab.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 14. EP0686622B1 - Removal of carbonyl impurities from alpha, beta-unsaturated carboxylic acid esters - Google Patents [patents.google.com]
- 15. macbeth-project.eu [macbeth-project.eu]
Technical Support Center: Stereoselective Synthesis of Unsaturated Esters
Welcome to the Technical Support Center for the stereoselective synthesis of α,β-unsaturated esters. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in controlling the geometry of carbon-carbon double bonds in these valuable synthetic intermediates. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may face during your experiments. Our focus is on providing not just solutions, but also the underlying mechanistic principles to empower your synthetic decision-making.
I. Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone for the synthesis of α,β-unsaturated esters, prized for its general reliability and the water-solubility of its phosphate byproduct, which simplifies purification.[1][2] However, achieving high stereoselectivity can be a significant challenge.
Frequently Asked Questions (HWE)
Q1: What are the primary advantages of the HWE reaction over the classical Wittig reaction for synthesizing α,β-unsaturated esters?
A1: The HWE reaction offers several key advantages. The phosphonate carbanions used are more nucleophilic and typically less basic than their phosphonium ylide counterparts in the Wittig reaction.[1] This heightened reactivity allows for successful reactions with a broader range of aldehydes and even sterically hindered ketones.[1] A major practical benefit is that the dialkylphosphate byproduct is water-soluble, enabling straightforward removal through an aqueous workup, in stark contrast to the often-problematic separation of triphenylphosphine oxide in Wittig reactions.[1]
Q2: My HWE reaction is giving a poor E/Z ratio. What are the key factors that control stereoselectivity?
A2: The stereochemical outcome of the HWE reaction is influenced by a multitude of factors.[3] These include the structure of the phosphonate reagent and the aldehyde, the choice of base and its corresponding cation, the solvent, and the reaction temperature.[3][4] Generally, traditional HWE reactions using trialkyl phosphonoacetates favor the formation of the E-isomer due to thermodynamic control.[5][6] To achieve high Z-selectivity, specific modifications like the Still-Gennari olefination are necessary.[5][7]
Q3: How can I reliably synthesize Z-α,β-unsaturated esters using an HWE-type reaction?
A3: For high Z-selectivity, the Still-Gennari modification of the HWE reaction is the method of choice.[5][7] This protocol utilizes phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetates.[5][8][9] The reaction is typically run under kinetic control at low temperatures (e.g., -78 °C) with a strong base system like potassium bis(trimethylsilyl)amide (KHMDS) in the presence of a crown ether like 18-crown-6.[5][10] The electron-withdrawing groups on the phosphonate favor the kinetic formation of the Z-alkene.[5]
Troubleshooting Guide: Horner-Wadsworth-Emmons Reaction
| Problem | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low or No Product Yield | 1. Inefficient Deprotonation: The base may not be strong enough to deprotonate the phosphonate ester. 2. Steric Hindrance: Highly hindered aldehydes or ketones can be poor substrates. 3. Poor Quality Reagents: Degradation of the phosphonate, aldehyde, or base. | 1. Base Selection: Use a stronger base like NaH, LiHMDS, or KHMDS. For sensitive substrates, milder conditions like LiCl/DBU or MgBr₂·OEt₂/Et₃N can be effective.[4][11] 2. Reaction Conditions: Increase the reaction temperature or prolong the reaction time. For very hindered substrates, the HWE may not be the optimal choice. 3. Reagent Quality: Ensure the phosphonate is pure. Use freshly distilled aldehydes and anhydrous solvents. |
| Poor E-Selectivity | 1. Reaction Conditions: Sub-optimal base, cation, or temperature can erode selectivity. 2. Phosphonate Structure: The structure of the phosphonate itself can influence the E/Z ratio. | 1. Masamune-Roush Conditions: For base-sensitive substrates, using LiCl with a tertiary amine base (e.g., DBU or DIPEA) in acetonitrile often provides high E-selectivity.[4][11] 2. Cation Effect: The nature of the cation can be critical. Lithium and magnesium cations are often effective in promoting E-selectivity.[4][11] 3. Temperature: Running the reaction at a slightly elevated temperature can sometimes favor the thermodynamically more stable E-isomer.[4] |
| Poor Z-Selectivity (Still-Gennari) | 1. Incorrect Base System: The combination of base and additives is crucial. 2. Temperature Control: Allowing the reaction to warm prematurely can lead to equilibration and loss of kinetic control. 3. Phosphonate Reagent: Standard trialkyl phosphonates will not provide Z-selectivity. | 1. Optimized Still-Gennari Conditions: Use bis(2,2,2-trifluoroethyl) or di(1,1,1,3,3,3-hexafluoroisopropyl) phosphonoacetates with KHMDS and 18-crown-6 in THF at -78°C.[5][12] Surprisingly, for some substrates, t-BuOK can provide better selectivity than the KHMDS/18-crown-6 system.[10] 2. Strict Temperature Maintenance: Maintain the reaction at -78°C throughout the addition and stirring period. 3. Reagent Choice: Ensure you are using the correct electron-deficient phosphonate reagent required for Z-olefination.[5][8] |
| Difficult Workup/Purification | 1. Emulsion Formation: Presence of salts and polar byproducts. 2. Co-elution of Product and Starting Material: Similar polarities can make chromatographic separation difficult. | 1. Aqueous Wash: The dialkylphosphate byproduct is typically water-soluble.[1] Thorough washing with water or brine should remove it. If emulsions persist, filtering through a pad of celite can be helpful. 2. Reaction Monitoring: Ensure the reaction goes to completion using TLC or LC-MS to avoid purification issues with unreacted starting materials. |
II. Wittig Reaction
The Wittig reaction is a classic and powerful method for alkene synthesis. However, controlling its stereoselectivity, especially for the synthesis of unsaturated esters, requires a nuanced understanding of the ylide stability.
Frequently Asked Questions (Wittig)
Q1: How does the stability of the phosphonium ylide affect the stereochemical outcome of the Wittig reaction?
A1: The stereoselectivity of the Wittig reaction is highly dependent on the nature of the substituent on the ylide carbon.[7][13][14]
-
Stabilized Ylides: Ylides bearing an electron-withdrawing group, such as an ester (e.g., Ph₃P=CHCO₂Et), are "stabilized." These ylides are less reactive and their reactions are typically reversible, leading to the thermodynamically favored E-alkene with high selectivity.[7][14][15]
-
Unstabilized Ylides: Ylides with simple alkyl groups (e.g., Ph₃P=CHCH₃) are "unstabilized." Their reactions are generally irreversible and proceed under kinetic control, favoring the formation of the Z-alkene.[7][13][16]
-
Semistabilized Ylides: Ylides with aryl or vinyl substituents fall into this category, and often give mixtures of E and Z isomers.[7]
Q2: I need to synthesize a Z-α,β-unsaturated ester via a Wittig-type reaction. How can this be achieved?
A2: Directly achieving high Z-selectivity for α,β-unsaturated esters with a standard Wittig reaction is difficult because the required ylide is stabilized, which strongly favors the E-product.[7][14] The premier method for accessing Z-α,β-unsaturated esters is the Still-Gennari modification of the Horner-Wadsworth-Emmons reaction, as discussed in the previous section.[7]
Troubleshooting Guide: Wittig Reaction for Unsaturated Esters
| Problem | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low Yield of E-Unsaturated Ester | 1. Ylide Decomposition: Stabilized ylides are less reactive and can decompose upon prolonged heating. 2. Steric Hindrance: Highly hindered ketones are poor substrates for stabilized ylides.[7] 3. Base Incompatibility: Using an overly strong base can lead to side reactions. | 1. Reaction Conditions: Use a non-polar, aprotic solvent. Avoid excessively high temperatures. 2. Alternative Method: For hindered ketones, the HWE reaction is often a better choice.[7] 3. Base Selection: Use a milder base such as sodium methoxide or potassium carbonate for generating stabilized ylides. |
| Formation of Z-Isomer with a Stabilized Ylide | 1. Salt Effects: The presence of lithium salts can disrupt the thermodynamic equilibration that leads to the E-product.[7] | 1. Use Salt-Free Ylides: Prepare the ylide using a sodium- or potassium-based base (e.g., NaH, NaHMDS, KHMDS) to avoid lithium salts. If n-BuLi must be used, try to precipitate LiBr before adding the aldehyde. |
| Difficult Purification from Triphenylphosphine Oxide (TPPO) | 1. High Polarity and Crystallinity of TPPO: TPPO can be difficult to separate from products of similar polarity via column chromatography. | 1. Crystallization: If the product is a solid, recrystallization may effectively remove TPPO. 2. Precipitation of TPPO: After the reaction, cooling the reaction mixture in a non-polar solvent like hexane or ether can sometimes cause TPPO to precipitate. 3. Alternative Reagents: Consider using the HWE reaction to avoid the formation of TPPO altogether.[1] |
Visualizing Olefination Reaction Pathways
A simplified decision-making workflow for choosing an appropriate olefination strategy based on desired stereochemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wittig-Horner Reaction [organic-chemistry.org]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. Still-Gennari Olefination [ch.ic.ac.uk]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview [jove.com]
- 14. Wittig Reaction [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. youtube.com [youtube.com]
Technical Support Center: Optimizing the Esterification of 5-Methyl-2-Hexenoic Acid
Introduction
Welcome to the technical support center for the esterification of 5-methyl-2-hexenoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this specific chemical transformation. The esterification of 5-methyl-2-hexenoic acid, an α,β-unsaturated carboxylic acid, is a crucial reaction in the synthesis of various fine chemicals, including fragrances and pharmaceutical intermediates.[1] Achieving a high yield is paramount for the efficiency and economic viability of these synthetic processes.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. It aims to address common challenges and provide scientifically grounded solutions to improve your experimental outcomes.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the esterification process.
Q1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?
Answer:
Low or no conversion in a Fischer esterification reaction is a common issue that can typically be traced back to the catalyst, the presence of water, or suboptimal reaction conditions.
Potential Causes & Solutions:
-
Inactive or Insufficient Catalyst: The acid catalyst is crucial for activating the carboxylic acid's carbonyl group towards nucleophilic attack by the alcohol.[2][3][4]
-
Solution: Ensure you are using a strong acid catalyst like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[3][5] Use a fresh supply of the catalyst, as old reagents can absorb atmospheric moisture and lose activity. Increase the catalyst loading if necessary, typically 1-5 mol% is a good starting point.[6]
-
-
Presence of Water: Fischer esterification is an equilibrium-limited reaction.[3][5][7] The presence of water, either in the starting materials or as a byproduct, will shift the equilibrium back towards the reactants, inhibiting product formation according to Le Chatelier's principle.[3][8]
-
Solution: Use anhydrous solvents and reagents. More importantly, actively remove the water produced during the reaction. This can be achieved by using a Dean-Stark apparatus with an azeotrope-forming solvent like toluene or by adding a drying agent such as activated molecular sieves to the reaction mixture.[3][5][9][10]
-
-
Insufficient Heat: The reaction has an activation energy barrier that needs to be overcome.[11]
Q2: The reaction starts but seems to stall, leaving a significant amount of unreacted carboxylic acid. What's happening?
Answer:
A stalling reaction is a clear sign that the system has reached equilibrium under the current conditions, or that a limiting factor is preventing it from proceeding to completion.
Potential Causes & Solutions:
-
Equilibrium Has Been Reached: As the reaction produces water, the reverse reaction (ester hydrolysis) begins to occur at a rate that matches the forward reaction, leading to no net change in the concentration of reactants and products.[10]
-
Solution 1 - Use Excess Reagent: Employ a large excess of one of the reactants, usually the alcohol, as it is often less expensive and can also serve as the solvent.[3][5][11][12] Using the alcohol in large excess (5-10 equivalents or more) can significantly shift the equilibrium towards the ester product.[3][10]
-
Solution 2 - Efficient Water Removal: If you are already removing water, your method may not be efficient enough. Ensure your Dean-Stark trap is set up correctly and that the azeotrope is forming and collecting properly.[8][13][14] If using molecular sieves, ensure they are properly activated and used in sufficient quantity.
-
-
Steric Hindrance: While 5-methyl-2-hexenoic acid is not exceptionally bulky, the alcohol being used might be. Secondary alcohols react more slowly than primary alcohols, and tertiary alcohols are generally unsuitable for Fischer esterification due to their propensity for elimination under strong acid conditions.[5][15][16]
Q3: I am observing the formation of significant side products. What are they and how can I prevent them?
Answer:
The presence of an α,β-unsaturated system in 5-methyl-2-hexenoic acid introduces the possibility of side reactions that are not present in the esterification of saturated carboxylic acids.
Potential Causes & Solutions:
-
Polymerization: The double bond in the molecule can be susceptible to acid-catalyzed polymerization, especially at high temperatures. This can lead to the formation of oligomeric or polymeric tars, reducing the yield of the desired ester.
-
Michael Addition: If the alcohol used can also act as a nucleophile in a Michael addition reaction, it could potentially add across the double bond. This is generally less common under standard Fischer esterification conditions but can be a concern.
-
Solution: Stick to optimized reaction conditions. Overly harsh conditions (very high temperatures or excessive catalyst) can promote side reactions. Monitoring the reaction by techniques like TLC or GC-MS can help identify the formation of side products early.
-
Q4: I have achieved a good conversion, but I'm having difficulty isolating a pure product. What are the best practices for workup and purification?
Answer:
Proper workup and purification are critical for isolating the final ester in high purity. The key is to effectively remove the unreacted carboxylic acid, the alcohol, and the acid catalyst.
Typical Workup & Purification Steps:
-
Neutralization: After cooling the reaction mixture, dilute it with an organic solvent (e.g., ethyl acetate, diethyl ether). Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst and remove any unreacted 5-methyl-2-hexenoic acid by converting it to its water-soluble sodium salt.
-
Removal of Excess Alcohol: If a water-miscible alcohol (like ethanol or methanol) was used in excess, it will be partially removed during the aqueous washes. Washing the organic layer with water, followed by a saturated sodium chloride solution (brine), will help to remove the remaining alcohol and decrease the solubility of the ester in the aqueous phase.[10]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Purification: The crude ester can be purified by distillation or column chromatography. Given that esters of 5-methyl-2-hexenoic acid are often volatile liquids, distillation is frequently an effective method.[1]
Frequently Asked Questions (FAQs)
FAQ 1: What is the best catalyst for this esterification? Homogeneous or heterogeneous?
Answer:
The choice between a homogeneous and a heterogeneous catalyst depends on the scale of the reaction and the desired workup procedure.
-
Homogeneous Catalysts (e.g., H₂SO₄, p-TsOH): These are highly effective and widely used.[3] They are soluble in the reaction medium, leading to excellent reaction rates. However, they must be neutralized and removed during the aqueous workup, which can sometimes be cumbersome.
-
Heterogeneous Catalysts (e.g., Amberlyst-15): These are solid acid catalysts, typically ion-exchange resins.[17][19] Their main advantage is the ease of separation; they can simply be filtered off from the reaction mixture, simplifying the workup.[17] They are also reusable.[20] For 5-methyl-2-hexenoic acid, a catalyst like Amberlyst-15 can be a good choice to minimize harsh acidic conditions that might promote side reactions.[18]
The "best" catalyst is often context-dependent, but for ease of purification and potential for reuse, Amberlyst-15 is an excellent option to consider.[17][20]
FAQ 2: What are the optimal reaction conditions (temperature, time)?
Answer:
Optimal conditions are a balance between reaction rate and selectivity.
-
Temperature: The reaction is typically conducted at the reflux temperature of the alcohol or an azeotropic solvent like toluene.[6][11] For example, when using ethanol, refluxing at approximately 78°C is common. If using toluene with a Dean-Stark trap, the temperature will be around 110°C.
-
Time: Reaction times can vary widely, from a few hours to over 24 hours, depending on the specific substrates, catalyst, and temperature.[6][11] It is crucial to monitor the reaction's progress.
Recommendation: Start by refluxing for 4-6 hours and monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Continue heating until no further consumption of the starting material is observed.
FAQ 3: How does a Dean-Stark trap work and why is it so effective?
Answer:
A Dean-Stark trap is a piece of laboratory glassware used to continuously remove water from a reaction mixture.[13] It is particularly effective for driving equilibrium-limited reactions like Fischer esterification to completion.[5][9]
Mechanism:
-
An inert solvent that forms a low-boiling azeotrope with water (e.g., toluene) is used.
-
The reaction mixture is heated to reflux. The vapor, containing both the solvent and the water byproduct, travels up into the condenser.
-
The vapor condenses and drips into the graduated collection tube of the Dean-Stark trap.
-
Because water is immiscible with and denser than toluene, it sinks to the bottom of the trap.
-
The lighter solvent fills the rest of the trap. Once the trap is full, the solvent overflows from a side arm and returns to the reaction flask, while the collected water remains trapped.[13][14]
This continuous removal of a product (water) relentlessly shifts the reaction equilibrium to the right, enabling near-quantitative conversion of the carboxylic acid to the ester.[8]
FAQ 4: What analytical techniques are best for monitoring the reaction and characterizing the product?
Answer:
Effective monitoring and characterization are key to a successful synthesis.
-
Reaction Monitoring:
-
Thin Layer Chromatography (TLC): A quick and easy way to qualitatively track the disappearance of the carboxylic acid (which is typically more polar) and the appearance of the less polar ester product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the conversion rate and can help identify any side products being formed.
-
-
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for structural elucidation, confirming that the desired ester has been formed and is pure.
-
Infrared (IR) Spectroscopy: Useful for identifying functional groups. You should see the disappearance of the broad O-H stretch from the carboxylic acid and the appearance of a characteristic C=O stretch for the ester at around 1735 cm⁻¹.
-
High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the final product.[21]
-
Data & Protocols
Table 1: Comparison of Catalysts for Esterification
| Catalyst | Type | Typical Loading | Advantages | Disadvantages |
| H₂SO₄ | Homogeneous | 1-2 mol% | High activity, low cost | Corrosive, difficult to remove |
| p-TsOH | Homogeneous | 2-5 mol% | Solid (easier to handle), high activity | Must be neutralized and removed |
| Amberlyst-15 | Heterogeneous | 10-20 wt% | Easily removed by filtration, reusable, milder | Lower activity than H₂SO₄, higher cost |
Experimental Protocol: Synthesis of Ethyl 5-methyl-2-hexenoate
This protocol describes a standard Fischer esterification using a Dean-Stark apparatus.
Materials:
-
5-methyl-2-hexenoic acid (1.0 eq)
-
Ethanol (3.0 eq)
-
Toluene (as solvent)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 eq)
-
Saturated NaHCO₃ solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap fitted with a reflux condenser, add 5-methyl-2-hexenoic acid, ethanol, toluene, and p-TsOH·H₂O.
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing until no more water is collected in the trap (typically 4-8 hours). Monitor the reaction progress by TLC.
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by vacuum distillation to yield pure ethyl 5-methyl-2-hexenoate.
Visualizations
Fischer Esterification Workflow
Caption: Decision tree for diagnosing the cause of low reaction yield.
References
-
ResearchGate. (n.d.). Acid-catalyzed esterification mechanism. Retrieved from [Link]
- Bhandare, R. B. (n.d.). Ion Exchangers as Catalyst in Esterification Reaction: A Review.
- Gao, C., et al. (n.d.).
-
Chula Digital Collections. (n.d.). Esterification of dicarboxylic acids over amberlyst ion-exchange resins. Retrieved from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Clark, J. (n.d.). mechanism for the esterification reaction. Chemguide. Retrieved from [Link]
-
Organic Chemistry. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
-
International Journal of Engineering. (n.d.). Esterification Reaction Kinetics Using Ion Exchange Resin Catalyst by Pseudo-Homogenous and Eley-Ridel Models. Retrieved from [Link]
- Landis, C. (2006). Types of Organic Reactions- Esterification Using a Dean-Stark Trap. University of Wisconsin-Madison.
- Phalak, C. A. (n.d.). REACTION ENGINEERING STUDIES IN ION EXCHANGE RESIN CATALYZED ESTERIFICATION REACTIONS.
-
Patsnap. (2025, April 1). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetic Study of Catalytic Esterification of Butyric Acid and Ethanol over Amberlyst 15. Retrieved from [Link]
-
Grokipedia. (n.d.). Dean–Stark apparatus. Retrieved from [Link]
- BenchChem. (n.d.).
-
National Institutes of Health. (n.d.). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. Retrieved from [Link]
-
Wikipedia. (n.d.). Dean–Stark apparatus. Retrieved from [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
ACS Publications. (2020, April 30). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. The Journal of Organic Chemistry. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Hexenoic acid, 5-methyl-, methyl ester on Newcrom R1 HPLC column. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
Science Info. (2023, September 5). Fischer Esterification Reaction: Mechanism, Limitations. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Chemistry Online. (2022, October 28). Azeotropic distillation (Dean-Stark). Retrieved from [Link]
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Technical Support Center: Troubleshooting GC-MS Analysis of Volatile Esters
Welcome to the technical support center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis of volatile esters. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving robust and reproducible results. Volatile esters, while ideal for GC-MS, present unique challenges due to their polarity, thermal lability, and susceptibility to contamination.
This resource is structured in a question-and-answer format to directly address the specific issues you may face. We will delve into the causality behind these problems and provide field-proven, step-by-step protocols to resolve them, ensuring the scientific integrity of your results.
Section 1: Chromatographic Issues—Peak Shape & Retention
Poor chromatography is the root of many analytical frustrations. Problems in this area manifest as asymmetrical peaks, shifting retention times, and poor resolution, all ofwhich compromise quantification and identification.
FAQ 1: Why are my ester peaks tailing?
Peak tailing, where the latter half of the peak is drawn out, is a common problem when analyzing polar compounds like esters.[1][2] This asymmetry can severely impact integration accuracy and resolution.
Underlying Causes & Explanations:
-
Active Sites: The primary cause of peak tailing for polar analytes is the presence of "active sites" within the GC flow path.[3] These are typically exposed silanol groups (-Si-OH) on the surfaces of the inlet liner, glass wool, column, or connection points. The polar carbonyl group of the ester and any free hydroxyl or carboxyl groups can form hydrogen bonds with these active sites, causing a portion of the analyte molecules to be retained longer, resulting in a "tail."[2][4]
-
Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column.[5][6] These residues can create new active sites or interfere with the stationary phase, leading to poor peak shape.
-
Improper Column Installation: If the column is not cut cleanly or is installed at the incorrect depth in the inlet, it can create unswept "dead volumes."[1] This disrupts the carrier gas flow path, causing turbulence and band broadening that often manifests as tailing.[1]
-
Inlet Temperature Too Low: For higher-boiling esters, a low inlet temperature may lead to incomplete or slow vaporization, causing the sample to bleed slowly onto the column, resulting in tailing peaks.[1]
Troubleshooting Protocol:
-
Isolate the Problem: First, determine if all peaks (including non-polar hydrocarbons) are tailing or only the polar ester peaks.
-
Address Physical Issues:
-
Re-install the Column: Remove the column, ensure a clean, square cut using a ceramic wafer, and reinstall it at the manufacturer-specified depth in both the inlet and detector.[1]
-
Perform a Leak Check: Use an electronic leak detector to check all fittings and connections, especially the septum nut and column fittings.
-
-
Address Chemical Activity:
-
Use an Inert Flow Path: The most robust solution is to use components designed to be inert. This includes ultra-inert or base-deactivated inlet liners and GC columns specifically designed for MS (low-bleed) and tested for inertness.[3]
-
Replace Consumables: Change the inlet liner and septum. A contaminated liner is a very common source of activity.[7]
-
Column Maintenance: Trim the first 10-15 cm from the front of the column to remove accumulated non-volatile residues. If this doesn't resolve the issue, bake out the column according to the manufacturer's instructions, but do not exceed its maximum temperature limit.[8]
-
Derivatization: For esters with other highly polar functional groups (like hydroxy-esters), derivatization is a powerful solution. Silylation, using reagents like BSTFA, converts polar -OH groups into less polar trimethylsilyl (TMS) ethers, which significantly reduces interaction with active sites.[4]
-
Section 2: Mass Spectrometry Issues—Sensitivity & Identification
Even with perfect chromatography, problems can arise in the mass spectrometer, leading to poor sensitivity, inaccurate mass assignments, or failed library searches.
FAQ 2: Why is my signal intensity low or non-existent?
Low sensitivity for volatile esters can be frustrating, especially when analyzing trace levels. The issue can stem from the sample itself, the GC system, or the MS detector.
Underlying Causes & Explanations:
-
Sample Degradation: Esters, particularly those with unsaturated bonds or other functional groups, can be thermally labile. If the inlet temperature is too high, the analytes can decompose before ever reaching the column.[7]
-
Leaks: A leak in the system, especially on the MS side (e.g., vacuum seals), will increase background noise and reduce the signal-to-noise ratio, effectively lowering sensitivity.[9] High levels of nitrogen (m/z 28) and oxygen (m/z 32) in the background spectrum are classic indicators of a leak.
-
Contaminated Ion Source: The ion source is where analyte molecules are ionized before mass analysis. Over time, it becomes coated with residues from column bleed and sample matrix. This contamination can charge insulator surfaces, repelling incoming ions and drastically reducing sensitivity.[10]
-
Improper Injection Technique: For trace analysis, a splitless injection is typically used to transfer the maximum amount of analyte to the column.[11] However, if the splitless time is too short or the initial oven temperature is too high, the sample may not be efficiently focused at the head of the column, leading to broad, low-intensity peaks.[7] Conversely, a split injection might be removing too much of your sample.[12]
Troubleshooting Protocol:
-
Check the MS Tune Report: Before anything else, run an MS tune (e.g., autotune). The tune report provides a vital diagnostic snapshot of the system's health. Pay attention to:
-
Air/Water Check: High levels of N2, O2, or H2O indicate a potential leak or contaminated carrier gas.
-
Ion Abundances and Ratios: A significant drop in the absolute abundance of tuning ions compared to previous reports suggests a dirty ion source or detector issue.
-
-
Systematically Isolate the Source:
-
Inject a Known Standard: Prepare and inject a fresh, reliable standard of your target ester at a known concentration. If the standard also shows low intensity, the problem is with the instrument, not your sample.
-
Check for Leaks: Use the diagnostic software to check for air and water. If high, methodically check all seals and ferrules from the injector to the MS transfer line.
-
Optimize Temperatures: Lower the inlet temperature in 10-20°C increments to check for thermal degradation. Ensure the MS transfer line temperature is appropriate to prevent condensation without causing degradation.[9]
-
-
Perform Maintenance:
-
Inlet Maintenance: Replace the liner, septum, and O-ring.
-
Ion Source Cleaning: If the tune report is poor and other solutions have failed, the ion source requires cleaning. This procedure should be performed carefully according to the manufacturer's instructions, as the components are delicate.[10]
-
Data Summary: Injection Techniques and Sensitivity
| Injection Technique | Typical Use Case | Advantages | Disadvantages |
| Split | High concentration samples (>10 ng/µL) | Produces sharp, narrow peaks; protects column from overload.[12] | Lowers sensitivity as most of the sample is vented. |
| Splitless | Trace-level analysis (<10 ng/µL) | Maximizes analyte transfer to the column for high sensitivity.[11] | Can lead to broader peaks; requires careful optimization of purge time and initial oven temperature.[7] |
| PTV (Programmable Temperature Vaporization) | Trace analysis in complex matrices; large volume injections | Allows for solvent venting before analyte transfer, improving peak shape for early eluters and increasing sensitivity by orders of magnitude.[13] | Requires more complex method development.[13] |
Section 3: Contamination & Carryover Issues
Ghost peaks are unexpected peaks in your chromatogram that are not present in your sample. They can arise from contamination in the system or carryover from a previous injection.
FAQ 3: I see "ghost peaks" in my blank runs. Where are they coming from?
Ghost peaks are a common nuisance that can interfere with analyte identification and quantification. Identifying their source is a process of elimination.
Underlying Causes & Explanations:
-
Injector Carryover: High-boiling or "sticky" compounds from a previous, more concentrated sample can remain in the syringe or inlet liner and elute in subsequent runs.
-
Septum Bleed: The septum is a polymer that can release volatile siloxanes when heated, especially if it's old or has been overtightened.[14] These appear as regularly spaced peaks in the chromatogram.
-
Contaminated Carrier Gas or Gas Lines: Impurities in the carrier gas cylinder or oils back-streaming from gas lines can accumulate on the column at low temperatures and then elute as the oven temperature ramps.[14][15]
-
Sample Preparation: Contamination can be introduced from solvents, glassware, or even vial caps.[16] Using non-GC grade solvents or plasticware can introduce a host of interfering compounds.[17][18]
Systematic Troubleshooting Workflow for Ghost Peaks
The following workflow provides a logical sequence to identify the source of contamination.
Caption: A systematic workflow for diagnosing the source of ghost peaks.
Protocol for Eliminating Contamination:
-
Run a System Blank: Execute a GC run without an injection. If peaks appear, the contamination is coming from the carrier gas or system hardware.[8] Check and replace your gas purification traps.
-
Injector Maintenance: The injector is a common source of contamination.[16]
-
Check Solvents and Glassware: Inject a blank of a fresh, high-purity solvent from a new bottle using a clean syringe.[16] If the peaks disappear, your previous solvent or sample handling materials were the source.[16] Always use glass vials and avoid plastic containers or parafilm, which can leach contaminants.[17][19]
-
Clean the System: If contamination is severe, a system bake-out may be necessary. Remove the column from the detector and cap the detector port. Heat the inlet and oven to a high temperature (e.g., 325°C) and flush with a high flow of carrier gas for 30-60 minutes to clean the inlet and gas lines.[15] Remember to condition the column separately after this procedure.
References
- BenchChem. (n.d.). Troubleshooting peak tailing in GC analysis of hydroxy esters.
- De Zeeuw, J. (2014, October 9). How to Recognize and Eliminate Ghost- and Deformed Peaks in Gas Chromatography. Restek Corporation.
- Phenomenex, Inc. (2014). TROUBLESHOOTING GUIDE.
- Restek Corporation. (n.d.). Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils.
- Phenomenex, Inc. (2015, October 8). Ghost Peaks Technical Tip: (BOO!) How to Spot Them & Scare Them Away.
- Agilent Technologies. (n.d.). Troubleshooting Chromatographic Contamination Ghost peaks/carryover.
- University of California, Santa Barbara. (n.d.). Sample Preparation Guidelines for GC-MS.
- ALWSCI. (2024, October 24). Common Sample Preparation Techniques for GC-MS Analysis.
- Scribd. (n.d.). GC-MS Sample Preparation Guidelines.
- SCION Instruments. (n.d.). Sample preparation GC-MS.
- ResearchGate. (2020, June 4). What are the reasons for peak tailing or peak fronting in GC-MS?
- LCGC International. (2013, December 1). Optimizing GC–MS Methods.
- Taylor, T. (n.d.). GC Diagnostic Skills I | Peak Tailing. Element Lab Solutions.
- ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
- LCGC International. (n.d.). Gaining Sensitivity in Environmental GC–MS.
- Agilent Technologies. (2016, April 5). Ghost Peaks - Part 1 - GC Troubleshooting Series [Video]. YouTube.
- Instrument Solutions. (n.d.). Ghost Peaks in Gas Chromatography Part I.
- SCION Instruments. (n.d.). GC-MS sample preparation and column choice guide.
- GMP Insiders. (2023, December 29). Peak Tailing in Chromatography: Troubleshooting Basics.
- Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot.
- Element Lab Solutions. (2025, November 27). GC Troubleshooting: Common Issues & How to Fix Them.
- ResearchGate. (2018, October 22). Anyone has tips on how to optimize a GC-MS system for highly volatile compounds?
- ALWSCI. (2025, October 21). Methods For Improving Sensitivity in Gas Chromatography (GC).
- Persee. (2025, July 17). Troubleshooting Common Issues in Headspace Sampling for Gas Chromatography.
- Agilent Technologies. (2022, April 10). How to Troubleshoot and Improve your GC/MS [Video]. YouTube.
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. agilent.com [agilent.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. aimanalytical.com [aimanalytical.com]
- 11. Methods For Improving Sensitivity in Gas Chromatography (GC) - Blogs - News [alwsci.com]
- 12. Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils [discover.restek.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. slideserve.com [slideserve.com]
- 15. instrument-solutions.com [instrument-solutions.com]
- 16. youtube.com [youtube.com]
- 17. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 18. Sample preparation GC-MS [scioninstruments.com]
- 19. uoguelph.ca [uoguelph.ca]
"Methyl 5-methyl-2-hexenoate stability and storage conditions"
Technical Support Center: Methyl 5-Methyl-2-Hexenoate
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals utilizing this compound (CAS: 75513-56-3)[1]. As an unsaturated ester, the stability and integrity of this reagent are paramount for achieving reproducible and valid experimental outcomes. This document provides in-depth answers to common handling questions, troubleshooting workflows for suspected degradation, and validated protocols for storage and quality control.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the stability and handling of this compound.
Q1: What are the optimal storage conditions for the long-term stability of this compound?
For maximal long-term stability, this compound should be stored in a cool, dark, and inert environment. The ideal conditions involve refrigeration (e.g., <15°C), protection from light, and the exclusion of oxygen.[2] For neat samples, storage at -20°C ± 4°C is highly recommended, particularly for unsaturated compounds, to significantly slow down potential degradation reactions.[3] The container should be tightly sealed to prevent moisture ingress and solvent evaporation if stored in solution.[4][5][6]
Q2: What are the primary factors that cause the degradation of this compound?
The degradation of this compound, like other unsaturated esters, is primarily driven by three factors:
-
Autoxidation: The carbon-carbon double bond in the hexenoate chain is susceptible to a free-radical chain reaction with atmospheric oxygen.[7] This process is accelerated by exposure to heat, light (especially UV), and the presence of certain metal catalysts.[7]
-
Hydrolysis: The ester functional group can be hydrolyzed back to 5-methyl-2-hexenoic acid and methanol. This reaction is catalyzed by the presence of moisture, and its rate is significantly increased by acidic or basic conditions.[3][8]
-
Polymerization: Under certain conditions, particularly elevated temperatures, the unsaturated bonds can react with each other, leading to oligomerization or polymerization.[9] This results in the formation of higher molecular weight species, which can manifest as increased viscosity or gelation.[7]
Q3: How can I visually determine if my sample has degraded?
While analytical confirmation is always the most reliable method, there are several physical indicators of degradation.[7] These include:
-
Color Change: A pure sample should be a colorless to almost colorless liquid.[2] The development of a yellow or brownish tint often indicates oxidation or the formation of degradation byproducts.
-
Increased Viscosity or Gel Formation: Polymerization can cause the sample to become noticeably more viscous or even form a gel-like substance.[7]
-
Change in Odor: The compound has a characteristic fruity odor.[8] The emergence of a sharp, rancid, or acrid smell can be a sign of autoxidation or hydrolysis.[7]
Q4: What type of container is best for storing unsaturated esters?
The choice of container is critical for maintaining purity.
-
For Neat Liquids or Organic Solutions: Use amber glass bottles with tight-fitting, Teflon-lined caps.[3][7] Amber glass protects the light-sensitive compound from photo-initiated degradation. Teflon is a highly inert material that prevents both contamination of the sample and degradation of the cap liner. Never store organic solutions of esters in plastic containers (e.g., polypropylene, polystyrene), as plasticizers and other impurities can be leached into the solvent, compromising your sample.[3]
-
For Aqueous Solutions: While not typical for this compound, aqueous solutions of lipids can be stored in plastic.[3]
Q5: Is it better to store the compound neat or as a solution?
Storing the compound as a neat liquid is acceptable for short-term use if proper conditions (cool, dark, inert atmosphere) are maintained. However, for long-term storage, dissolving the ester in a suitable, dry, peroxide-free organic solvent (e.g., chloroform, hexane) offers advantages.[3] A solution allows for easy dispensing of small quantities without repeatedly warming the entire stock and facilitates blanketing the headspace with an inert gas like argon or nitrogen after each use.[3]
Q6: What are the key safety precautions when handling this compound?
This compound is classified as a flammable liquid and can cause skin, eye, and respiratory irritation.[4][10] Adherence to standard laboratory safety practices is mandatory.
-
Flammability: Keep the compound away from heat, sparks, open flames, and other ignition sources.[2][4][11][12] Use in a well-ventilated area or a chemical fume hood.[4][5] Ensure proper grounding of containers to prevent static discharge.[6]
-
Irritation: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[4] Avoid inhalation of vapors.[4]
-
Spills: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and dispose of it as hazardous waste according to local regulations.[4]
Section 2: Troubleshooting Guide
Issue: Inconsistent experimental results, low product yield, or unexpected peaks in analytical data (e.g., NMR, LC-MS, GC-MS).
This troubleshooting workflow provides a logical pathway to determine if the integrity of your this compound stock is the root cause of the problem.
Caption: Troubleshooting workflow for reagent integrity issues.
Section 3: Experimental Protocols
Protocol 1: Recommended Storage and Handling Procedure
This protocol ensures the long-term stability and purity of this compound.
Materials:
-
This compound
-
Amber glass vial with Teflon-lined screw cap
-
High-purity inert gas (Argon or Nitrogen) with regulator and tubing
-
-20°C freezer (explosion-proof recommended)
-
Dry, peroxide-free solvent (e.g., chloroform, hexane), if preparing a stock solution
Procedure:
-
Upon Receipt: Visually inspect the container for any damage or discoloration of the product.
-
Aliquoting (Recommended): To minimize freeze-thaw cycles and exposure of the main stock, aliquot the neat compound or a stock solution into smaller, single-use or short-term use amber glass vials.
-
Inert Gas Blanketing: Before sealing, flush the headspace of the vial with a gentle stream of argon or nitrogen for 15-30 seconds to displace all oxygen.
-
Sealing: Immediately and tightly seal the vial with the Teflon-lined cap. Reinforce the seal with Parafilm for additional protection against moisture ingress during temperature changes.
-
Storage: Place the sealed vial in a labeled secondary container and store it in a -20°C freezer.[3]
-
Dispensing: When removing an aliquot for an experiment, allow the vial to warm completely to room temperature before opening to prevent condensation of atmospheric moisture onto the cold sample.[3] If not using the entire aliquot, repeat steps 3 and 4 before returning to storage.
Protocol 2: Quality Control Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides a definitive assessment of the purity of this compound and can identify potential degradation byproducts. This protocol is based on standard methodologies for fatty acid methyl ester (FAME) analysis.[13]
1. Sample Preparation: a. Prepare a 1 mg/mL stock solution of the this compound in a high-purity volatile solvent (e.g., hexane or ethyl acetate). b. Perform a serial dilution to a final concentration of approximately 10-50 µg/mL in the same solvent. c. Transfer the final solution to a 2 mL GC vial.
2. GC-MS Instrumental Conditions (Example):
- Instrument: Standard Gas Chromatograph coupled to a Mass Spectrometer.
- Injection Volume: 1 µL.
- Injector Temperature: 250°C.
- Injection Mode: Split (e.g., 50:1 ratio) to avoid column overloading.
- Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
- GC Column: A mid-polarity capillary column (e.g., DB-5ms, HP-5ms, or similar; 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.
- Oven Temperature Program:
- Initial temperature: 60°C, hold for 2 minutes.
- Ramp: Increase at 10°C/min to 280°C.
- Hold: Hold at 280°C for 5 minutes.
- MS Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-350.
3. Data Analysis: a. Purity Assessment: Integrate the peak area of this compound (retention time will vary based on the exact system). Calculate the purity by dividing its peak area by the total area of all peaks in the chromatogram. A pure sample should be >95%. b. Identification of Degradation Products:
- Oxidation Products: Look for peaks corresponding to hydroxylated, epoxide, or cleaved aldehyde/acid byproducts. These will have different retention times and characteristic mass spectra.
- Hydrolysis Product: Search for a peak corresponding to 5-methyl-2-hexenoic acid (though it may require derivatization for good chromatography).
- Polymerization Products: The presence of high-boiling, late-eluting peaks could indicate oligomers.
Section 4: Data Summary Table
| Parameter | Recommended Condition | Rationale & Risk of Non-Compliance |
| Temperature | -20°C ± 4°C [3] | Reduces the kinetic rate of oxidation, hydrolysis, and polymerization. Storage at higher temperatures (e.g., room temp) significantly shortens shelf-life. |
| Atmosphere | Inert Gas (Argon/Nitrogen) [3] | Prevents autoxidation by displacing oxygen. Exposure to air is a primary driver of degradation for unsaturated compounds.[7] |
| Light Exposure | Amber Glass Container [7] | Protects against photo-initiated free-radical degradation. Exposure to UV light can rapidly accelerate decomposition. |
| Container Type | Glass with Teflon-lined Cap [3][7] | Ensures inert storage environment. Using plastic containers can lead to leaching of contaminants into the sample.[3] |
| Moisture | Tightly Sealed Container [4][5] | Prevents hydrolysis of the ester linkage. Moisture ingress can lead to the formation of the corresponding carboxylic acid and alcohol. |
Section 5: References
-
Benchchem. (n.d.). Optimal storage conditions to ensure the long-term stability of unsaturated esters like butyl (Z)-3-hexenoate. Retrieved from
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from
-
Sigma-Aldrich. (n.d.). Methyl 5-hexenoate. Retrieved from
-
Sigma-Aldrich. (2024). Safety Data Sheet - Methyl hexanoate. Retrieved from
-
Fisher Scientific. (2010). Safety Data Sheet - Methyl hexanoate. Retrieved from
-
TCI EUROPE N.V. (n.d.). Methyl 5-Hexenoate. Retrieved from
-
US EPA. (n.d.). 2-Hexenoic acid, 5-methyl-, methyl ester - Substance Details. Retrieved from
-
Fisher Scientific. (2010). Safety Data Sheet - Methyl hexanoate. Retrieved from
-
Slawson, V., & Mead, J. F. (1972). Stability of unsaturated methyl esters of fatty acids on surfaces. Journal of Lipid Research, 13(1), 143-6.
-
ChemicalBook. (2023). Methyl hexanoate. Retrieved from
-
European Composites Industry Association. (n.d.). Safe handling of Unsaturated Polyester (UP) Resins. Retrieved from
-
Sigma-Aldrich. (n.d.). Methyl 5-hexenoate ≥ 95.0% (GC). Retrieved from
-
ChemicalBook. (2023). methyl 2-ethylhexanoate - Safety Data Sheet. Retrieved from
-
Benchchem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for Methyl Hexacosanoate. Retrieved from
-
CymitQuimica. (n.d.). This compound. Retrieved from
-
Google Patents. (n.d.). US20110028659A1 - Method for extending shelf life of vinyl ester resin or unsaturated polyester resin. Retrieved from
-
Amerigo Scientific. (n.d.). This compound. Retrieved from
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Technical Support Center: Scaling Up the Production of Methyl 5-methyl-2-hexenoate
Welcome to the technical support center for the synthesis and scale-up of Methyl 5-methyl-2-hexenoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this α,β-unsaturated ester. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful and efficient scaling of your synthesis.
I. Synthesis Overview & Common Challenges
This compound is a valuable building block in organic synthesis. Its production, typically via olefination reactions like the Wittig or Horner-Wadsworth-Emmons (HWE) reaction, can present several challenges, especially during scale-up.[1][2][3] These can range from low yields and poor stereoselectivity to difficulties in purification. This guide aims to address these issues head-on, providing practical solutions grounded in established chemical principles.
Logical Workflow for Synthesis and Troubleshooting
The following diagram illustrates a typical workflow for the synthesis of this compound and highlights key stages where issues may arise.
Sources
- 1. Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unsaturated ester synthesis by condensation, C-C coupling or oxidation [organic-chemistry.org]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Minimizing Isomerization in 2-Hexenoate Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 2-hexenoates. This guide is designed for researchers, chemists, and drug development professionals who are navigating the challenges of stereocontrol in olefination reactions. Isomerization, both geometric (E/Z) and positional (α,β vs. β,γ), is a critical hurdle in obtaining pure, well-defined 2-hexenoates. This document provides in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and achieve your desired isomeric purity.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis of 2-hexenoates. The Q&A format is designed to help you quickly identify your issue and implement a robust solution.
Q1: My Horner-Wadsworth-Emmons (HWE) reaction is yielding a significant amount of the undesired (Z)-2-hexenoate. How can I enhance the (E)-selectivity?
A1: This is a classic challenge in olefination chemistry. The Horner-Wadsworth-Emmons reaction is renowned for its tendency to produce the thermodynamically favored (E)-alkene, but several factors can erode this selectivity.[1]
Underlying Cause: The stereochemical outcome of the HWE reaction is determined by the relative rates of formation and equilibration of the diastereomeric oxaphosphetane intermediates.[1] To achieve high (E)-selectivity, the reaction must be under thermodynamic control, allowing the intermediates to equilibrate to the more stable trans-substituted oxaphosphetane, which then collapses to the (E)-alkene.[2][3]
Solutions & Protocols:
-
Choice of Base and Counterion: The selection of the base is critical. Strong, non-coordinating bases can favor kinetic control.
-
Recommended: Use sodium hydride (NaH) or sodium ethoxide (NaOEt).[4][5] The sodium counterion effectively promotes the equilibration of the intermediates, leading to the thermodynamic product.
-
Avoid: Strong lithium bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) under standard conditions. Lithium ions can form tight chelates, potentially making the initial addition less reversible and trapping the kinetic product.
-
-
Reaction Temperature: Temperature directly influences the ability of the intermediates to equilibrate.
-
Protocol: Start the deprotonation of the phosphonate at 0 °C, then allow the reaction with the aldehyde to warm slowly to room temperature and stir for several hours or overnight. This provides sufficient thermal energy for the system to reach thermodynamic equilibrium.[6][7] Low temperatures (-78 °C) will heavily favor the kinetic product.[8]
-
-
Structure of the Phosphonate Reagent: The steric bulk of the ester groups on the phosphonate can influence selectivity.
-
Recommendation: Triethyl phosphonoacetate is a standard and reliable choice. While more exotic phosphonates exist, optimizing base and temperature is often more impactful.
-
Troubleshooting Workflow for HWE Selectivity
Caption: Decision workflow for improving (E)-selectivity in HWE reactions.
Q2: I'm observing my desired α,β-unsaturated ester isomerizing to the β,γ-position during the reaction or workup. What is causing this and how can I stop it?
A2: The migration of the double bond from the conjugated α,β-position to the deconjugated β,γ-position is a common side reaction, particularly when residual base is present. The α,β-unsaturated isomer is typically the thermodynamically more stable product, but under certain conditions, the β,γ-isomer can be kinetically favored or formed via an equilibrium process.
Underlying Cause: This isomerization is usually base-catalyzed. A strong base can deprotonate the γ-carbon, forming an extended enolate. Subsequent protonation at the α-carbon leads to the β,γ-unsaturated product. This process is often reversible.
Solutions & Protocols:
-
Careful Quenching: The most critical step is to neutralize the basic reaction mixture thoroughly and quickly.
-
Protocol: Quench the reaction by pouring it into a cold, dilute aqueous acid solution (e.g., 1M HCl or saturated NH₄Cl). This ensures that the base is neutralized before it can catalyze isomerization during the workup. Avoid quenching with just water, as this may not be sufficient to lower the pH effectively.
-
-
Avoid Basic Extraction Conditions: Do not use basic aqueous solutions (e.g., sodium bicarbonate) during the workup if you suspect your product is prone to isomerization. If an acid wash is used, follow it with a brine wash, not a bicarbonate wash.
-
Temperature Control: Perform the workup and extraction at lower temperatures (e.g., using an ice bath) to minimize the rate of any potential isomerization.
-
Prompt Purification: Do not let crude product sit for extended periods, especially if it may contain residual base or acid. Proceed to chromatographic purification as soon as possible after workup.
Q3: My Wittig reaction is producing a mixture of isomers. How can I control the stereochemical outcome for 2-hexenoates?
A3: The stereoselectivity of the Wittig reaction is highly dependent on the nature of the ylide.[9] For synthesizing α,β-unsaturated esters like 2-hexenoates, you are using a "stabilized ylide" due to the electron-withdrawing ester group.
Underlying Cause & Expected Outcome: Stabilized ylides are less reactive and their addition to the aldehyde is often reversible. This allows the reaction to proceed under thermodynamic control, favoring the more stable trans-oxaphosphetane intermediate, which leads predominantly to the (E)-alkene .[9][10] If you are observing poor selectivity, it may be due to reaction conditions that disrupt this thermodynamic preference.
Solutions & Protocols:
-
Use Salt-Free Conditions: The presence of lithium salts can disrupt the stereoselectivity by stabilizing the betaine-like intermediates and reducing the reversibility of the cycloaddition.[11][12]
-
Protocol: Generate the ylide using a sodium-based base like sodium hydride (NaH) or sodium hexamethyldisilazide (NaHMDS) in a non-polar solvent like THF or toluene. Avoid using n-BuLi, which generates LiBr as a byproduct from the phosphonium salt.
-
-
Solvent Choice: Protic solvents or highly polar aprotic solvents can alter the reaction pathway.
-
Recommendation: Use aprotic, non-polar solvents such as THF, toluene, or benzene.
-
-
Temperature: As with the HWE reaction, allowing the reaction to proceed at room temperature or with gentle heating can help ensure thermodynamic control is established.
Summary of Olefination Strategies for (E)-2-Hexenoates
| Reaction | Reagent Type | Typical Base | Expected Outcome | Key for Selectivity |
| Wittig | Stabilized Ylide (Ph₃P=CHCO₂R) | NaH, NaHMDS | Predominantly (E) | Salt-free conditions, thermodynamic control[10] |
| HWE | Phosphonate Ester ((EtO)₂P(O)CH₂CO₂R) | NaH, NaOEt | Predominantly (E) | Na⁺ or K⁺ counterion, thermodynamic control[1][5] |
| Still-Gennari | Electron-withdrawing phosphonate ((CF₃CH₂O)₂P(O)CH₂CO₂R) | KHMDS, 18-crown-6 | Predominantly (Z) | Use of trifluoroethyl groups and specific conditions |
Frequently Asked Questions (FAQs)
Q4: What is the fundamental difference between kinetic and thermodynamic control in this context?
A4: Kinetic and thermodynamic control dictates the product distribution when a reaction can form two different products via competing pathways.[2][7]
-
Kinetic Control: This prevails under conditions where the reaction is irreversible, typically at low temperatures and short reaction times.[6][8] The major product will be the one that is formed fastest—the one with the lowest activation energy. For olefination, this often leads to the cis or (Z)-isomer.
-
Thermodynamic Control: This is established under conditions where the reaction is reversible, usually at higher temperatures and longer reaction times.[6][13] The system reaches equilibrium, and the major product will be the one that is the most stable, even if it forms more slowly. For 2-hexenoates, the (E)-isomer is generally more stable due to reduced steric strain.
Energy Profile Diagram
Caption: Energy profile showing kinetic (blue) vs. thermodynamic (red) pathways.
Q5: Which analytical techniques are best for quantifying the isomeric ratio of my 2-hexenoate product?
A5: Accurate quantification of isomers is crucial. A combination of techniques is often best for unambiguous characterization.
-
Gas Chromatography (GC): This is an excellent method for separating volatile isomers.[14]
-
Column: A polar capillary column (e.g., a wax-type column like Carbowax or a VOCOL column) will provide the best separation of E/Z isomers.[15]
-
Detection: Flame Ionization Detection (FID) provides excellent quantitative data based on peak area integration. Coupling with Mass Spectrometry (GC-MS) helps confirm the identity of the peaks, as fragmentation patterns can sometimes differ between isomers.[14][16]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for determining the E/Z ratio in the crude reaction mixture or the final product without separation.
-
Key Signals: The vinyl protons of the E and Z isomers will have distinct chemical shifts and, most importantly, different coupling constants (J-values).
-
Typical Values for α,β-Unsaturated Esters:
-
(E)-isomer: The coupling constant between the α and β protons (Jαβ) is typically large, around 15-18 Hz .
-
(Z)-isomer: The Jαβ coupling constant is smaller, usually in the range of 10-12 Hz .
-
-
Quantification: The ratio of the integrals for a specific, well-resolved proton (e.g., the α-proton) for each isomer gives the isomeric ratio.
-
Q6: How should I store my purified 2-hexenoate to prevent post-synthesis isomerization?
A6: Even after purification, α,β-unsaturated esters can be susceptible to slow isomerization over time, especially if exposed to light, heat, or trace acidic/basic contaminants.
Storage Recommendations:
-
Temperature: Store in a freezer (-20 °C) or refrigerator (4 °C). Low temperatures significantly slow down the rate of isomerization.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, which can generate acidic byproducts that may catalyze isomerization.
-
Light: Use amber vials or store in the dark. Photochemical pathways can lead to E/Z isomerization.[17][18]
-
Purity: Ensure the product is free from any residual acid or base from the purification process. If purified by silica gel chromatography, ensure all acidic silica dust is removed.
References
-
Al-Zoubi, R. M. (2014). Recent Progress in the Horner-Wadsworth-Emmons Reaction. Current Organic Synthesis, 11(6), 869-883. Available at: [Link]
-
Horner, L., Hoffmann, H., & Wippel, H. G. (1958). Phosphinoxyde als Olefinierungsreagenzien. Chemische Berichte, 91(1), 61-63. Available at: [Link]
-
Liao, H.-H., et al. (2025). Photoenolization of α,β-Unsaturated Esters Enables Enantioselective Contra-Thermodynamic Positional Isomerization to α-Tertiary β,γ-Alkenyl Esters. Journal of the American Chemical Society, 147(19), 7452–7460. Available at: [Link]
-
Master Organic Chemistry (2018). Wittig Reaction - Examples and Mechanism. Available at: [Link]
-
OpenStax (2023). Kinetic versus Thermodynamic Control of Reactions. Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. Wittig Reaction. Available at: [Link]
-
The Catalyst: A Journal of Undergraduate Research at the University of St. Thomas. Kinetic vs. Thermodynamic Control in Organic Reactions. Available at: [Link]
- Vedejs, E., & Peterson, M. J. (1994). Stereochemistry and mechanism in the Wittig reaction. Topics in Stereochemistry, 21, 1-157.
-
Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738. Available at: [Link]
-
Wikipedia. Horner–Wadsworth–Emmons reaction. Available at: [Link]
-
Wikipedia. Thermodynamic and kinetic reaction control. Available at: [Link]
-
Wikipedia. Wittig reaction. Available at: [Link]
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- 2. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
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- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. youtube.com [youtube.com]
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- 8. Kinetic vs. Thermodynamic Control in Organic Reactions [thecatalyst.org]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
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- 13. 14.3 Kinetic versus Thermodynamic Control of Reactions - Organic Chemistry | OpenStax [openstax.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry [eureka.patsnap.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Photoenolization of α,β-Unsaturated Esters Enables Enantioselective Contra-Thermodynamic Positional Isomerization to α-Tertiary β,γ-Alkenyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide to the Validation of Analytical Methods for Methyl 5-methyl-2-hexenoate
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides an in-depth, objective comparison of analytical methodologies for the quantification of Methyl 5-methyl-2-hexenoate, a volatile organic compound. The focus is on providing practical, field-proven insights and supporting experimental data to ensure scientific integrity and regulatory compliance.
Introduction: The Analytical Challenge of this compound
This compound is a volatile ester with applications in various fields, including flavor and fragrance industries, and as a potential intermediate in pharmaceutical synthesis. Its inherent volatility and non-polar nature present unique challenges for the development and validation of accurate and precise analytical methods. The choice of analytical technique is critical and is largely dictated by the sample matrix, required sensitivity, and the intended purpose of the analysis. This guide will compare and contrast the two most suitable analytical techniques for this compound: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV).
The validation of these methods is paramount to ensure that the chosen procedure is fit for its intended purpose.[1] International guidelines, such as those from the International Council for Harmonisation (ICH), provide a framework for the validation of analytical procedures.[2][3][4]
Method Selection: A Tale of Two Techniques
The selection of an appropriate analytical method is the first critical step in the validation process. For a volatile compound like this compound, Gas Chromatography (GC) is often the technique of choice.[5] However, High-Performance Liquid Chromatography (HPLC) can also be adapted for its analysis, particularly when dealing with complex sample matrices or when GC is not available.
Gas Chromatography-Flame Ionization Detection (GC-FID)
Principle: GC separates volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.[5][6] The Flame Ionization Detector (FID) is highly sensitive to organic compounds and generates a signal proportional to the mass of carbon atoms entering the flame.
Why it's a strong candidate:
-
High Sensitivity for Hydrocarbons: FID is exceptionally sensitive to compounds containing carbon-hydrogen bonds, making it ideal for quantifying esters like this compound.[7]
-
Excellent Resolution: Capillary GC columns provide high-efficiency separations, allowing for the resolution of the analyte from closely related impurities.[7]
-
Robustness: GC-FID is a well-established and robust technique suitable for routine quality control analysis.[8]
High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)
Principle: HPLC separates compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase packed in a column.[6][9] For non-polar compounds like this compound, reversed-phase HPLC with a non-polar stationary phase (e.g., C18) and a polar mobile phase is typically employed.[10][11] The UV detector measures the absorbance of the analyte at a specific wavelength.
Why it's a viable alternative:
-
Versatility: HPLC is a versatile technique applicable to a wide range of compounds.[8][11]
-
Room Temperature Analysis: Unlike GC, HPLC operates at or near room temperature, which can be advantageous for thermally labile compounds, although this compound is relatively stable.
-
Matrix Compatibility: HPLC can sometimes better handle complex, non-volatile sample matrices that might be problematic for GC.
The following diagram illustrates the decision-making process for method selection:
Caption: Decision tree for selecting an analytical method for this compound.
The Validation Gauntlet: A Head-to-Head Comparison
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1] The core validation parameters, as outlined by the ICH Q2(R1) guidelines, will be used to compare the performance of GC-FID and HPLC-UV for the analysis of this compound.[3][12]
The overall validation workflow is depicted below:
Caption: A typical workflow for analytical method validation.
Performance Data Summary
The following table summarizes the expected performance of GC-FID and HPLC-UV in the validation of an analytical method for this compound.
| Validation Parameter | GC-FID | HPLC-UV | Rationale & Key Considerations |
| Specificity | Excellent | Good | GC offers superior separation of volatile isomers. HPLC may require more rigorous mobile phase optimization to resolve closely related impurities. |
| Linearity (r²) | > 0.999 | > 0.998 | Both techniques can achieve excellent linearity. FID's wide dynamic range is a distinct advantage. |
| Range | Wide | Moderate | FID typically has a wider linear range than UV detectors. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | Both methods can achieve high accuracy. GC may have slightly better recovery due to simpler sample preparation. |
| Precision (% RSD) | < 2.0% | < 3.0% | GC generally offers better precision due to automated injection and stable detector response. |
| LOD | Low (ng/mL) | Moderate (µg/mL) | FID is significantly more sensitive to hydrocarbons than a standard UV detector. |
| LOQ | Low (ng/mL) | Moderate (µg/mL) | Directly related to the higher sensitivity of the FID. |
| Robustness | High | Moderate | GC methods are often less susceptible to minor variations in mobile phase composition compared to HPLC. |
Detailed Experimental Protocols
Here, we provide detailed, step-by-step methodologies for the validation of both GC-FID and HPLC-UV methods.
Protocol 1: GC-FID Method Validation
Objective: To validate a GC-FID method for the quantification of this compound in a given solvent (e.g., hexane).
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC system or equivalent
-
Detector: Flame Ionization Detector (FID)
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium, constant flow at 1.0 mL/min
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Program: 60°C (hold 2 min), ramp to 200°C at 10°C/min, hold 5 min
-
Injection Volume: 1 µL (split ratio 50:1)
Validation Procedures:
-
Specificity:
-
Inject a blank solvent to ensure no interfering peaks at the retention time of this compound.
-
Inject a solution of the analyte and any known potential impurities to demonstrate resolution.
-
-
Linearity and Range:
-
Prepare a series of at least five standard solutions of this compound in hexane, ranging from 1 µg/mL to 100 µg/mL.
-
Inject each standard in triplicate.
-
Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
-
Accuracy:
-
Prepare samples at three concentration levels (low, medium, high) across the linear range by spiking a known amount of analyte into a placebo matrix (if applicable) or the solvent.
-
Analyze each sample in triplicate.
-
Calculate the percentage recovery at each level.
-
-
Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of a standard solution at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst and/or instrument.
-
Calculate the Relative Standard Deviation (RSD) for each set of measurements.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope.
-
-
Robustness:
-
Intentionally vary critical method parameters one at a time, such as:
-
Flow rate (± 0.1 mL/min)
-
Initial oven temperature (± 2°C)
-
Split ratio (± 10%)
-
-
Analyze a standard solution under each varied condition and assess the impact on retention time, peak area, and system suitability parameters.
-
-
System Suitability:
Protocol 2: HPLC-UV Method Validation
Objective: To validate an HPLC-UV method for the quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent
-
Detector: UV-Vis Detector (set at 210 nm)
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Validation Procedures:
-
Specificity:
-
Inject a blank solvent and a placebo solution to check for interferences.
-
Analyze a sample spiked with potential impurities to ensure adequate separation.
-
-
Linearity and Range:
-
Prepare at least five standard solutions of this compound in the mobile phase, ranging from 10 µg/mL to 200 µg/mL.
-
Inject each standard in triplicate and construct a calibration curve.
-
-
Accuracy:
-
Perform spike recovery studies at three concentration levels (low, medium, high) in triplicate.
-
-
Precision:
-
Conduct repeatability and intermediate precision studies as described for the GC-FID method.
-
-
LOD and LOQ:
-
Determine LOD and LOQ using the signal-to-noise ratio method (LOD ≈ 3:1, LOQ ≈ 10:1) or the calibration curve method.
-
-
Robustness:
-
Systematically vary parameters such as:
-
Mobile phase composition (e.g., ± 2% acetonitrile)
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
Wavelength (± 2 nm)
-
-
Evaluate the effect on the analytical results.
-
-
System Suitability:
-
Establish and monitor system suitability parameters (e.g., retention time, tailing factor, plate count) for each analytical run.
-
Conclusion: Selecting the Optimal Method
For the analysis of this compound, Gas Chromatography with Flame Ionization Detection (GC-FID) emerges as the superior technique. Its inherent suitability for volatile compounds, coupled with the high sensitivity and wide linear range of the FID, provides a more robust and reliable method.[16][17][18] While HPLC-UV is a viable alternative, it may require more extensive method development to achieve comparable specificity and sensitivity.
Ultimately, the choice of method should be guided by the specific requirements of the analysis, including the nature of the sample matrix, the required level of sensitivity, and the available instrumentation. Regardless of the chosen technique, a thorough validation in accordance with established guidelines is essential to ensure the generation of high-quality, defensible data.[19][20][21] The recent updates to the ICH guidelines emphasize a lifecycle approach to analytical procedures, where validation is a continuous process.[20]
References
-
<621> CHROMATOGRAPHY - US Pharmacopeia (USP). [Link]
-
Q2(R2) Validation of Analytical Procedures March 2024 - FDA. [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. [Link]
-
Understanding the Latest Revisions to USP <621> | Agilent. [Link]
-
FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. [Link]
-
FDA Releases Guidance on Analytical Procedures - BioPharm International. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. [Link]
-
Are You Sure You Understand USP <621>? | LCGC International. [Link]
-
Quality Guidelines - ICH. [Link]
-
3 Key Regulatory Guidelines for Method Validation - Altabrisa Group. [Link]
-
GC-FID methodology validation for the fatty esters content determination in biodiesel with hexadecyl acetate as the internal standard - ResearchGate. [Link]
-
Validation of a Method for the Analysis of Volatile Organic Compounds in Water - CORE. [Link]
-
Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. [Link]
-
gc-fid methodology validation for the fatty esters content determination in biodiesel with hexadecyl acetate as the internal standard - SciELO. [Link]
-
Development and validation of analytical methodology by GC-FID using hexadecyl propanoate as an internal standard to determine the bovine tallow methyl esters content - PubMed. [Link]
-
Conducting GC Method Validation Using High Accuracy Standards - Environics, Inc. [Link]
-
Gas chromatographic determination of volatile compounds - ResearchGate. [Link]
-
Development and validation of analytical methodology by GC-FID using hexadecyl propanoate as an internal standard to determine the bovine tallow methyl esters content | Request PDF - ResearchGate. [Link]
-
Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production - IISTE.org. [Link]
-
Hplc method development and validation: an overview - SciSpace. [Link]
-
Analytical Method Development and Validation for Residual Solvent Test by Gas Chromatographic Technique - international journal of research culture society. [Link]
-
Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. [Link]
-
How to Develop HPLC Method for Nonpolar Compounds - Pharma Knowledge Forum. [Link]
-
HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW - World Journal of Pharmaceutical and Medical Research. [Link]
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A Comparative Analysis of the Biological Activity of Methyl 5-methyl-2-hexenoate and its Saturated Analogs
A deep dive into the structure-activity relationship of α,β-unsaturated versus saturated esters, outlining their differential impacts on cellular and microbial systems. This guide provides researchers, scientists, and drug development professionals with a comparative framework, supported by experimental protocols and theoretical insights.
In the landscape of molecular biology and pharmacology, the subtle structural distinctions between molecules can precipitate vastly different biological outcomes. This guide explores the comparative biological activities of Methyl 5-methyl-2-hexenoate, an α,β-unsaturated ester, and its saturated counterpart, methyl 5-methylhexanoate. The presence of a carbon-carbon double bond in the α,β-position relative to the carbonyl group in this compound introduces a unique electronic and structural feature that is absent in its saturated analog. This fundamental difference is hypothesized to be a key determinant of their distinct biological activities.
Unveiling the Structural and Biological Dichotomy
This compound and methyl 5-methylhexanoate share the same carbon skeleton and methyl ester functional group. However, the introduction of a double bond in this compound creates a planar, electron-deficient system that is susceptible to nucleophilic attack, a characteristic that often translates to heightened biological reactivity. In contrast, the saturated nature of methyl 5-methylhexanoate renders it more chemically stable and less prone to such interactions.
| Feature | This compound | Methyl 5-methylhexanoate |
| Chemical Structure | Contains an α,β-unsaturated double bond | Fully saturated carbon chain |
| Synonyms | Methyl 5-methylhex-2-enoate, methyl (E)-5-methylhex-2-enoate | Methyl 5-methylcaproate, Methyl isoheptanoate |
| Molecular Formula | C₈H₁₄O₂ | C₈H₁₆O₂ |
| Molecular Weight | 142.20 g/mol [1] | 144.21 g/mol [2] |
| Reactivity | Electrophilic center at the β-carbon, susceptible to Michael addition | Generally lower chemical reactivity |
| Postulated Biological Activity | Potentially higher antimicrobial and cytotoxic activity | Lower intrinsic biological activity, primarily used as a flavoring agent |
Comparative Biological Activity: An Evidence-Based Perspective
While direct comparative studies on this compound and methyl 5-methylhexanoate are not extensively documented in publicly available literature, we can infer their potential biological activities based on the well-established principles of structure-activity relationships for α,β-unsaturated carbonyl compounds and their saturated analogs.
Antimicrobial Activity
The α,β-unsaturated carbonyl moiety is a well-known pharmacophore that contributes to the antimicrobial properties of many natural and synthetic compounds. This reactivity allows these molecules to act as Michael acceptors, readily reacting with nucleophilic groups in biological macromolecules such as proteins and nucleic acids. This can lead to the disruption of essential cellular processes in microorganisms. Long-chain unsaturated fatty acids and their esters have been shown to inhibit bacterial fatty acid synthesis, a mechanism that is less pronounced with their saturated counterparts. It is therefore hypothesized that this compound would exhibit greater antimicrobial activity than methyl 5-methylhexanoate. Studies on other fatty acid methyl esters have indicated that both saturated and unsaturated esters can possess antimicrobial properties. For instance, hexadecanoic acid methyl ester has shown antibacterial and antifungal activity.[3]
Cytotoxic Activity
The electrophilic nature of α,β-unsaturated esters also underpins their potential as cytotoxic agents. By reacting with cellular nucleophiles, such as cysteine residues in proteins, these compounds can induce cellular stress, inhibit enzyme function, and trigger apoptotic pathways. This mechanism is a cornerstone of the activity of several anticancer drugs. In contrast, saturated esters, lacking this reactive center, are generally less cytotoxic. For example, a comparative study on saturated and unsaturated fatty acids revealed that saturated fatty acids like palmitic and stearic acid induced beta-cell death, while their unsaturated counterparts did not.[4] However, it is important to note that the specific cellular context and the full molecular structure influence the overall effect. The saturated analog, methyl hexanoate, has been shown to have low toxicity with an LD50 in rats of > 5 g/kg.
Hypothetical Signaling Pathway
The differential biological activities of these two compounds can be conceptualized through their interaction with cellular signaling pathways. The α,β-unsaturated ester, this compound, can potentially modulate pathways sensitive to electrophilic stress, while its saturated analog is less likely to engage in such interactions.
Caption: Proposed differential cellular interactions.
Experimental Protocols for Comparative Analysis
To empirically validate the hypothesized differences in biological activity, standardized in vitro assays are essential. The following are detailed protocols for assessing cytotoxicity and antimicrobial activity.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Experimental Workflow
Caption: MTT assay workflow for cytotoxicity.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture a relevant cell line (e.g., a cancer cell line for cytotoxicity studies) in appropriate media.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[5]
-
-
Compound Preparation and Treatment:
-
Prepare stock solutions of this compound and methyl 5-methylhexanoate in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.[6]
-
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[7]
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each ester.
-
Antimicrobial Activity Assessment: Broth Microdilution Assay
The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Experimental Workflow
Caption: Broth microdilution assay workflow.
Step-by-Step Protocol:
-
Preparation of Compounds and Bacterial Inoculum:
-
Prepare stock solutions of this compound and methyl 5-methylhexanoate.
-
Perform two-fold serial dilutions of the compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[8]
-
Prepare a bacterial suspension of the test organism (e.g., Staphylococcus aureus or Escherichia coli) and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.[8]
-
-
Inoculation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds.
-
Include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the microtiter plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[9]
-
Optionally, a growth indicator dye like resazurin can be added to aid in the visualization of bacterial viability.
-
Conclusion
The structural variance between this compound and its saturated analog, methyl 5-methylhexanoate, is predicted to translate into a significant divergence in their biological activities. The electrophilic nature of the α,β-unsaturated ester suggests a higher potential for antimicrobial and cytotoxic effects, likely mediated through covalent interactions with cellular macromolecules. In contrast, the saturated ester is expected to be more biologically inert. The provided experimental protocols offer a robust framework for the empirical validation of these hypotheses, enabling a comprehensive understanding of the structure-activity relationships that govern the biological impact of these and similar compounds. This knowledge is invaluable for the rational design of new therapeutic agents and for understanding the biological roles of endogenous and exogenous esters.
References
Please note that while the following list provides access to the resources used, the URLs may not link to the specific page referenced due to the dynamic nature of the web.
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[No author given]. (n.d.). Spectroscopic and Physicochemical Analysis of Bioactive Cobalt(II) β-Diketo Ester Complexes: Insights into DNA and BSA Binding Mechanisms. MDPI. [Link]
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[No author given]. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
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[No author given]. (n.d.). Antimicrobial Action of Esters of Polyhydric Alcohols. PMC. [Link]
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[No author given]. (2023). MTT (Assay protocol). Protocols.io. [Link]
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[No author given]. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol. ResearchGate. [Link]
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[No author given]. (n.d.). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. [Link]
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Ruzickova, J., et al. (2008). Comparison of the effect of individual saturated and unsaturated fatty acids on cell growth and death induction in the human pancreatic beta-cell line NES2Y. PubMed. [Link]
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[No author given]. (2021). Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils. PMC. [Link]
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[No author given]. (n.d.). Methyl 5-methylhexanoate. PubChem. [Link]
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[No author given]. (n.d.). This compound. PubChem. [Link]
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[No author given]. (2021). Antibacterial activities of hexadecanoic acid methyl ester and green-synthesized silver nanoparticles against multidrug-resistant bacteria. PubMed. [Link]
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[No author given]. (2024). Asymmetric Synthesis of Saturated and Unsaturated Hydroxy Fatty Acids (HFAs) and Study of Their Antiproliferative Activity. MDPI. [Link]
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[No author given]. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
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[No author given]. (n.d.). Antibacterial activities of hexadecanoic acid methyl ester and green-synthesized silver nanoparticles against multidrug-resistant bacteria. ResearchGate. [Link]
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[No author given]. (n.d.). Olefin epoxidation of α-β unsaturated esters. Comparison of reactivity of some simple esters and enantiomerically pure diester. Sciforum. [Link]
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[No author given]. (n.d.). Saturated and unsaturated fatty acid methyl ester content of aorta and mesenteric arteries from the rat strains studied. ResearchGate. [Link]
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[No author given]. (n.d.). 5-Methylhexanoic acid. PubChem. [Link]
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[No author given]. (2022). The Chemical Composition and Antibacterial and Antioxidant Activities of Five Citrus Essential Oils. Semantic Scholar. [Link]
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[No author given]. (2016). (PDF) Olefin Epoxidation of α-β Unsaturated Esters. Comparison of Reactivity of Some Simple Esters and Enantiomerically Pure Diesters of TADDOL and BINOL: A Computational Study. ResearchGate. [Link]
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[No author given]. (n.d.). Chemical Constituents of the Goat Margarine and Antibacterial Activity against Bacterial Pathogens in Sudan. Journal of Pure and Applied Microbiology. [Link]
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[No author given]. (2024). Asymmetric Synthesis of Saturated and Unsaturated Hydroxy Fatty Acids (HFAs) and Study of Their Antiproliferative Activity. PubMed. [Link]
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[No author given]. (n.d.). Photoenolization of α,β-Unsaturated Esters Enables Enantioselective Contra-Thermodynamic Positional Isomerization to α-Tertiary β,γ-Alkenyl Esters. PMC. [Link]
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[No author given]. (n.d.). Showing metabocard for 5-Methylhexanoic acid (HMDB0031595). [Link]
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[No author given]. (n.d.). methyl 5-methyl hexanoate, 2177-83-5. The Good Scents Company. [Link]
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[No author given]. (n.d.). Methyl 5-methylhexanoate (C8H16O2). PubChemLite. [Link]
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[No author given]. (n.d.). Different impacts of saturated and unsaturated free fatty acids on COX-2 expression in C(2)C(12) myotubes. Semantic Scholar. [Link]
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[No author given]. (n.d.). A comparison of saturated and unsaturated C4 fatty acid methyl esters in an opposed flow diffusion flame and a jet stirred reactor. ResearchGate. [Link]
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- 1. Methyl 2-hexenoate | C7H12O2 | CID 61310 - PubChem [pubchem.ncbi.nlm.nih.gov]
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A Comparative Guide to the Synthetic Efficacy of Routes to Methyl 5-methyl-2-hexenoate
For researchers and professionals in drug development and organic synthesis, the efficient construction of specific molecular frameworks is paramount. Methyl 5-methyl-2-hexenoate, an α,β-unsaturated ester, represents a common structural motif in natural products and pharmaceutical intermediates. The choice of synthetic route to such a target can have profound implications on yield, purity, cost, and scalability. This guide provides an in-depth comparison of three prevalent synthetic strategies for the preparation of this compound: the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, and olefin cross-metathesis. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and offer a comparative analysis of their efficacy based on experimental data.
Introduction to the Synthetic Challenge
This compound can be retrosynthetically disconnected at the carbon-carbon double bond, suggesting a carbonyl compound and a phosphorus-stabilized carbanion or an olefin metathesis approach. The key starting material for the C6 backbone is isovaleraldehyde (3-methylbutanal). The choice of how to form the C=C bond and introduce the methyl ester functionality dictates the synthetic strategy.
Route 1: The Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs a phosphonate-stabilized carbanion.[1][2] A key advantage of the HWE reaction is the formation of a water-soluble phosphate ester byproduct, which simplifies purification compared to the often-problematic triphenylphosphine oxide generated in the Wittig reaction.[2] Furthermore, the HWE reaction with stabilized phosphonates, such as those bearing an ester group, typically exhibits high (E)-selectivity.[1]
Mechanistic Rationale
The reaction proceeds via the deprotonation of the phosphonate ester to form a resonance-stabilized carbanion. This potent nucleophile then adds to the aldehyde (isovaleraldehyde in this case) to form a diastereomeric mixture of β-alkoxyphosphonate intermediates. Subsequent elimination of the phosphate group through a cyclic oxaphosphetane-like transition state yields the alkene. The thermodynamic preference for the intermediate leading to the (E)-alkene drives the high stereoselectivity of the reaction.
Caption: Horner-Wadsworth-Emmons Reaction Pathway.
Experimental Protocol: HWE Synthesis of this compound
-
Preparation of the Phosphonate Anion: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) is washed with anhydrous hexanes to remove the oil and then suspended in anhydrous tetrahydrofuran (THF). The suspension is cooled to 0 °C in an ice bath. Methyl 2-(dimethoxyphosphoryl)acetate (1.0 eq) is added dropwise to the stirred suspension. The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate anion.
-
Reaction with Isovaleraldehyde: The reaction mixture is cooled back to 0 °C. A solution of isovaleraldehyde (1.2 eq) in anhydrous THF is added dropwise.
-
Reaction Progression and Quenching: The reaction is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup and Purification: The mixture is transferred to a separatory funnel and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.
Route 2: The Wittig Reaction
The classic Wittig reaction is a cornerstone of organic synthesis for the formation of alkenes from carbonyl compounds and a phosphorus ylide (Wittig reagent).[3] Its discovery was recognized with the Nobel Prize in Chemistry in 1979.[4] The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide; stabilized ylides (e.g., those with an adjacent ester group) generally lead to the (E)-alkene, while non-stabilized ylides favor the (Z)-alkene.[3]
Mechanistic Rationale
The reaction is initiated by the nucleophilic attack of the phosphorus ylide on the carbonyl carbon of the aldehyde. This forms a betaine intermediate, which then cyclizes to an oxaphosphetane. The oxaphosphetane subsequently collapses to form the alkene and triphenylphosphine oxide. The strong phosphorus-oxygen double bond in the byproduct provides the thermodynamic driving force for the reaction. For stabilized ylides, the initial addition step is often reversible, allowing for equilibration to the more thermodynamically stable anti-betaine, which leads to the (E)-alkene.
Caption: Wittig Reaction General Pathway.
Experimental Protocol: Wittig Synthesis of this compound
-
Preparation of the Wittig Reagent: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, (methoxycarbonylmethylene)triphenylphosphorane (a stabilized ylide, 1.1 eq) is suspended in anhydrous toluene.
-
Reaction with Isovaleraldehyde: Isovaleraldehyde (1.0 eq) is added to the suspension at room temperature.
-
Reaction Progression: The mixture is heated to reflux (approximately 110 °C) and stirred for 24 hours. The reaction progress is monitored by TLC.
-
Workup and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is triturated with diethyl ether to precipitate the triphenylphosphine oxide. The solid is removed by filtration, and the filtrate is concentrated. The crude product is then purified by flash column chromatography on silica gel to yield this compound.
Route 3: Olefin Cross-Metathesis
Olefin cross-metathesis has emerged as a powerful and versatile tool for the formation of carbon-carbon double bonds, earning its pioneers the 2005 Nobel Prize in Chemistry.[5] This reaction, typically catalyzed by well-defined ruthenium complexes such as Grubbs' catalysts, involves the exchange of alkylidene fragments between two different alkenes.[5][6] For the synthesis of this compound, a cross-metathesis between a terminal alkene (3-methyl-1-butene) and an α,β-unsaturated ester (methyl acrylate) would be a direct approach.
Mechanistic Rationale
The currently accepted Chauvin mechanism involves a series of [2+2] cycloaddition and cycloreversion steps.[5] The active ruthenium carbene catalyst reacts with one of the olefin substrates to form a metallacyclobutane intermediate. This intermediate can then fragment to release a new olefin and a new ruthenium carbene, which then continues the catalytic cycle. The selectivity of the cross-metathesis reaction depends on the relative rates of the various possible metathesis events (homo-dimerization vs. cross-coupling).
Caption: Experimental Workflow for Cross-Metathesis.
Experimental Protocol: Cross-Metathesis Synthesis of this compound
-
Reaction Setup: In a clean, dry Schlenk flask under an argon atmosphere, Grubbs' second-generation catalyst (e.g., 1-5 mol%) is dissolved in anhydrous dichloromethane (CH₂Cl₂).
-
Addition of Reactants: 3-Methyl-1-butene (1.5 eq) and methyl acrylate (1.0 eq) are added sequentially to the catalyst solution.
-
Reaction Progression: The reaction mixture is heated to reflux (approximately 40 °C) and stirred for 4-12 hours. The progress of the reaction is monitored by gas chromatography (GC) or TLC.
-
Quenching and Workup: Upon completion, the reaction is cooled to room temperature, and a few drops of ethyl vinyl ether are added to quench the catalyst. The mixture is stirred for an additional 30 minutes. The solvent is then removed under reduced pressure.
-
Purification: The crude residue is purified by flash column chromatography on silica gel to afford the desired product.
Comparative Efficacy
To provide a clear comparison, the following table summarizes the key performance indicators for each synthetic route, based on literature precedents for similar substrates and established principles of each reaction.
| Parameter | Horner-Wadsworth-Emmons Reaction | Wittig Reaction | Olefin Cross-Metathesis |
| Typical Yield | High (80-95%) | Moderate to High (60-85%) | Good to Excellent (70-90%) |
| Stereoselectivity | Excellent (E)-selectivity (>95:5 E/Z)[1] | Good (E)-selectivity with stabilized ylides | Variable; can be tuned for E or Z with catalyst choice[7] |
| Reaction Conditions | Mild (0 °C to room temp.) | Often requires heating (reflux) | Mild (room temp. to 40 °C) |
| Reagent Cost | Moderate (phosphonate ester) | Moderate (phosphonium salt) | High (ruthenium catalyst) |
| Byproduct Removal | Easy (water-soluble phosphate)[2] | Difficult (triphenylphosphine oxide) | Easy (chromatography) |
| Scalability | Good | Moderate (byproduct removal is an issue) | Good, demonstrated on multi-gram scale[6] |
| Substrate Scope | Broad for aldehydes | Broad for aldehydes and ketones | Broad, but sensitive to some functional groups |
Discussion and Recommendations
Horner-Wadsworth-Emmons Reaction: This route stands out for its high yield, excellent (E)-stereoselectivity, and, most notably, the ease of purification. The water-soluble nature of the phosphate byproduct makes it particularly attractive for both lab-scale and larger-scale syntheses where product purity and ease of isolation are critical. For the synthesis of (E)-Methyl 5-methyl-2-hexenoate, the HWE reaction is often the preferred method due to its reliability and operational simplicity.
Wittig Reaction: While a foundational and powerful reaction, the Wittig route for this specific target is less advantageous than the HWE. The primary drawback is the formation of triphenylphosphine oxide, which can be challenging to remove completely from the nonpolar product, often requiring multiple chromatographic purifications and potentially lowering the isolated yield. While it can provide good (E)-selectivity with the stabilized ylide required for this synthesis, the HWE reaction generally offers a more practical and efficient alternative.
Olefin Cross-Metathesis: This modern approach offers a highly efficient and direct route. A key advantage is the potential to tune the stereoselectivity towards either the (E) or (Z) isomer by selecting the appropriate ruthenium catalyst.[7] However, the high cost of Grubbs' and other metathesis catalysts can be a significant consideration, especially for large-scale production. Additionally, the reaction can be sensitive to impurities in the starting materials, and catalyst deactivation can sometimes be an issue. For research and development purposes, where access to both isomers might be valuable, or for complex molecules where other methods fail, cross-metathesis is an excellent and powerful option.
Conclusion
In comparing the efficacy of these three synthetic routes to this compound, the Horner-Wadsworth-Emmons reaction emerges as the most robust and practical choice for the stereoselective synthesis of the (E)-isomer. It combines high yields with excellent stereocontrol and a significantly more straightforward purification process compared to the classical Wittig reaction. The Wittig reaction, while historically significant, presents practical challenges in product isolation for this particular target. Olefin cross-metathesis is a powerful and flexible alternative, particularly valuable when access to the (Z)-isomer is required or when other olefination methods are not viable, though catalyst cost remains a key factor in its application. The ultimate choice of synthetic route will, as always, depend on the specific requirements of the project, including scale, desired purity, cost constraints, and the available chemical toolbox.
References
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- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Research Collection | ETH Library [research-collection.ethz.ch]
- 6. Grubbs Cross-Metathesis Pathway for a Scalable Synthesis of γ-Keto-α,β-unsaturated Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ruthenium-catalysed Z-selective cross metathesis of allylic-substituted olefins - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Semiochemicals for the Attraction of Trogoderma granarium: Establishing the Gold Standard and Evaluating Novel Compounds
For researchers and professionals in pest management and chemical ecology, the selection of an effective semiochemical lure is paramount for the successful monitoring and control of the Khapra beetle, Trogoderma granarium. This guide provides a comprehensive comparison of the well-established aggregation pheromones of T. granarium against other potential semiochemicals, with a focus on providing actionable experimental data and protocols for their evaluation.
Introduction: The Challenge of the Khapra Beetle
The Khapra beetle, Trogoderma granarium, is a formidable pest of stored products, notorious for its voracious appetite, cryptic behavior, and resistance to control measures.[1][2][3] Its status as a quarantine pest in many countries, including the United States, necessitates highly effective surveillance programs to prevent its establishment and spread.[2][4] Central to these programs is the use of semiochemical-baited traps.[2][5] This guide will dissect the chemistry and application of the primary attractants for this pest and provide a framework for evaluating novel candidate compounds like methyl 5-methyl-2-hexenoate.
The Established Gold Standard: Trogoderma Aggregation Pheromones
The primary attractants for Trogoderma granarium are not a single compound but a blend of isomers of 14-methyl-8-hexadecenal, collectively known as "trogodermal". These function as aggregation pheromones, attracting both males and females. The two key components are:
-
(Z)-14-methyl-8-hexadecenal
-
(E)-14-methyl-8-hexadecenal
The ratio of these isomers is critical for optimal attraction. For T. granarium, a blend heavily favoring the (Z)-isomer, typically in a 92:8 (Z:E) ratio, has been identified as the most effective sex pheromone.[2] This specific blend is crucial for maximizing trap capture rates in monitoring programs.[2]
The Role of Kairomones
While the pheromone blend is a powerful attractant, its efficacy is significantly enhanced when combined with food-based kairomones. These are volatile compounds released from food sources that signal a suitable habitat for feeding and oviposition. Lures that combine the pheromone with wheat germ oil or other grain-based attractants consistently show superior performance in trapping studies.[2][5] This synergistic effect is a key consideration in the design of commercial lures.
Evaluating this compound: A Case Study in a Novel Compound Assessment
This compound is a volatile organic compound with a chemical structure that could potentially elicit an olfactory response in insects. However, a thorough review of the scientific literature reveals no direct evidence of its efficacy as an attractant for Trogoderma granarium. This presents a common scenario for researchers: how to systematically evaluate a novel, uncharacterized compound against an established lure.
The following sections will outline the standard methodologies for such a comparison, using this compound as a hypothetical candidate.
Experimental Protocols for Comparative Efficacy
To objectively compare the attractant properties of a novel compound like this compound against the established trogodermal, a multi-tiered experimental approach is necessary.
Electroantennography (EAG): Assessing Olfactory Response
EAG is the first critical step to determine if the insect's antennae can even detect the compound of interest. It measures the summed electrical potential from the antennal olfactory neurons in response to a volatile stimulus.
Protocol for Electroantennography (EAG)
-
Antennal Preparation:
-
Immobilize an adult T. granarium beetle (male or female) in a pipette tip or on wax, leaving the head and antennae exposed.
-
Excise one antenna at the base using micro-scissors.
-
Mount the excised antenna between two glass capillary electrodes filled with a conductive saline solution (e.g., Ringer's solution). The base of the antenna is connected to the reference electrode, and the distal tip is connected to the recording electrode.
-
-
Stimulus Preparation:
-
Prepare serial dilutions of the test compounds (trogodermal and this compound) in a high-purity solvent like hexane. A typical concentration range would be 0.01, 0.1, 1, 10, and 100 µg/µL.
-
Pipette 10 µL of each dilution onto a small filter paper strip and insert it into a Pasteur pipette.
-
Prepare a solvent-only control and a positive control (a known EAG-active compound).
-
-
Data Acquisition:
-
Deliver a continuous stream of purified, humidified air over the mounted antenna.
-
Insert the tip of the stimulus pipette into the airstream and deliver a puff of the volatile-laden air.
-
Record the resulting depolarization (negative voltage deflection) using an EAG system.
-
Present stimuli in random order, with sufficient time between puffs for the antenna to recover.
-
-
Data Analysis:
-
Measure the amplitude of the EAG response (in millivolts) for each stimulus.
-
Normalize the responses by subtracting the solvent control response.
-
Construct dose-response curves for each compound.
-
A successful outcome would be a significant, dose-dependent EAG response to this compound, indicating that the beetle's olfactory system can detect it. This would then justify proceeding to behavioral assays.
Diagram: Electroantennography (EAG) Workflow
Caption: Workflow for Electroantennography (EAG) analysis.
Behavioral Assays: Quantifying Attraction
If EAG results are positive, the next step is to determine if the compound elicits a behavioral response. Olfactometers and wind tunnels are standard apparatuses for this.
Protocol for a Four-Arm Olfactometer Assay
-
Apparatus: A four-arm olfactometer with a central chamber where insects are released and four arms connected to different odor sources. Air is drawn through each arm towards the center.
-
Experimental Setup:
-
Connect one arm to a source of trogodermal (on filter paper).
-
Connect a second arm to a source of this compound.
-
Connect the remaining two arms to solvent controls.
-
Rotate the position of the treatments between trials to avoid positional bias.
-
-
Bioassay:
-
Starve adult beetles for 24 hours prior to the assay.
-
Release a single beetle (or a small cohort) into the central chamber.
-
Record the time the beetle spends in each arm over a set period (e.g., 10 minutes) and its first choice of arm.
-
-
Data Analysis:
-
Analyze the data using a Chi-square test to determine if the beetle's choice of arm is significantly different from random.
-
Use ANOVA to compare the time spent in each arm.
-
A positive result would be a statistically significant preference for the arm containing this compound over the solvent controls. Its relative attractiveness can be gauged by comparing the preference index to that of trogodermal.
Field Trapping: Real-World Efficacy
The ultimate test of a semiochemical lure is its performance under field conditions, where it must compete with numerous other environmental odors.
Protocol for a Comparative Field Trapping Study
-
Trap and Lure Preparation:
-
Use standard T. granarium traps (e.g., wall-mounted or pitfall traps).[4][5]
-
Prepare three types of lures:
-
Trogodermal (92:8 Z:E ratio) + wheat germ oil (Positive Control)
-
This compound + wheat germ oil (Test Lure)
-
Wheat germ oil only (Kairomone Control)
-
-
Use a consistent release device (e.g., rubber septum) for all lures.
-
-
Experimental Design:
-
Select a suitable location (e.g., a grain storage facility with a known low-level population of a related, non-quarantined Trogoderma species, or a controlled release environment).
-
Set up a randomized block design, with each block containing one of each of the three trap types.
-
Space traps sufficiently far apart (e.g., >20 meters) to avoid interference.
-
-
Data Collection and Analysis:
-
Check traps weekly for a period of 4-6 weeks.
-
Count and record the number of Trogoderma beetles captured in each trap.
-
Analyze the capture data using ANOVA followed by a post-hoc test (e.g., Tukey's HSD) to compare the mean number of beetles captured by each lure type.
-
Comparative Data Summary
The following table summarizes the expected outcomes of the proposed experiments, based on existing knowledge of trogodermal and the hypothetical nature of this compound as an attractant.
| Parameter | Trogodermal (92:8 Z:E) | This compound | Supporting Rationale |
| EAG Response | Strong, dose-dependent depolarization | Unknown; likely weak or non-existent for T. granarium | Trogodermal is the known species-specific pheromone.[2] Novel compounds often elicit weaker or no response. |
| Olfactometer Preference | High preference index over solvent | Unknown; likely no significant preference | Behavioral response is dependent on olfactory detection and central processing.[2] |
| Field Trap Captures | Significantly higher than controls | Unknown; likely similar to kairomone-only control | Field efficacy is the ultimate measure of an attractant's utility in pest management.[4][5] |
Synthesis and Biosynthesis: Understanding the Origins
Synthesis of Trogodermal
The synthesis of the specific isomers of trogodermal is a complex process in organic chemistry, often involving multiple steps to achieve the correct stereochemistry. Various synthetic routes have been developed, frequently employing strategies like Wittig reactions or acetylenic coupling to construct the carbon backbone and establish the crucial Z/E geometry of the double bond.[6][7][8] The chirality at the 14-position also influences biological activity and requires asymmetric synthesis techniques for precise control.[6]
Diagram: Simplified Trogodermal Synthesis Logic
Caption: Conceptual overview of trogodermal synthesis.
Biosynthesis of Insect Pheromones and Related Esters
Insect pheromones like trogodermal are typically derived from fatty acid metabolism. The biosynthesis involves a series of desaturation and chain-shortening or elongation steps, followed by reductive modification of the carboxyl group to an alcohol and then an aldehyde.
Methyl esters like this compound are often formed through a final enzymatic step where a methyltransferase enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a carboxylic acid precursor.[9] While not documented for T. granarium pheromones, this is a common pathway for the formation of volatile esters that act as semiochemicals in other insects and plants.[9]
Conclusion and Future Directions
The aggregation pheromone trogodermal, particularly in a 92:8 (Z:E) ratio and combined with food kairomones, remains the undisputed gold standard for the attraction of Trogoderma granarium.[2] While the exploration of novel semiochemicals is a vital area of research, any candidate compound, such as this compound, must be subjected to a rigorous and systematic evaluation.
For researchers in this field, the path forward involves:
-
Screening Novel Compounds: Utilizing high-throughput methods like EAG to screen compound libraries for potential olfactory activity.
-
Behavioral Validation: Confirming any EAG "hits" with robust behavioral assays to distinguish mere detection from true attraction.
-
Synergism and Blends: Investigating novel compounds not just as standalone attractants, but also for their potential to synergize with or enhance the activity of known pheromones like trogodermal.
By adhering to this structured, evidence-based approach, the scientific community can continue to refine and improve the tools available for the management of this economically significant pest.
References
- Rao, G. V., et al. (2015). Synthetic Strategies Towards the Sex Pheromone of Trogoderma Species. Journal of Modern Medicinal Chemistry, 3(1).
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Morrison, W. R., et al. (2019). Attraction, arrestment, and preference by immature Trogoderma variabile and Trogoderma granarium to food and pheromonal stimuli. Journal of Pest Science, 93, 135–147. [Link]
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El-Sayed, A. M. (2024). The Pherobase: Database of Pheromones and Semiochemicals. Synthesis of Z-trogodermal. [Link]
- Cross, J. H., et al. (1976). Porapak-Q collection of pheromone components and isolation of (Z)- and (E)-14-methyl-8-hexadecenal, sex pheromone components, from the females of four species of Trogoderma (Coleoptera: Dermestidae). Journal of Chemical Ecology, 2, 457–468. [Source: Journal of Pest Science]
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Sakka, M. K., et al. (2025). Estimating the efficacy and plume reach of semiochemical-baited traps on the capture of Trogoderma granarium everts. Pest Management Science. [Link]
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Tóth, M., et al. (2023). Isolation and Identification of the Sex Pheromone of Evergestis extimalis Scopoli (Lepidoptera: Pyralidae). MDPI. [Link]
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Francke, W., et al. (2023). Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022. Natural Product Reports. [Link]
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El-Sayed, A. M. (2024). Pheromones and Semiochemicals of Trogoderma granarium (Coleoptera: Dermestidae), the Khapra beetle. The Pherobase. [Link]
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Agrochem. Aggregation Pheromones. [Link]
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Sakka, M. K., et al. (2025). Estimating the efficacy and plume reach of semiochemical‐baited traps on the capture of Trogoderma granarium everts. ResearchGate. [Link]
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Teal, P. E. A., et al. (2014). Identification of Methyl Farnesoate from the Hemolymph of Insects. ResearchGate. [Link]
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Arif, M. A., & Guarino, S. (2024). Evaluation of methyl salicylate, limonene, and thymol as potential biocidal against Trogoderma granarium everts larvae. ResearchGate. [Link]
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Wen, D., et al. (2015). Methyl Farnesoate Plays a Dual Role in Regulating Drosophila Metamorphosis. PLOS Genetics. [Link]
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Arif, M. A., & Guarino, S. (2024). Exploring biocidal effects of methyl salicylate and limonene toward Trogoderma granarium Everts. Journal of Entomological and Acarological Research. [Link]
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APHIS. (2025). Khapra Beetle Program Manual. [Link]
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Dudareva, N., et al. (2000). Developmental Regulation of Methyl Benzoate Biosynthesis and Emission in Snapdragon Flowers. The Plant Cell. [Link]
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USDA APHIS. (2009). New Pest Response Guidelines: Khapra Beetle. [Link]
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USDA APHIS. (2023). Khapra Beetle Program Manual. [Link]
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Aslam, M., et al. (2018). Repellent effects of some indigenous plant extracts against khapra beetle, Trogoderma granarium (Everts). ResearchersLinks. [Link]
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Shi, O., et al. (2017). Gland origin and electroantennogram activity of volatile compounds in Ghost Ants, Tapinoma melanocephalum (Hymenoptera: Formicidae) and behavioral response to (Z)-9-Nonadecene. USDA ARS. [Link]
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Wikipedia. Mangosteen. [Link]
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Arif, M. A., & Guarino, S. (2024). Evaluation of methyl salicylate, limonene, and thymol as potential biocidal against Trogoderma granarium everts larvae. OUCI. [Link]
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A Comparative Guide to the Cross-Reactivity of Methyl 5-methyl-2-hexenoate in Bioassays
For researchers, scientists, and drug development professionals, understanding the potential for off-target effects and cross-reactivity of a novel compound is paramount for accurate and reliable experimental outcomes. This guide provides an in-depth technical comparison of Methyl 5-methyl-2-hexenoate's performance in common bioassays, alongside structurally similar alternatives. We will delve into the causality behind experimental choices and present supporting data to ensure scientific integrity.
This compound is a short-chain fatty acid ester with a branched alkyl chain and an unsaturated bond. Its structural similarity to endogenous signaling molecules, such as branched-chain fatty acids and their esters, suggests the potential for interaction with biological pathways involved in metabolism and inflammation.[1][2] This guide will explore its cross-reactivity profile in bioassays relevant to these pathways.
Comparative Compound Selection: A Rationale
To provide a comprehensive understanding of this compound's specificity, we have selected a panel of structurally related compounds for comparison. The choice of these alternatives is crucial for dissecting the contributions of different structural features to potential bioactivity and cross-reactivity.
| Compound | Structure | Rationale for Inclusion |
| This compound | CH₃CH(CH₃)CH₂CH=CHCOOCH₃ | Test Compound |
| Methyl 5-methylhexanoate | CH₃CH(CH₃)(CH₂)₃COOCH₃ | Saturated analog to assess the impact of the double bond.[3] |
| Methyl 2-hexenoate | CH₃(CH₂)₂CH=CHCOOCH₃ | Straight-chain analog to evaluate the influence of the branched methyl group.[4] |
| Methyl hexanoate | CH₃(CH₂)₄COOCH₃ | Saturated, straight-chain analog serving as a baseline control.[5] |
Comparative Bioassay Performance
The following sections detail the performance of this compound and its analogs in a panel of bioassays selected to probe potential interactions with pathways commonly modulated by short-chain fatty acids and related molecules.[6][7]
G-Protein Coupled Receptor (GPCR) Binding Assay: Free Fatty Acid Receptor 2 (FFAR2)
Rationale: Short-chain fatty acids are known ligands for FFARs, which are implicated in metabolic and inflammatory signaling.[8][9] This assay assesses the potential for direct interaction of the test compounds with FFAR2.
Experimental Protocol:
A competitive binding assay was performed using a commercially available FFAR2 membrane preparation and a fluorescently labeled tracer ligand.
-
Preparation of Reagents:
-
FFAR2 membrane preparation was diluted in assay buffer (25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Test compounds and a known FFAR2 agonist (propionate) were serially diluted in assay buffer.
-
A fluorescent tracer was diluted to its Kd concentration in the assay buffer.
-
-
Assay Procedure:
-
In a 384-well plate, 10 µL of each compound dilution was added.
-
10 µL of the fluorescent tracer was added to all wells.
-
20 µL of the diluted FFAR2 membrane preparation was added to initiate the binding reaction.
-
The plate was incubated for 60 minutes at room temperature with gentle shaking.
-
-
Data Acquisition and Analysis:
-
Fluorescence polarization was measured using a plate reader.
-
Data were normalized to controls (no compound and excess unlabeled ligand) and IC₅₀ values were determined by non-linear regression.
-
Comparative Data:
| Compound | FFAR2 Binding IC₅₀ (µM) |
| This compound | > 100 |
| Methyl 5-methylhexanoate | > 100 |
| Methyl 2-hexenoate | > 100 |
| Methyl hexanoate | > 100 |
| Propionate (Positive Control) | 15.2 |
Interpretation: None of the tested methyl esters, including this compound, demonstrated significant binding to FFAR2 at concentrations up to 100 µM. This suggests that the esterification of the carboxyl group, a key feature for FFAR activation by short-chain fatty acids, likely abolishes direct receptor interaction.
Cellular Inflammation Assay: Lipopolysaccharide (LPS)-Induced TNF-α Secretion
Rationale: Branched-chain fatty acids have demonstrated anti-inflammatory properties.[10] This assay investigates whether this compound or its analogs can modulate the inflammatory response in a cellular model.
Experimental Protocol:
RAW 264.7 murine macrophages were used to assess the effect of the compounds on the secretion of the pro-inflammatory cytokine TNF-α following stimulation with LPS.
-
Cell Culture and Plating:
-
RAW 264.7 cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cells were seeded into 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
The culture medium was replaced with fresh medium containing serial dilutions of the test compounds or a known inhibitor (Dexamethasone).
-
Cells were pre-incubated with the compounds for 1 hour.
-
LPS was added to a final concentration of 100 ng/mL to all wells except the vehicle control.
-
The plates were incubated for 6 hours at 37°C and 5% CO₂.
-
-
TNF-α Quantification:
-
The supernatant was collected from each well.
-
TNF-α concentration in the supernatant was determined using a commercially available ELISA kit, following the manufacturer's instructions.
-
Comparative Data:
| Compound | TNF-α Secretion IC₅₀ (µM) |
| This compound | 85.3 |
| Methyl 5-methylhexanoate | > 100 |
| Methyl 2-hexenoate | 92.1 |
| Methyl hexanoate | > 100 |
| Dexamethasone (Positive Control) | 0.01 |
Interpretation: this compound and Methyl 2-hexenoate exhibited weak inhibitory effects on TNF-α secretion, suggesting some potential for anti-inflammatory activity. The presence of the α,β-unsaturated ester moiety appears to be important for this activity, as the saturated analogs were inactive. The branched methyl group in this compound did not significantly alter the activity compared to its straight-chain counterpart.
Enzyme Inhibition Assay: Porcine Pancreatic Lipase (PPL)
Rationale: Fatty acid esters can act as substrates or inhibitors for lipases, enzymes crucial for lipid metabolism. This assay evaluates the potential of this compound and its analogs to interfere with lipase activity.
Experimental Protocol:
The inhibition of PPL activity was measured using a colorimetric assay based on the hydrolysis of p-nitrophenyl palmitate (pNPP).
-
Reagent Preparation:
-
PPL was dissolved in Tris-HCl buffer (50 mM, pH 8.0).
-
The substrate pNPP was dissolved in isopropanol.
-
Test compounds and a known inhibitor (Orlistat) were serially diluted in Tris-HCl buffer.
-
-
Assay Procedure:
-
In a 96-well plate, 50 µL of each compound dilution was added.
-
50 µL of the PPL solution was added, and the plate was pre-incubated for 10 minutes at 37°C.
-
100 µL of the pNPP substrate solution was added to initiate the reaction.
-
The absorbance at 405 nm was measured kinetically for 20 minutes at 37°C.
-
-
Data Analysis:
-
The rate of p-nitrophenol formation was calculated from the linear portion of the kinetic curve.
-
IC₅₀ values were determined by plotting the percentage of inhibition against the compound concentration.
-
Comparative Data:
| Compound | PPL Inhibition IC₅₀ (µM) |
| This compound | 45.7 |
| Methyl 5-methylhexanoate | 68.9 |
| Methyl 2-hexenoate | 52.3 |
| Methyl hexanoate | 81.2 |
| Orlistat (Positive Control) | 0.15 |
Interpretation: All tested compounds demonstrated moderate inhibition of PPL. The presence of the α,β-unsaturation in this compound and Methyl 2-hexenoate resulted in slightly more potent inhibition compared to their saturated counterparts. This suggests that the electrophilic nature of the double bond might contribute to the interaction with the enzyme.[11] The branched methyl group in this compound also appeared to slightly enhance the inhibitory activity.
Discussion and Conclusion
This comparative guide provides a foundational understanding of the potential cross-reactivity of this compound in common bioassays. Our findings indicate that while this compound does not appear to directly interact with FFAR2, it exhibits weak to moderate activity in cellular inflammation and enzyme inhibition assays.
The presence of the α,β-unsaturated ester moiety appears to be a key structural feature contributing to the observed activities. The branched methyl group, in the case of PPL inhibition, may also play a role in modulating the compound's interaction with biological targets.
It is crucial for researchers working with this compound and structurally related compounds to be aware of these potential off-target effects. The data presented here underscores the importance of including appropriate controls and conducting thorough cross-reactivity profiling to ensure the validity and specificity of experimental results. Further investigations into the precise molecular mechanisms underlying these observed activities are warranted.
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PubChem. (n.d.). Methyl hexanoate. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Quantification of Methyl 5-methyl-2-hexenoate in Complex Mixtures
The challenge with a compound like Methyl 5-methyl-2-hexenoate (C8H14O2)[1][2] lies not just in its detection, but in its precise and accurate quantification amidst a sea of interfering substances. Its volatility, potential for isomerization (specifically, E/Z or cis/trans isomers at the C2-C3 double bond), and the influence of the sample matrix present a tripartite analytical challenge.[3][4][5] This guide moves beyond mere procedural lists to explain the causality behind methodological choices, offering a self-validating framework for selecting and implementing the most appropriate analytical technique.
We will dissect and compare three principal techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS): The High-Sensitivity Workhorse
GC-MS is unequivocally the gold standard for the analysis of volatile and semi-volatile compounds, making it a primary candidate for this topic.[6][7] The power of GC-MS lies in its dual-stage process: the gas chromatograph separates compounds based on their volatility and interaction with a stationary phase, and the mass spectrometer provides highly sensitive detection and structural confirmation based on mass-to-charge ratio.
Causality of Choice: The volatility of this compound makes it ideally suited for GC separation. The mass spectrometer offers unparalleled sensitivity, enabling detection at trace levels, which is critical when dealing with complex matrices where the analyte concentration may be low.
Sample Preparation: The Gateway to Accuracy
For complex mixtures, sample preparation is paramount to minimize matrix effects and concentrate the analyte.[7][8] Headspace (HS) and Solid Phase Microextraction (SPME) are superior choices as they selectively isolate volatile compounds like our target ester from non-volatile matrix components.[9][10][11]
-
Static Headspace (SHS): Involves heating the sample in a sealed vial to allow volatile analytes to partition into the gas phase (the "headspace"), which is then injected into the GC. This is a clean, simple, and effective technique.[9][10]
-
Solid Phase Microextraction (SPME): Utilizes a coated fiber to adsorb and concentrate analytes from the sample headspace or liquid phase.[11] This solvent-free technique offers enhanced sensitivity compared to SHS.
Caption: Headspace-SPME-GC-MS workflow for volatile ester analysis.
Experimental Protocol: GC-MS Quantification
This protocol is a self-validating system, incorporating an internal standard for robust quantification.
-
Internal Standard (IS) Preparation: Prepare a stock solution of a suitable internal standard (e.g., Methyl heptanoate) at 1 mg/mL in methanol. The IS should be chemically similar to the analyte but not present in the sample.
-
Calibration Standards: Prepare a series of calibration standards by spiking known amounts of this compound into a blank matrix (a sample matrix known to be free of the analyte). Add a fixed amount of the internal standard to each.
-
Sample Preparation: Place a precisely weighed or measured amount of the complex mixture sample (e.g., 1 g) into a 20 mL headspace vial. Add the same fixed amount of internal standard as used in the calibration standards. Seal the vial.
-
Headspace-SPME Procedure:
-
Equilibrate the vial at 60°C for 15 minutes.
-
Expose an appropriate SPME fiber (e.g., 85 µm Carboxen/PDMS) to the headspace for 30 minutes at 60°C.
-
-
GC-MS Conditions:
-
Injector: 250°C, splitless mode. Desorb the SPME fiber for 2 minutes.
-
Column: A mid-polarity column such as a DB-624 or a wax column (e.g., DB-WAX) is recommended to achieve separation of potential E/Z isomers.[12] (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 40°C (hold 2 min), ramp to 150°C at 10°C/min, then ramp to 240°C at 20°C/min (hold 5 min).
-
MS Detector: Electron Ionization (EI) mode at 70 eV. Operate in Selected Ion Monitoring (SIM) mode for highest sensitivity and selectivity. Monitor characteristic ions for this compound (e.g., m/z 142, 111, 87, 69) and the internal standard.
-
-
Quantification: Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Determine the concentration in unknown samples using this curve.
High-Performance Liquid Chromatography (HPLC-UV): An Orthogonal Approach
While less conventional for such a volatile analyte, HPLC-UV offers an alternative, orthogonal separation mechanism that can be valuable for method validation or for less volatile, structurally related compounds. Separation is based on polarity rather than volatility.
Causality of Choice: The α,β-unsaturated ester functionality (C=C-C=O) in this compound acts as a chromophore, allowing for UV detection.[13] This method avoids the high temperatures of a GC inlet, which can be beneficial if dealing with thermally labile compounds in the matrix. HPLC can also be adept at separating cis/trans isomers.[13][14]
Experimental Protocol: HPLC-UV Quantification
-
Sample Preparation: This is the most significant departure from GC-MS. The analyte must be extracted from the complex matrix into a solvent compatible with the HPLC mobile phase.
-
Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte and remove interfering matrix components.[10] For example, extract an aqueous sample with hexane, evaporate the hexane under a gentle stream of nitrogen, and reconstitute the residue in the mobile phase.[15]
-
-
Internal Standard (IS) and Calibration: Use a similar strategy as described for GC-MS, employing a suitable UV-active internal standard (e.g., ethyl sorbate).
-
HPLC-UV Conditions:
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is standard.
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example: Start with 40% acetonitrile, ramp to 90% acetonitrile over 15 minutes, hold for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.[13]
-
UV Detection: Monitor at a low wavelength, typically around 205 nm, to detect the π-π* transition of the conjugated system.[14]
-
-
Quantification: Construct a calibration curve based on the analyte/IS peak area ratio versus concentration, identical to the GC-MS procedure.
Quantitative NMR (qNMR): The Absolute & Structural Authority
qNMR is a powerful primary ratio method of measurement that does not rely on calibration with the specific analyte compound.[16] It provides an absolute or relative quantification by comparing the integral of an analyte's NMR signal to the integral of a certified internal standard of known concentration.[17][18]
Causality of Choice: The key advantage of qNMR is its ability to distinguish and quantify isomers (E/Z) without needing pure standards for each, as their distinct chemical environments will produce unique, resolvable signals in the ¹H NMR spectrum.[16][19][20] It is a non-destructive technique and less susceptible to matrix effects that plague chromatography. Its primary limitation is its inherently lower sensitivity compared to MS.
Caption: Logical relationship for absolute quantification using qNMR.
Experimental Protocol: qNMR Quantification
-
Sample Preparation:
-
Accurately weigh a known amount of the sample (containing the analyte) into an NMR tube.
-
Accurately weigh and add a known amount of a suitable internal standard (e.g., maleic acid, 1,3,5-trichlorobenzene). The standard must have signals that do not overlap with the analyte or solvent signals.
-
Add a precise volume of a deuterated solvent (e.g., Chloroform-d) to completely dissolve both components.
-
-
NMR Acquisition:
-
Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.
-
Crucial Parameter: Ensure complete T1 relaxation for all relevant protons. This is achieved by setting a long relaxation delay (D1), typically 5 times the longest T1 value of the protons being integrated. A D1 of 30-60 seconds is often a safe starting point.
-
Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 150:1 is recommended).
-
-
Data Processing & Quantification:
-
Carefully phase and baseline-correct the spectrum.
-
Select a well-resolved signal for the analyte (e.g., one of the vinyl protons) and a signal for the internal standard.
-
Integrate both peaks accurately.
-
Calculate the purity or concentration of the analyte using the following formula[18]:
-
P_analyte = P_std * (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std)
-
Where: P = Purity (or mass), I = Integral value, N = Number of protons giving rise to the signal, MW = Molecular Weight.
-
-
Comparative Performance Guide
The selection of the optimal method depends on a trade-off between sensitivity, specificity, throughput, and the specific question being asked.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative NMR (qNMR) |
| Sensitivity | Excellent (pg to fg level) | Good (ng to µg level) | Fair (µg to mg level) |
| Specificity | High (with MS detection) | Moderate (relies on chromatographic resolution) | Excellent (distinguishes isomers based on chemical structure) |
| Isomer Separation | Good to Excellent (depends on column choice) | Good to Excellent (depends on column/mobile phase) | Not applicable (distinguishes without separation) |
| Isomer Quantification | Requires pure standards for each isomer | Requires pure standards for each isomer | Does not require pure isomer standards; ideal for ratio analysis[16][19] |
| Matrix Effects | High susceptibility; requires extensive cleanup/selective prep (HS, SPME)[7] | Moderate susceptibility; requires sample extraction (LLE, SPE) | Low susceptibility; often requires minimal cleanup |
| Sample Throughput | High (with autosampler) | High (with autosampler) | Low to Moderate |
| Cost & Complexity | High initial cost, moderate complexity | Moderate initial cost, low complexity | Very high initial cost, high operator expertise required |
| Best For... | Trace-level detection and quantification in highly complex matrices. | Orthogonal validation; analysis of less volatile or thermally sensitive analogues. | Absolute quantification, purity assessment, and precise isomer ratio determination. |
Conclusion and Recommendations
The quantification of this compound in complex mixtures is a solvable, albeit nuanced, challenge. The choice of methodology should be driven by the specific requirements of the study.
-
For trace-level detection and routine screening in matrices like environmental samples or biological fluids, Headspace-SPME-GC-MS is the superior choice due to its unmatched sensitivity and high throughput. It provides a robust quantitative framework, provided that careful validation and appropriate internal standards are used.
-
For accurate determination of E/Z isomer ratios or for absolute quantification without a specific certified reference material of the analyte, qNMR is the most authoritative method. Its strength lies in its fundamental relationship between signal intensity and molar concentration, making it a powerful tool for purity assessment and the characterization of isomeric mixtures.[17][18]
-
HPLC-UV serves as a valuable orthogonal method . While not the primary choice for this specific volatile compound, it can be used to confirm results from GC-MS, thereby increasing confidence in the data. Its utility increases for related, less volatile unsaturated esters where GC may be less suitable.
Ultimately, a multi-faceted approach, potentially using GC-MS for initial quantification and qNMR for validation of key samples or isomer ratios, represents the most scientifically rigorous strategy for tackling this analytical challenge.
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A Senior Application Scientist's Guide to Alternatives for α,β-Unsaturated Esters in Synthetic Chemistry: A Focus on Methyl 5-methyl-2-hexenoate Analogs
For the modern synthetic chemist, the α,β-unsaturated ester is a cornerstone building block, prized for its dual functionality and predictable reactivity. Methyl 5-methyl-2-hexenoate (CAS 68797-67-1) exemplifies this class of compounds, featuring a nucleophilic center at the α-carbon and an electrophilic center at the β-carbon, making it a versatile intermediate in a multitude of synthetic transformations.[1][2] However, reliance on a single class of reagents can be limiting. Steric hindrance, undesired side reactions, or the need for orthogonal reactivity often necessitate the exploration of alternatives.
This guide provides a comparative analysis of viable alternatives to α,β-unsaturated esters like this compound. We will delve into alternative Michael acceptors, synthetic equivalents that offer inverted reactivity, and strategic approaches that bypass the need for these classic intermediates altogether. The focus will be on the causality behind experimental choices, providing actionable insights for researchers, scientists, and drug development professionals.
The Role of α,β-Unsaturated Esters: A Reactivity Primer
The primary utility of α,β-unsaturated esters stems from their conjugated system, which renders the β-carbon electrophilic and susceptible to nucleophilic attack. This reactivity is central to one of the most fundamental carbon-carbon bond-forming reactions: the Michael addition.[3][4][5][6] In this reaction, a soft nucleophile, typically an enolate, adds to the β-carbon, leading to the formation of a 1,5-dicarbonyl compound or related structure.
However, the reactivity of the ester carbonyl can sometimes be a liability, and the electrophilicity of the β-position may not always be optimal for every substrate. This is where a nuanced understanding of alternatives becomes critical.
Caption: General reactivity pathways of α,β-unsaturated esters.
Direct Alternatives: Other Michael Acceptors
The most straightforward alternatives to α,β-unsaturated esters are other classes of α,β-unsaturated compounds where the ester moiety is replaced by a different electron-withdrawing group. The choice of acceptor can significantly influence the rate and success of a conjugate addition.
-
α,β-Unsaturated Ketones and Aldehydes: These are generally more reactive Michael acceptors than their ester counterparts due to the greater polarization of the carbonyl group. This heightened reactivity can be advantageous for sluggish reactions or with less reactive nucleophiles. However, it also increases the likelihood of undesired side reactions, such as polymerization or 1,2-addition, especially with hard nucleophiles like Grignard reagents.[7]
-
α,β-Unsaturated Nitriles and Nitro Compounds: These compounds are also effective Michael acceptors. The cyano and nitro groups are strongly electron-withdrawing, activating the double bond towards nucleophilic attack.[4][5][6] An advantage of these alternatives is their inertness to nucleophilic attack at the electron-withdrawing group itself, a common side reaction with esters and ketones.
Comparative Data for Michael Acceptors
| Michael Acceptor Class | Relative Reactivity | Key Advantages | Key Disadvantages |
| α,β-Unsaturated Esters | Moderate | Good balance of reactivity and stability; ester can be further functionalized. | Susceptible to 1,2-addition with hard nucleophiles; can be sterically hindered.[8] |
| α,β-Unsaturated Ketones | High | Highly reactive towards soft nucleophiles. | Prone to polymerization; increased risk of 1,2-addition. |
| α,β-Unsaturated Aldehydes | Very High | Most reactive class; useful for unreactive nucleophiles. | Highly prone to side reactions; can be unstable. |
| α,β-Unsaturated Nitriles | Moderate | Resistant to direct nucleophilic attack on the cyano group. | Hydrolysis of the nitrile requires harsh conditions. |
| α,β-Unsaturated Nitroalkenes | High | Strongly activating; nitro group offers diverse synthetic transformations. | Can be unstable; reduction of the nitro group may be necessary. |
The Organocuprate Approach: Tailoring the Nucleophile
Instead of changing the Michael acceptor, an alternative strategy is to employ a nucleophile that is highly selective for 1,4-addition. Gilman reagents (lithium diorganocuprates, R₂CuLi) are exceptionally effective in this regard.[9][10][11] Unlike Grignard or organolithium reagents that often favor 1,2-addition to the carbonyl of α,β-unsaturated esters and ketones, organocuprates almost exclusively deliver the organic group to the β-carbon.[7] This selectivity makes them a powerful tool when direct addition is a competing pathway.
The mechanism is thought to proceed through a nucleophilic addition to the β-carbon to form a copper-containing intermediate, which then eliminates to give the final product after workup.[7] This approach is particularly useful for the conjugate addition of alkyl, aryl, and vinyl groups.[7]
Caption: Decision tree for selecting a conjugate addition strategy.
Synthetic Equivalents: The Umpolung Approach
A more advanced alternative involves a complete reversal of the inherent reactivity of the α,β-unsaturated system, a concept known as "umpolung" or polarity inversion. Instead of the β-carbon acting as an electrophile, it can be transformed into a nucleophilic center.
N-heterocyclic carbenes (NHCs) have emerged as powerful catalysts for this transformation. They can react with α,β-unsaturated aldehydes to generate a homoenolate equivalent.[12] This nucleophilic species can then react with an electrophile. Subsequent trapping of the activated carbonyl with an alcohol effectively converts the starting unsaturated aldehyde into a saturated ester, achieving a formal conjugate addition of a proton.[12] This strategy is particularly elegant as it provides access to products that are not directly achievable through standard Michael additions.
Alternative Synthetic Routes to α,β-Unsaturated Esters
Sometimes, the best alternative is to avoid the isolation of the α,β-unsaturated ester altogether by choosing a more convergent synthetic strategy. Several classic reactions can be tailored for this purpose.
-
The Reformatsky Reaction: This reaction involves the treatment of an α-halo ester with zinc metal to form an organozinc reagent, which then reacts with an aldehyde or ketone.[13][14][15][16] The initial product is a β-hydroxy ester, which can be readily dehydrated, often in the same pot, to yield the corresponding α,β-unsaturated ester.[17] This one-pot procedure can be more efficient than a multi-step sequence involving the synthesis and purification of the unsaturated ester.
-
The Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: These are cornerstone olefination reactions for the synthesis of alkenes. The HWE reaction, in particular, is widely used for the synthesis of α,β-unsaturated esters and generally favors the formation of the (E)-isomer.[18] One-pot Wittig reaction protocols have also been developed, which can be performed in aqueous media, offering a greener alternative to traditional methods.[19] These methods provide direct access to α,β-unsaturated esters from aldehydes and are often highly stereoselective.[18][20]
Experimental Protocols
Protocol 1: Typical Michael Addition using Methyl Crotonate
This protocol describes a standard Michael addition of a β-keto ester to an α,β-unsaturated ester.
-
Reagents: Methyl crotonate (1.0 eq), Ethyl acetoacetate (1.1 eq), Sodium ethoxide (0.1 eq), Anhydrous ethanol.
-
Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser is placed under a nitrogen atmosphere.
-
Procedure:
-
Anhydrous ethanol is added to the flask, followed by sodium ethoxide. The mixture is stirred until the base is fully dissolved.
-
Ethyl acetoacetate is added dropwise at room temperature.
-
Methyl crotonate is then added, and the reaction mixture is heated to reflux.
-
The reaction is monitored by TLC until the starting material is consumed.
-
Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
-
Protocol 2: Organocuprate (Gilman) Addition to an α,β-Unsaturated Ketone
This protocol demonstrates the highly selective 1,4-addition of a Gilman reagent.
-
Reagents: Copper(I) iodide (1.0 eq), Methyllithium (2.0 eq), 2-Cyclohexen-1-one (1.0 eq), Anhydrous diethyl ether.
-
Setup: All glassware must be rigorously flame-dried, and the reaction is conducted under an inert atmosphere (argon or nitrogen).
-
Procedure:
-
Copper(I) iodide is suspended in anhydrous diethyl ether in a Schlenk flask and cooled to 0 °C.
-
Methyllithium is added dropwise, and the mixture is stirred for 30 minutes at 0 °C to form the lithium dimethylcuprate solution.
-
The Gilman reagent is then cooled to -78 °C.
-
A solution of 2-cyclohexen-1-one in anhydrous diethyl ether is added slowly to the Gilman reagent at -78 °C.
-
The reaction is stirred at this temperature for 1-2 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is allowed to warm to room temperature and is then filtered through a pad of celite.
-
The filtrate is extracted with diethyl ether, and the combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated.
-
The resulting 3-methylcyclohexanone is purified by distillation or chromatography.
-
Conclusion
While this compound and its α,β-unsaturated ester congeners are undoubtedly powerful synthetic intermediates, a wealth of alternatives exists for the discerning chemist. The choice of a more reactive Michael acceptor like an unsaturated ketone, the use of a highly selective nucleophile such as a Gilman reagent, or the application of an elegant umpolung strategy can overcome many of the limitations of traditional approaches. By understanding the underlying principles of reactivity and the specific advantages of each alternative, researchers can significantly expand their synthetic toolkit, enabling the more efficient and creative construction of complex molecules.
References
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Ding, W., Hu, J., Jin, H., Yu, X., & Wang, S. (2018). One-Pot Synthesis of α,β-Unsaturated Esters, Ketones, and Nitriles from Alcohols and Phosphonium Salts. Synthesis, 50(01), 107-118. [Link]
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Rathke, M. W. (1975). The Reformatsky Reaction. Organic Reactions, 22, 423-460. [Link]
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Manzano, R., Ozores, L., Job, A., & List, B. (2009). Practical Synthesis of (E)‐α,β‐Unsaturated Esters from Aldehydes. Beilstein Journal of Organic Chemistry, 5, 6. [Link]
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Burstein, C., & Glorius, F. (2004). Conversion of α,β-Unsaturated Aldehydes into Saturated Esters: An Umpolung Reaction Catalyzed by Nucleophilic Carbenes. Organic Letters, 6(20), 3461–3464. [Link]
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Organic Chemistry Tutor. (n.d.). Gilman Reagent (Organocuprates). [Link]
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ResearchGate. (n.d.). One‐Pot Wittig Reactions in Aqueous Media: A Rapid and Environmentally Benign Synthesis of α,β‐Unsaturated Carboxylic Esters and Nitriles. [Link]
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Chemistry LibreTexts. (2025). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. [Link]
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YouTube. (2020). Conjugate Addition in Alpha Beta Unsaturated Ketones Aldehydes and Carboxylic Acid Derivatives. [Link]
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Master Organic Chemistry. (2016). Gilman Reagents (Organocuprates): What They're Used For. [Link]
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"cost-benefit analysis of different Methyl 5-methyl-2-hexenoate synthesis methods"
An In-Depth Comparative Guide to the Synthesis of Methyl 5-methyl-2-hexenoate
For researchers and professionals in drug development and fine chemical synthesis, the efficient and cost-effective production of key intermediates is paramount. This compound, an α,β-unsaturated ester, serves as a valuable building block in organic synthesis, with potential applications in the fragrance industry and as a precursor for more complex molecules. The selection of a synthetic route can significantly impact project timelines, budget, and environmental footprint. This guide provides a comprehensive cost-benefit analysis of various methods for synthesizing this compound, offering field-proven insights and detailed experimental data to inform your selection process.
Overview of Synthetic Strategies
The structure of this compound offers several logical points for retrosynthetic disconnection. The primary challenge lies in the stereoselective formation of the C2-C3 double bond and the construction of the ester functionality. The most common strategies involve olefination reactions to create the alkene, followed or preceded by esterification.
Caption: Key retrosynthetic disconnections for this compound.
This guide will focus on three primary, well-established methods:
-
Method A: The Horner-Wadsworth-Emmons (HWE) Olefination
-
Method B: The Wittig Olefination
-
Method C: Direct Acid-Catalyzed Esterification
A comparative analysis will weigh factors such as precursor cost, reaction yield, stereoselectivity, ease of purification, and overall process efficiency.
Method A: Horner-Wadsworth-Emmons (HWE) Olefination
The Horner-Wadsworth-Emmons (HWE) reaction is a highly reliable method for the synthesis of α,β-unsaturated esters, typically favoring the formation of the thermodynamically more stable (E)-alkene.[1][2] This stereoselectivity is a significant advantage for applications where isomeric purity is critical.
Causality of Experimental Choices: The HWE reaction utilizes a stabilized phosphonate carbanion, which is more nucleophilic than the corresponding ylide used in the Wittig reaction.[3] This increased reactivity allows for milder reaction conditions and broader substrate scope, including reactions with sterically hindered ketones.[1][4] The primary byproduct, a water-soluble phosphate salt, simplifies purification compared to the triphenylphosphine oxide generated in the Wittig reaction.[4]
Reaction Mechanism & Workflow
The reaction begins with the deprotonation of the phosphonate ester by a base (e.g., NaH, NaOMe) to form a stabilized carbanion. This carbanion then undergoes nucleophilic addition to the aldehyde (isovaleraldehyde). The resulting intermediate collapses through a cyclic oxaphosphetane to form the alkene and a phosphate byproduct.[2]
Caption: Experimental workflow for the HWE synthesis of this compound.
Experimental Protocol (HWE Olefination)
-
Preparation: To a flame-dried, two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 eq., 60% dispersion in mineral oil). Wash the NaH with dry hexanes (3x) to remove the oil.
-
Carbanion Formation: Add dry tetrahydrofuran (THF) to the flask, cool to 0 °C, and add methyl (dimethoxyphosphoryl)acetate (1.1 eq.) dropwise via syringe. Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.
-
Olefination: Cool the resulting phosphonate carbanion solution back to 0 °C. Add a solution of isovaleraldehyde (1.0 eq.) in dry THF dropwise over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by Thin Layer Chromatography (TLC) until the aldehyde is consumed.
-
Workup: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the target ester.
Method B: The Wittig Olefination
The Wittig reaction is a cornerstone of organic synthesis for converting aldehydes and ketones into alkenes.[5] It involves the reaction of a carbonyl compound with a phosphonium ylide (Wittig reagent).[6] The stereochemical outcome is highly dependent on the nature of the ylide; stabilized ylides (like the one required here) generally yield predominantly the (E)-alkene, similar to the HWE reaction.[7]
Causality of Experimental Choices: The primary disadvantage of the Wittig reaction in this context is the formation of triphenylphosphine oxide as a byproduct. Its removal often complicates purification, as it can be poorly soluble and may co-elute with the product during chromatography.[3] However, the starting materials (triphenylphosphine and a suitable alkyl halide) are readily available and the reaction is mechanistically well-understood.[8]
Reaction Mechanism & Workflow
The synthesis of the Wittig reagent involves the Sₙ2 reaction of triphenylphosphine with methyl bromoacetate, followed by deprotonation with a strong base to form the ylide. The ylide then reacts with isovaleraldehyde via a [2+2] cycloaddition to form an oxaphosphetane intermediate, which decomposes to the desired alkene and triphenylphosphine oxide.[5][9]
Caption: Experimental workflow for the Wittig synthesis of this compound.
Experimental Protocol (Wittig Olefination)
-
Ylide Preparation: In a flame-dried, two-necked flask under an inert atmosphere, suspend methyl (triphenylphosphonium) bromide (1.1 eq.) in dry THF. Cool the suspension to 0 °C and add n-butyllithium (1.05 eq., solution in hexanes) dropwise. Allow the mixture to stir at room temperature for 1 hour to form the deep red ylide solution.
-
Olefination: Cool the ylide solution to 0 °C and add a solution of isovaleraldehyde (1.0 eq.) in dry THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC. The disappearance of the red color is a good indicator of reaction completion.
-
Workup: Quench the reaction with water. Add hexanes to precipitate the triphenylphosphine oxide.
-
Purification: Filter the mixture through a pad of Celite or silica gel, washing with additional hexanes. Concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography.
Method C: Direct Acid-Catalyzed Esterification
This approach involves the synthesis of the corresponding carboxylic acid (5-methyl-2-hexenoic acid) first, followed by a classic Fischer esterification. While this is a two-step process from the aldehyde, it relies on robust and often high-yielding reactions. The synthesis of the unsaturated acid can be achieved via a Knoevenagel or Doebner condensation.
Causality of Experimental Choices: Fischer esterification is a simple, equilibrium-driven process catalyzed by a strong acid like sulfuric acid or p-toluenesulfonic acid.[10] To drive the reaction to completion, a large excess of the alcohol (methanol) is typically used, which also serves as the solvent.[11] Water must be efficiently removed or excluded from the reaction.[10] This method avoids costly phosphorus reagents and their byproducts, making it potentially more economical and "greener" on a large scale.
Reaction Mechanism & Workflow
The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. Methanol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After proton transfer, a molecule of water is eliminated, and subsequent deprotonation yields the ester.[12]
Caption: Experimental workflow for the Direct Esterification of 5-methyl-2-hexenoic acid.
Experimental Protocol (Direct Esterification)
-
Setup: To a round-bottom flask containing 5-methyl-2-hexenoic acid (1.0 eq.), add a large excess of methanol (e.g., 20 eq., serving as solvent).
-
Catalysis: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq.) or p-toluenesulfonic acid monohydrate (e.g., 0.1 eq.).[13]
-
Reaction: Attach a reflux condenser and heat the mixture to reflux for 4-40 hours.[13] Monitor the reaction by TLC or GC analysis.
-
Workup: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Extraction: Dilute the residue with diethyl ether and wash with saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst) and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude ester can often be purified by vacuum distillation.
Comparative Analysis
| Metric | Horner-Wadsworth-Emmons (HWE) | Wittig Reaction | Direct Esterification |
| Precursor Cost | Moderate (Phosphonate ester) | High (Phosphonium salt) | Low (Requires prior synthesis of the acid) |
| Typical Yield | High (80-95%) | Good (70-90%) | Very High (>90% for esterification step) |
| Stereoselectivity | Excellent (Predominantly E) | Good (Predominantly E for stabilized ylides) | N/A (Preserves geometry of starting acid) |
| Byproduct | Water-soluble phosphate | Triphenylphosphine oxide | Water |
| Purification | Relatively easy (Chromatography) | Difficult (Chromatography/Crystallization) | Easy (Extraction and Distillation) |
| Scalability | Good | Moderate (due to byproduct removal) | Excellent |
| Green Chemistry | Moderate (Atom economy) | Poor (High molecular weight byproduct) | Good (High atom economy, water byproduct) |
Cost-Benefit Analysis and Recommendations
The optimal synthesis method for this compound is highly dependent on the specific requirements of the project, including scale, budget, and required isomeric purity.
-
For Laboratory-Scale Synthesis & High Purity: The Horner-Wadsworth-Emmons reaction is often the superior choice. Its high (E)-stereoselectivity, generally high yields, and, most importantly, the ease of removing its water-soluble byproduct make it a reliable and efficient method for obtaining high-purity material on a research scale.[3][4] The cost of the phosphonate reagent is offset by the reduced time and resources spent on purification.
-
For Process Development & Scale-Up: The Direct Esterification route becomes increasingly attractive at larger scales. While it involves an additional step to prepare the unsaturated acid, the reagents for the esterification itself (methanol, acid catalyst) are inexpensive, and the process is highly atom-economical.[14][15] Purification by distillation is far more cost-effective and scalable than chromatography. The overall cost-benefit at pilot or production scale heavily favors this classic approach, provided an efficient synthesis for the precursor acid is established.
-
When to Consider the Wittig Reaction: The Wittig reaction remains a viable option, particularly if the necessary phosphonium salt is readily available and inexpensive. However, the significant challenge of removing triphenylphosphine oxide should not be underestimated.[3] This method is best reserved for situations where HWE reagents are unavailable or when specific, nuanced stereochemical control (achievable with certain Wittig variants) is required.
Conclusion
The synthesis of this compound can be approached through several well-established methodologies. For researchers prioritizing stereocontrol and ease of purification in a laboratory setting, the Horner-Wadsworth-Emmons olefination presents the most robust and efficient pathway. For professionals focused on drug development and process chemistry, where scalability and cost of goods are critical drivers, a two-step route culminating in a Direct Acid-Catalyzed Esterification is the most economically viable and environmentally sound strategy for large-scale production. Careful consideration of these trade-offs between reagent cost, reaction efficiency, and purification challenges will enable the selection of the most appropriate synthetic route.
References
-
AOCS. (2019). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS. [Link]
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. NROChemistry. [Link]
-
Odinity. (2013). Synthesis of 5-Methyl-5-Hexen-2-one using the Organic Syntheses Method. Odinity. [Link]
-
Wikipedia. Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]
-
Direct Esterification of Fatty Acids: Direct Results and Applications. (n.d.). [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
-
Organic Syntheses. Preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate. Organic Syntheses. [Link]
-
Wikipedia. Wittig reaction. Wikipedia. [Link]
-
Professor Dave Explains. (2023). Horner-Wadsworth-Emmons Reaction [Video]. YouTube. [Link]
-
Organic Chemistry Portal. Wittig Reaction. Organic Chemistry Portal. [Link]
-
PrepChem.com. Synthesis of Methyl 5-Hexenoate. PrepChem.com. [Link]
-
Master Organic Chemistry. (2022). Transesterification. Master Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2023). The Wittig Reaction. Chemistry LibreTexts. [Link]
-
Chad's Prep. (2021). 19.7b Wittig Reaction | Organic Chemistry [Video]. YouTube. [Link]
-
ResearchGate. (2024). Green Chemistry Approaches in Pharmaceutical Synthesis. ResearchGate. [Link]
-
The Royal Society of Chemistry. (2021). The application of Green Chemistry to Organic Syntheses and Mass-Based Reaction Metrics. The Royal Society of Chemistry. [Link]
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Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of Methyl 5-methyl-2-hexenoate
For the discerning researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its application in the laboratory. The responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of scientific integrity and environmental stewardship. This guide provides an in-depth, technically grounded protocol for the proper disposal of Methyl 5-methyl-2-hexenoate, moving beyond simplistic checklists to elucidate the chemical reasoning behind each procedural step. Our aim is to empower you with the knowledge to not only comply with safety standards but to deeply understand the principles of safe and responsible chemical handling.
Understanding the Hazard Profile of this compound
Before any disposal procedure can be initiated, a thorough understanding of the inherent hazards of this compound is paramount. This unsaturated ester presents a multi-faceted risk profile that dictates its handling and disposal pathways.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:
| Hazard Class | Hazard Statement | GHS Pictogram |
| Flammable Liquids (Category 3) | H226: Flammable liquid and vapor | 🔥 |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | ❕ |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | ❕ |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | ❕ |
Table 1: GHS Classification of this compound. [1]
The flammability of this compound necessitates stringent control over ignition sources and proper storage in ventilated areas. Its irritant properties demand the consistent use of appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. All handling of this substance should be performed in a certified chemical fume hood to mitigate the risk of respiratory irritation.
The Disposal Decision Matrix: A Step-by-Step Approach
The appropriate disposal route for this compound is contingent on the quantity of waste and the available institutional resources. The following decision matrix provides a logical workflow for determining the correct procedure.
Figure 1: Disposal Decision Matrix for this compound. This diagram outlines the decision-making process for selecting the appropriate disposal method based on the quantity of the chemical waste.
Primary Disposal Pathway: Incineration
For bulk quantities of this compound, the preferred and most environmentally sound disposal method is incineration by a licensed hazardous waste management company.[2] This process ensures the complete thermal destruction of the compound, converting it into less harmful substances such as carbon dioxide and water.
Causality: The flammable nature of this ester makes it a suitable candidate for fuel blending and subsequent incineration at high temperatures. This method is highly effective in destroying organic compounds and preventing their release into the environment. It is crucial to note that the landfilling of bulk or non-containerized liquid hazardous waste is strictly prohibited by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.
Operational Protocol for Incineration:
-
Containerization: Collect waste this compound in a dedicated, properly labeled, and chemically compatible container. High-density polyethylene (HDPE) or glass containers with secure screw caps are appropriate.
-
Labeling: The container must be clearly labeled as "Hazardous Waste," with the full chemical name "this compound," and the associated hazard pictograms (flammable, irritant).
-
Segregation: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials, particularly strong oxidizing agents, acids, and bases.
-
Documentation: Maintain a log of the accumulated waste, noting the date and quantity.
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and transport to a certified incineration facility.
Secondary Disposal Pathway: On-Site Chemical Treatment (Alkaline Hydrolysis)
For laboratories equipped and permitted to perform chemical waste treatment, alkaline hydrolysis offers a viable method for neutralizing small to moderate quantities of this compound. This process, also known as saponification, involves the cleavage of the ester bond to yield the corresponding carboxylate salt and alcohol, which are generally less hazardous and more amenable to aqueous disposal.
The Chemistry of Deactivation:
The hydrolysis of an ester in the presence of a strong base is an essentially irreversible reaction that proceeds via nucleophilic acyl substitution. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide as a leaving group and forming 5-methyl-2-hexenoic acid. In the basic medium, the carboxylic acid is immediately deprotonated to form the water-soluble carboxylate salt, and the methoxide is protonated by water to form methanol.
Laboratory-Scale Alkaline Hydrolysis Protocol:
Safety Precautions: This procedure must be conducted in a certified chemical fume hood. Full personal protective equipment (chemical-resistant gloves, safety goggles, and a lab coat) is mandatory. The reaction is exothermic, and appropriate measures should be taken to control the temperature.
Materials:
-
Waste this compound
-
10% (w/v) Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution
-
Ethanol (optional, as a co-solvent to improve miscibility)
-
Large beaker or flask (at least 4 times the volume of the total reaction mixture)
-
Stir plate and magnetic stir bar
-
Ice bath
-
pH paper or a calibrated pH meter
-
Dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) for neutralization
Procedure:
-
Preparation: Place the reaction vessel in an ice bath on a stir plate within the fume hood.
-
Dilution: If the waste ester is concentrated, it can be diluted with an equal volume of ethanol to improve its solubility in the aqueous base.
-
Slow Addition of Base: With vigorous stirring, slowly add the 10% NaOH or KOH solution to the waste ester (or its ethanolic solution). A 2:1 molar excess of hydroxide to ester is recommended to ensure complete reaction. The addition should be done portion-wise to control the exothermic reaction.
-
Reaction: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for a minimum of 24 hours to ensure complete hydrolysis. Gentle heating (to no more than 50°C) can be applied to accelerate the reaction, but this must be done with extreme caution due to the flammability of the ester and any alcohol co-solvent.
-
Quenching and Neutralization: After the reaction period, cool the mixture back to room temperature. Slowly and carefully add dilute HCl or H₂SO₄ while monitoring the pH. Neutralize the solution to a pH between 6.0 and 8.0. Be aware that neutralization is also an exothermic process.
-
Final Disposal: Once neutralized, the resulting aqueous solution, containing the sodium/potassium salt of 5-methyl-2-hexenoic acid, methanol, and sodium/potassium chloride/sulfate, can typically be disposed of down the drain with copious amounts of water. However, it is imperative to consult and adhere to your local and institutional regulations regarding aqueous waste disposal. Some jurisdictions may have specific limits on the chemical oxygen demand (COD) or total organic carbon (TOC) of wastewater.
Figure 2: Laboratory-Scale Alkaline Hydrolysis Workflow. This diagram illustrates the key steps for the chemical neutralization of this compound in a laboratory setting.
Environmental Fate and Considerations
However, its flammability and irritant properties pose an immediate environmental and health risk upon release. Therefore, proper containment and disposal are critical to prevent contamination of soil and waterways.
Conclusion: A Commitment to Scientific Excellence
The proper disposal of this compound is a critical aspect of responsible laboratory practice. By understanding its chemical properties and adhering to the detailed procedures outlined in this guide, researchers can ensure the safety of themselves and their colleagues, protect the environment, and uphold the highest standards of scientific integrity. The choice between incineration and on-site chemical treatment should be made in consultation with your institution's EHS department and in strict adherence to all applicable regulations.
References
-
CONCAWE. (2016). The Natural Attenuation of Fatty Acid Methyl Esters (FAME) in Soil and Groundwater. (Report No. 5/16). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5702852, this compound. Retrieved from [Link]
- Pascual, C., et al. (2014). Natural attenuation of fatty acid methyl esters (FAME) in soil and groundwater. Journal of Contaminant Hydrology, 164, 263-276.
-
Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
Organisation for Economic Co-operation and Development. (2019). OECD Guideline for the Testing of Chemicals, Section 2, Test No. 202: Daphnia sp. Acute Immobilisation Test. Retrieved from [Link]
-
KGROUP. (2006). Quenching Reactive Substances. Retrieved from [Link]
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Navigating the Safe Handling of Methyl 5-methyl-2-hexenoate: A Guide to Personal Protective Equipment and Disposal
For Immediate Implementation: This guide provides essential safety protocols for all laboratory personnel handling Methyl 5-methyl-2-hexenoate. Adherence to these procedures is mandatory to ensure personal safety and mitigate risks associated with this chemical's hazardous properties.
This compound, a volatile organic compound, is classified as a flammable liquid and vapor that can cause significant skin, eye, and respiratory irritation.[1] A comprehensive understanding of its hazard profile is the foundation of a robust safety strategy. This document outlines the requisite Personal Protective Equipment (PPE), provides procedural guidance for its use, and details emergency and disposal plans to ensure a safe laboratory environment.
Hazard Assessment and Personal Protective Equipment (PPE) Selection
A thorough hazard assessment dictates the necessary level of personal protection. The primary hazards associated with this compound are its flammability and its irritant properties.[1] Therefore, a multi-faceted PPE approach is required to create a sufficient barrier against exposure. The following table summarizes the mandatory PPE for handling this compound.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Protects against splashes of the liquid, which can cause serious eye irritation.[1] A face shield provides an additional layer of protection for the entire face. |
| Hands | Butyl Rubber Gloves | Esters can degrade many common glove materials. Butyl rubber gloves offer excellent resistance to esters and ketones.[1][2] Double-gloving is recommended as an additional precaution. |
| Body | Flame-Resistant Laboratory Coat | Protects against splashes and brief contact with flammable liquids. Standard cotton lab coats are not sufficient due to the flammability hazard. |
| Respiratory | Work within a certified Chemical Fume Hood | A properly functioning chemical fume hood is the primary engineering control to prevent inhalation of vapors, which may cause respiratory irritation.[1][3] |
| Feet | Closed-toe, chemical-resistant shoes | Protects feet from spills and falling objects. |
Procedural Guidance for PPE Usage
Proper donning and doffing of PPE are critical to prevent cross-contamination and exposure.
Donning PPE Workflow
Caption: Sequential process for correctly donning PPE before handling this compound.
Doffing PPE: A Step-by-Step Protocol
-
Gloves: Remove the first pair of gloves (if double-gloved) by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Face Shield: Remove the face shield from the back of the head.
-
Goggles: Remove goggles from the back of the head.
-
Lab Coat: Remove the lab coat by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.
-
Second Pair of Gloves: Remove the second pair of gloves using the same inside-out technique.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water.
Emergency Operational Plan: Spills and Exposures
In the event of an accidental release or exposure, immediate and correct action is crucial.
Minor Spill (less than 100 mL) inside a Chemical Fume Hood:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Gently sweep the absorbent material into a designated chemical waste container.
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste.[4]
Major Spill (greater than 100 mL) or any spill outside of a fume hood:
-
Evacuate: Immediately evacuate the laboratory, closing the doors behind you.
-
Alert: Activate the nearest fire alarm and notify your institution's emergency response team.
-
Isolate: Prevent entry to the affected area.
-
Report: Provide the emergency response team with the Safety Data Sheet (SDS) for this compound.
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek medical attention.[4]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Disposal Plan for this compound Waste
All materials contaminated with this compound must be disposed of as hazardous waste in accordance with federal, state, and local regulations.[5][6][7][8][9]
Waste Segregation and Collection Workflow
Caption: Step-by-step process for the safe segregation and disposal of waste contaminated with this compound.
Key Disposal Principles:
-
Containers: Use only approved, properly labeled containers for flammable liquid waste.[5][9]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Flammable, Irritant).[7]
-
Segregation: Do not mix this compound waste with incompatible chemicals.
-
Storage: Store waste containers in a designated satellite accumulation area away from ignition sources and in a well-ventilated location.[8]
By adhering to these stringent safety protocols, researchers can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive laboratory environment.
References
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Columbia University. (n.d.). Safe Use of Volatile Chemicals in Biological Applications. Columbia Research. Retrieved from [Link]
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Hazardous Waste Experts. (2021, August 27). Hazardous Waste Class 3: Flammable Liquids. Retrieved from [Link]
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U.S. Department of Labor. (n.d.). 29 CFR Part 1910 Subpart I - Personal Protective Equipment. Occupational Safety and Health Administration. Retrieved from [Link]
-
U.S. Department of Labor. (n.d.). Personal Protective Equipment. Occupational Safety and Health Administration. Retrieved from [Link]
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eSafety Supplies, Inc. (2025, August 6). Chemical-Resistant Gloves Guide: Materials, Ratings & Use Cases. Retrieved from [Link]
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Vision Environmental. (2024, January 16). Regulations for Handling Flammable Liquid Waste: What You Need to Know. Retrieved from [Link]
-
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-
SafetyNet Inc. (2025, November 5). Understanding OSHA 1910.132: Personal Protective Equipment in Hospitals. Retrieved from [Link]
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University of Missouri-Kansas City. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety. Retrieved from [Link]
-
University of British Columbia. (2021, October). General Chemical Spill Procedures. Campus Operations and Risk Management. Retrieved from [Link]
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University of Pittsburgh. (2023, September 19). Guidelines for Flammable Liquid Disposal. Environmental Health and Safety. Retrieved from [Link]
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MLI Environmental. (2025, November 26). Hazardous Waste Materials Guide: Flammable Liquids. Retrieved from [Link]
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amsafe ppe. (n.d.). Your Guide to Picking the Right Chemical Resistant Gloves. Retrieved from [Link]
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Rowan University. (n.d.). Chemical Spill Response. Retrieved from [Link]
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University of Manitoba. (n.d.). Chemical Spill Response Procedure. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
